molecular formula C17H14N2O3 B1684444 AG-490 CAS No. 133550-30-8

AG-490

Katalognummer: B1684444
CAS-Nummer: 133550-30-8
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: TUCIOBMMDDOEMM-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tyrphostin B42 is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid with the amino group of benzylamine. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor, an antioxidant, a STAT3 inhibitor, an anti-inflammatory agent, an apoptosis inducer and a geroprotector. It is an enamide, a monocarboxylic acid amide, a nitrile, a member of catechols and a secondary carboxamide.
Tyrphostin B42 is a member of the tyrphostin family of tyrosine kinase inhibitors that inhibits epidermal growth factor receptor, blocks leukemic cell growth in vitro and in vivo by inducing programmed cell death. Inhibits the constitutive activation of STAT-3 DNA binding and IL-2-induced growth of Mycosis fungoides tumor cells. (NCI)

Eigenschaften

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCIOBMMDDOEMM-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040960
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-30-8
Record name (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG 490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 490
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

AG-490: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-490, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been a cornerstone in the study of signal transduction pathways, particularly the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, its primary targets, and its downstream cellular effects. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental insights and a summary of key quantitative data.

Core Mechanism of Action: Inhibition of Tyrosine Kinases

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of specific tyrosine kinases. This action prevents the autophosphorylation and subsequent activation of these kinases, thereby blocking downstream signaling cascades. While initially characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), this compound is now more widely recognized and utilized for its inhibitory activity against Janus kinases, particularly JAK2.[1][2][3][4]

Primary Molecular Targets

The inhibitory profile of this compound is not entirely specific, and its effects can be attributed to the inhibition of several key tyrosine kinases.

  • Janus Kinase 2 (JAK2): this compound is a potent inhibitor of JAK2, a critical mediator of signaling for numerous cytokines and growth factors involved in hematopoiesis and immune response.[1][4][5] By inhibiting JAK2, this compound effectively blocks the phosphorylation and activation of downstream STAT proteins, most notably STAT3 and STAT5.[1][6]

  • Epidermal Growth Factor Receptor (EGFR): this compound demonstrates significant inhibitory activity against EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2][3] It is reported to be more selective for EGFR over the related ErbB2/HER2.[1][2]

  • Other Kinases: this compound has also been shown to inhibit JAK3.[1] However, it displays no significant activity against other tyrosine kinases such as Lck, Lyn, Btk, Syk, and Src.[2]

The JAK/STAT Signaling Pathway: The Principal Axis of this compound Action

The most extensively documented mechanism of action for this compound is its disruption of the JAK/STAT signaling pathway. This pathway is integral to cellular responses to a wide array of cytokines and growth factors.

Pathway Overview

The canonical JAK/STAT pathway is initiated by the binding of a ligand (e.g., cytokine) to its corresponding cell surface receptor. This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and binding to specific DNA sequences to regulate gene expression.

This compound's Point of Intervention

This compound directly inhibits the catalytic activity of JAK2, preventing the initial phosphorylation events that are crucial for pathway activation.[7][8] This blockade has several downstream consequences:

  • Inhibition of STAT Phosphorylation: By inhibiting JAK2, this compound prevents the phosphorylation of STAT proteins, primarily STAT3 and STAT5.[1][6] This is a critical step, as unphosphorylated STATs cannot dimerize and translocate to the nucleus.

  • Suppression of Gene Transcription: The lack of activated STAT dimers in the nucleus leads to the downregulation of target genes involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Mcl-1), and angiogenesis (e.g., VEGF).[7][9][10]

  • Novel Mechanisms: Recent evidence suggests that this compound may also inhibit the JAK/STAT3 pathway by downregulating the gp130 receptor, a common signal transducer for the IL-6 family of cytokines, by suppressing its protein synthesis.[11]

Cellular Consequences of this compound Treatment

The inhibition of key signaling pathways by this compound translates into profound effects on cellular behavior, making it a valuable tool for studying and potentially treating various pathologies, particularly cancer.

Induction of Apoptosis

This compound has been consistently shown to induce programmed cell death, or apoptosis, in a variety of cancer cell lines.[6][7][8][9][12] This pro-apoptotic effect is a direct consequence of the inhibition of pro-survival signals emanating from the JAK/STAT and EGFR pathways. For instance, the downregulation of the anti-apoptotic protein Mcl-1, a known STAT3 target, contributes to the induction of apoptosis.[9] In some cellular contexts, this compound treatment can also trigger autophagy.[9]

Cell Cycle Arrest

Another prominent effect of this compound is the induction of cell cycle arrest, primarily at the G1 phase.[7][8] This is often associated with the downregulation of key cell cycle regulators like Cyclin D1, whose expression is partly controlled by the STAT3 signaling pathway.[7][10] In some cell types, S phase arrest has also been observed.[13]

Inhibition of Cell Proliferation and Invasion

By inducing apoptosis and cell cycle arrest, this compound effectively inhibits the proliferation of cancer cells.[5][6][7][8] Furthermore, this compound has been shown to suppress the invasive potential of cancer cells, an effect linked to the downregulation of genes involved in metastasis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[7][10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound against Various Kinases

Target KinaseIC50 ValueCell-Free/Cell-BasedReference
EGFR0.1 µMCell-free[1][2]
JAK2~10 µMNot Specified[1][4]
ErbB2/HER213.5 µMNot Specified[1][4]
JAK312 µMNot Specified[13]
STAT5a/b (IL-2-induced phosphorylation)50-70 µMCell-based (D10 T cells)[1]

Table 2: Effective Concentrations of this compound for Cellular Effects

Cellular EffectCell Line(s)Effective Concentration RangeReference
Inhibition of Cell ProliferationHuman Keloid Fibroblasts12.5 - 100 µmol/l[7]
IL-2-dependent T cells (D10)IC50 = 25 µM[1]
Mycosis Fungoides T cellsIC50 = 20 µM (IL-2 induced)[2]
MDA-MB-231 (Breast Cancer)IC50 = 28.327 µM[5]
Induction of G1 Cell Cycle ArrestHuman Keloid Fibroblasts≥ 50 µmol/l[7]
Induction of ApoptosisPre-B Acute Leukemia Cells5 µM[2]
Gastric Cancer Cells (AGS)Not Specified[12]
Nasopharyngeal Carcinoma Cells60 µmol/L[14]
Inhibition of STAT3 PhosphorylationRT4 cells50 µM[11]
Prostate Cancer Cells (LNCaP)50 µM[15]
Inhibition of IL-2-induced DNA bindingT cellsNot Specified[1]

Experimental Protocols

The following are representative methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

Cell Proliferation Assay (CCK-8/MTT)
  • Cell Seeding: Plate cells (e.g., Human Keloid Fibroblasts, MDA-MB-231) in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 75, 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
  • Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (PI Staining and Flow Cytometry)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Phosphorylation and Expression
  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., JAK2, STAT3, Cyclin D1, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

AG490_JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_inactive JAK2 Receptor->JAK2_inactive Activates JAK2_active p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylates STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation DNA DNA Nucleus->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription AG490 This compound AG490->JAK2_inactive Inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental_Workflow_Apoptosis start Start: Cancer Cell Culture treatment Treat with this compound (Various Concentrations & Times) start->treatment control Vehicle Control (DMSO) start->control harvest Harvest Cells treatment->harvest control->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow analysis Quantify Apoptotic Cells (Early vs. Late) flow->analysis end End: Determine Pro-Apoptotic Effect analysis->end

Caption: Workflow for assessing this compound-induced apoptosis.

Conclusion

This compound is a multifaceted tyrosine kinase inhibitor with significant activity against JAK2 and EGFR. Its primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway, leading to the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest. The wealth of data generated using this compound has been instrumental in elucidating the roles of these signaling pathways in both normal physiology and disease, particularly in oncology. This guide provides a comprehensive overview of its molecular interactions and cellular effects, serving as a valuable resource for the scientific community.

References

AG-490: A Technical Guide to its Application in Kinase Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-490, also known as Tyrphostin B42, is a synthetic tyrosine kinase inhibitor that has become an invaluable tool in dissecting cellular signaling pathways. Initially recognized for its potent inhibition of the Janus kinase (JAK) family, particularly JAK2, its utility extends to other critical kinases such as the Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying various signaling cascades, and detailed protocols for its use in foundational research experiments. The document summarizes key quantitative data and presents visual diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in contemporary research.

Core Mechanism of Action

This compound is a member of the tyrphostin family of compounds, which are designed to inhibit the activity of protein tyrosine kinases.[1] Its primary mode of action is to compete with ATP for binding to the kinase domain of susceptible enzymes.[2] This competitive inhibition prevents the autophosphorylation and activation of the kinase, thereby blocking downstream signaling events.

The principal targets of this compound include:

  • Janus Kinase 2 (JAK2): this compound is widely used as a specific inhibitor of JAK2, a critical mediator of signals from cytokine and growth factor receptors that are essential for hematopoiesis and immune response.[3][4]

  • Janus Kinase 3 (JAK3): It also potently suppresses JAK3, which is crucial for T-cell proliferation and immune activation mediated by cytokines like IL-2.[1][5]

  • Epidermal Growth Factor Receptor (EGFR): this compound is a selective inhibitor of the EGFR tyrosine kinase.[5]

  • ErbB2 (HER2): The compound also demonstrates inhibitory activity against ErbB2, another member of the epidermal growth factor receptor family.[5][6]

It is important to note that while widely used as a JAK2 inhibitor, some studies suggest this compound's potency against JAK2 in enzymatic assays may be lower than in cellular assays, and it can affect other kinases.[7] Nevertheless, it remains a staple compound for investigating JAK-STAT and EGFR-mediated signaling pathways in numerous in vitro and in vivo models.[3][8]

Key Signaling Pathways Modulated by this compound

This compound's inhibitory action on its target kinases allows researchers to probe and manipulate several fundamental signaling pathways implicated in cell proliferation, survival, differentiation, and inflammation.

The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary target of this compound. This pathway is crucial for transmitting information from extracellular cytokine and growth factor signals to the nucleus to regulate gene expression.[9]

Mechanism of Inhibition:

  • Cytokine Binding: A cytokine (e.g., IL-6, Epo) binds to its receptor, causing receptor dimerization and bringing the associated JAKs into close proximity.

  • JAK Activation: The JAKs phosphorylate each other, becoming fully activated.

  • STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Translocation: Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in processes like cell proliferation and survival.[3]

This compound intervenes by inhibiting the kinase activity of JAK2 (and JAK3), which prevents the phosphorylation of STAT proteins (STAT1, STAT3, STAT5a/b), thereby blocking their activation and subsequent gene transcription.[1][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_1 JAK2 Receptor->JAK2_1 2. Activation JAK2_2 JAK2 STAT_inactive STAT (inactive) JAK2_1->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization AG490 This compound AG490->JAK2_1 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
EGFR and MAPK/PI3K Pathways

This compound's inhibition of EGFR and ErbB2 disrupts downstream signaling cascades, including the Ras-Raf-MAPK and PI3K/AKT pathways.[1][6] These pathways are fundamental to cell growth, survival, and differentiation. By blocking the initial tyrosine kinase activity of the receptor, this compound prevents the activation of these critical downstream effectors, making it a useful tool for studying cancers driven by EGFR mutations or overexpression.[6]

Research Applications

This compound is employed across multiple research fields to investigate diseases characterized by aberrant tyrosine kinase activity.

  • Cancer Research: A primary application of this compound is in oncology. It has been used to inhibit the growth and induce apoptosis in various cancer cell lines, including acute lymphoblastic leukemia,[10] gallbladder cancer,[9] breast cancer,[3] lung carcinoma, melanoma,[11] and bladder cancer.[12] Researchers use this compound to study cancer cell proliferation, migration, invasion, and angiogenesis.[3][11]

  • Immunology and Inflammation: By inhibiting JAK2 and JAK3, this compound modulates immune responses. It can suppress IL-2-induced T-cell proliferation and has been studied in models of autoimmune and inflammatory diseases.[1][13] For instance, it can inhibit the production of pro-inflammatory cytokines like IFN-γ and TNF-α in macrophages.[13]

  • Other Areas: Studies have explored this compound's therapeutic potential in conditions such as keloids by inhibiting fibroblast proliferation,[14] and in providing neuroprotective effects in models of cerebral ischemia/reperfusion injury.[15]

Quantitative Data: Inhibitory Concentrations

The efficacy of this compound is concentration-dependent and varies by target kinase and cell type. The half-maximal inhibitory concentration (IC50) is a critical parameter for designing experiments.

Target Kinase / ProcessIC50 ValueCell Line / SystemReference
EGFR0.1 µMEnzyme Assay[4][6]
JAK2~10 µM - 11 µMEnzyme/Cell-based Assay[4][6]
ErbB2 (HER2)13.5 µMEnzyme Assay[4][6]
HER-2 Driven Proliferation3.5 µMCell-based Assay[10]
JAK312 µMEnzyme Assay[4]
IL-2-mediated T-cell growth25 µMHuman T-cells[10]
Mycosis Fungoides cell growth (IL-2 induced)20 µMMF tumor cells[10]
Mycosis Fungoides cell growth (spontaneous)75 µMMF tumor cells[10]

Note: IC50 values can vary significantly between enzymatic and cell-based assays and across different experimental conditions. Some reports indicate a much higher IC50 (>125 µM) for this compound against JAK2 in enzymatic assays, suggesting its cellular effects may involve mechanisms beyond direct kinase inhibition.[7]

Detailed Experimental Protocols

The following are representative protocols for key in vitro experiments used to characterize the effects of this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for investigating the impact of this compound on a cancer cell line.

Experimental_Workflow cluster_assays 4. Downstream Assays A 1. Cell Culture (e.g., MDA-MB-231 Breast Cancer Cells) B 2. This compound Treatment (Varying concentrations + DMSO control) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D Cell Viability Assay (MTT / CCK-8) C->D E Apoptosis Assay (Flow Cytometry) C->E F Protein Analysis (Western Blot for p-STAT3, STAT3, etc.) C->F G Cell Migration/Invasion Assay (Transwell Assay) C->G H 5. Data Analysis & Interpretation D->H E->H F->H G->H

References

AG-490: A Technical Guide to Targets, Selectivity, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AG-490, also known as Tyrphostin B42, is a synthetically derived member of the tyrphostin family of protein tyrosine kinase inhibitors.[1][2] It functions as an ATP-competitive inhibitor, primarily investigated for its capacity to block signal transduction pathways crucial for cell proliferation, differentiation, and survival.[3] this compound has been widely utilized as a chemical probe to investigate the roles of the Janus kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) signaling cascades in various physiological and pathological contexts, particularly in oncology and immunology.[1][4] This document provides a comprehensive technical overview of this compound's target profile, selectivity, and the experimental methodologies used for its characterization.

Quantitative Data on Target Inhibition

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific kinase and the assay format (cell-free versus cell-based).

Table 1: Kinase Inhibition Profile (Cell-Free Assays)
Target KinaseIC50 Value (μM)Reference(s)
EGFR0.1[1][5][6][7]
JAK2~10 - 11[1][6][7][8]
JAK312 - 25[7][8]
ErbB2 (HER2)13.5[1][6][7]
JAK1>125 (Inactive)[9]
TYK2>80 (Inactive)[9]

Note: Some studies have reported significantly higher IC50 values for JAK2 (>125 μM) in enzymatic assays, suggesting that the widely cited potency may not be universally observed and that experimental context is critical.[9] Researchers are advised to interpret data generated with this compound with caution.[9]

Table 2: Cellular Activity Profile

| Cell Line/Model | Biological Effect | IC50 Value (μM) | Reference(s) | | :--- | :--- | :--- | | IL-2-dependent T cells (D10) | Inhibition of cell proliferation | 25 |[1][5] | | IL-2-dependent T cells (D10) | Inhibition of STAT5a/5b phosphorylation | 50 - 70 |[1] | | Mycosis Fungoides (MF) tumor cells | Inhibition of IL-2-induced growth | 20 |[5] | | Mycosis Fungoides (MF) tumor cells | Inhibition of spontaneous growth | 75 |[5] | | HER-2 driven cells | Inhibition of cell proliferation | 3.5 |[5] | | Pre-B Acute Leukemia (ALL) cells | Growth blockage (induces apoptosis) | 5 |[5] | | Gallbladder Cancer (GBC-SD, SGC-996) | Inhibition of cell growth and invasion | - |[10] | | Keloid Fibroblasts (HKFs) | Inhibition of proliferation | Concentration-dependent |[11][12] |

Table 3: Kinase Selectivity Profile
Kinase FamilySpecific Kinases Not InhibitedReference(s)
Src family kinasesLck, Lyn, Src[5][7]
Tec family kinasesBtk[5][7]
Syk family kinasesSyk[5][7]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by interfering with key signaling cascades. Its primary mechanism involves the inhibition of tyrosine phosphorylation, a critical step in signal transduction.

The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal target of this compound.[4][10][11][12] This pathway transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating genes involved in immunity, proliferation, and hematopoiesis.[8] this compound inhibits JAK2 and JAK3, preventing the phosphorylation and subsequent activation of downstream STAT proteins, such as STAT3 and STAT5.[1][3] This blockade suppresses the dimerization of STAT proteins, their translocation to the nucleus, and the transcription of target genes.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_1 JAK2 Cytokine_Receptor->JAK2_1 JAK2_2 JAK2 Cytokine_Receptor->JAK2_2 STAT STAT JAK2_1->STAT Phosphorylation STAT_P p-STAT STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) STAT_Dimer->Gene_Transcription Translocation AG490 This compound AG490->JAK2_1 Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
The EGFR-MAPK Pathway

This compound is a potent inhibitor of EGFR autophosphorylation.[5] By targeting EGFR, it can block downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) cascade, which is fundamental for cell growth and proliferation.[13] This dual activity against both JAK and EGFR pathways makes this compound a tool for studying the crosstalk between these critical signaling networks in cancer.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocation AG490 This compound AG490->EGFR Inhibition Gene_Expression Gene Expression (Growth, Proliferation) Transcription_Factors->Gene_Expression EGF EGF EGF->EGFR

Caption: this compound-mediated inhibition of the EGFR-MAPK signaling cascade.

Experimental Protocols

In Vitro Kinase Assay (Radiolabeled ATP Method)

This protocol is a generalized method to determine the direct inhibitory effect of this compound on a purified kinase.

Methodology:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase buffer (e.g., 25 mM HEPES, pH 7.3), MgCl2 (10 mM), and the specific peptide or protein substrate.[14]

  • Aliquot Kinase: Add purified recombinant kinase (e.g., JAK2, EGFR) to each reaction tube. Typical amounts range from 0.1-1.0 µg per reaction.[15]

  • Add Inhibitor: Add varying concentrations of this compound (dissolved in DMSO) or DMSO vehicle control to the tubes. The final DMSO concentration should be kept constant across all samples (typically ≤1%).

  • Initiate Reaction: Start the kinase reaction by adding ATP mix. This mix contains unlabeled ATP and a small amount of radiolabeled [γ-³²P]ATP. The final ATP concentration should be near the Km value for the specific kinase if known.[14][15]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.

  • Terminate Reaction: Stop the reaction by adding 5x Laemmli sample buffer containing EDTA.[15][16]

  • SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

  • Quantification: Quantify the band intensity to determine the extent of phosphorylation at each this compound concentration and calculate the IC50 value.

Kinase_Assay_Workflow P1 Prepare Reaction Mix (Buffer, Substrate, Kinase) P2 Add this compound Dilutions or DMSO Control P1->P2 P3 Initiate with [γ-³²P]ATP P2->P3 P4 Incubate at 30°C P3->P4 P5 Terminate with Laemmli Buffer P4->P5 P6 Separate by SDS-PAGE P5->P6 P7 Autoradiography P6->P7 P8 Quantify Bands & Calculate IC50 P7->P8

Caption: Workflow for a typical in vitro radiolabeled kinase assay.
Cell Proliferation Assay (CCK-8/MTT Method)

This protocol assesses the cytostatic or cytotoxic effects of this compound on a cell line of interest.

Methodology:

  • Cell Seeding: Seed cells (e.g., human keloid fibroblasts, GBC-SD cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 12.5, 25, 50, 100 µM) and a vehicle control (DMSO).[11][12]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.[11]

  • Add Reagent: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours, allowing for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Measure Absorbance: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Proliferation_Assay_Workflow P1 Seed Cells in 96-well Plate P2 Treat with this compound Serial Dilutions P1->P2 P3 Incubate for 24-72h P2->P3 P4 Add CCK-8 or MTT Reagent P3->P4 P5 Incubate for 1-4h P4->P5 P6 Measure Absorbance P5->P6 P7 Calculate Viability & Determine IC50 P6->P7

Caption: Workflow for a cell proliferation assay to evaluate this compound efficacy.
Western Blotting for Phospho-STAT3 Analysis

This protocol measures the inhibition of JAK2 downstream signaling by quantifying the phosphorylation of its substrate, STAT3.[3]

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Starve cells of serum if necessary to reduce basal signaling, then stimulate with an appropriate cytokine (e.g., IL-6) in the presence of various concentrations of this compound or DMSO control for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, e.g., Tyr705).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and assess the specificity of the inhibition.

Western_Blot_Workflow P1 Cell Treatment with Cytokine +/- this compound P2 Lyse Cells & Quantify Protein P1->P2 P3 Separate Proteins by SDS-PAGE P2->P3 P4 Transfer to PVDF Membrane P3->P4 P5 Block & Incubate with Primary Antibody (p-STAT3) P4->P5 P6 Incubate with Secondary HRP-Ab P5->P6 P7 Detect with ECL P6->P7 P8 Strip & Re-probe for Total STAT3 & Loading Control P7->P8

Caption: Experimental workflow for Western Blot analysis of p-STAT3.

References

The Biological Activity of Tyrphostin AG-490: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG-490, also known as Tyrphostin B42, is a synthetically derived tyrosine kinase inhibitor belonging to the tyrphostin family of compounds.[1][2] It has been extensively utilized as a chemical probe in cell biology and cancer research to investigate the roles of specific signaling pathways in cellular processes. This technical guide provides a comprehensive overview of the biological activity of Tyrphostin this compound, focusing on its mechanism of action, effects on key signaling cascades, and detailed experimental protocols for its characterization.

Mechanism of Action

Tyrphostin this compound functions primarily as an ATP-competitive inhibitor of protein tyrosine kinases.[1] By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby inhibiting their activation and downstream signaling.

Target Profile and Potency

This compound exhibits inhibitory activity against a range of tyrosine kinases, with a notable preference for Janus Kinase 2 (JAK2) and the Epidermal Growth Factor Receptor (EGFR).[3][4] Its selectivity is a critical aspect of its utility as a research tool, allowing for the targeted interrogation of specific signaling pathways. However, it is important to note that like many kinase inhibitors, this compound can have off-target effects, particularly at higher concentrations.[5]

Quantitative Data: Inhibitory Concentrations (IC50)

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Tyrphostin this compound against various protein kinases. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and can vary depending on the specific experimental conditions.

Kinase TargetIC50 Value (µM)References
JAK2~10 - 12[3]
JAK3~12 - 20[3]
EGFR~0.1 - 2[3][6]
ErbB2 (HER2)~13.5[3][6]
STAT5a/b~12

Core Signaling Pathways Modulated by Tyrphostin this compound

This compound exerts its biological effects primarily through the inhibition of the JAK/STAT and MAPK signaling pathways, which are crucial for regulating cell proliferation, survival, differentiation, and apoptosis.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[1] Upon ligand binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.

Tyrphostin this compound directly inhibits JAK2 and JAK3, thereby blocking the phosphorylation and activation of downstream STAT proteins, most notably STAT3 and STAT5.[1][7] This inhibition disrupts the normal cellular responses to cytokine stimulation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3_inactive STAT3 (inactive) JAK2->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) Dimerization STAT3_inactive->STAT3_active Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_active->Gene_Expression Translocates & Regulates AG490 Tyrphostin this compound AG490->JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Inhibition of the JAK2/STAT3 signaling pathway by Tyrphostin this compound.
The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling route that governs cell proliferation and survival. Tyrphostin this compound has been shown to downregulate this pathway by inhibiting the phosphorylation of ERK1/2 (extracellular signal-regulated kinases 1 and 2), key downstream effectors of the cascade.[1][8] The precise mechanism of how this compound inhibits the MAPK pathway is thought to be a downstream consequence of JAK inhibition.[9]

MAPK_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors p_ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response AG490 Tyrphostin this compound AG490->ERK Inhibits Phosphorylation

Inhibition of the MAPK/ERK signaling pathway by Tyrphostin this compound.

Cellular Effects of Tyrphostin this compound

The inhibition of these key signaling pathways by this compound leads to several observable cellular effects:

  • Induction of Apoptosis: By blocking pro-survival signals from the JAK/STAT and MAPK pathways, this compound can induce programmed cell death, or apoptosis, in various cell types, particularly in cancer cells that are dependent on these pathways for survival.[8]

  • Cell Cycle Arrest: this compound has been reported to cause cell cycle arrest, primarily at the G1/S transition phase. This effect is attributed to the inhibition of cyclin-dependent kinase 2 (Cdk2) activation.

  • Inhibition of Cell Proliferation and Migration: By disrupting the signaling cascades that drive cell growth and motility, this compound effectively suppresses cell proliferation and migration.[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the biological activity of Tyrphostin this compound.

Western Blotting for Phosphorylated STAT3 (p-STAT3)

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of STAT3.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in culture plates and allow them to adhere.

    • If necessary, starve cells in serum-free or low-serum medium to reduce basal p-STAT3 levels.

    • Treat cells with varying concentrations of Tyrphostin this compound (e.g., 10-100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).[3]

    • If studying cytokine-induced phosphorylation, stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.[11]

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

    • Incubate on ice and then centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method such as the BCA or Bradford assay.[13]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.[14]

    • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.[15]

    • To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).[12]

    • Quantify the band intensities using densitometry software. The ratio of p-STAT3 to total STAT3 indicates the level of STAT3 activation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Treat the cells with a serial dilution of Tyrphostin this compound or a vehicle control.

  • MTT Incubation:

    • After the desired treatment period (e.g., 24-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[17]

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Harvest and Fixation:

    • Harvest cells after treatment with Tyrphostin this compound or a vehicle control.

    • Wash the cells with PBS and then fix them in ice-cold 70% ethanol, adding the ethanol dropwise while vortexing to prevent cell clumping.[19]

    • Incubate the cells on ice or at -20°C for at least 2 hours.[20]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[20]

    • Incubate the cells in the dark at room temperature for at least 30 minutes.[19]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.

  • Cell Harvest and Washing:

    • After treatment, harvest both adherent and floating cells.

    • Wash the cells with cold PBS.[21]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and a viability dye such as propidium iodide (PI) or 7-AAD.[21][22]

    • Incubate the cells in the dark at room temperature for 15-20 minutes.[22]

  • Flow Cytometry Analysis:

    • Analyze the stained cells promptly by flow cytometry.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[21]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a kinase inhibitor like Tyrphostin this compound.

Experimental_Workflow Start Hypothesis: This compound inhibits cell proliferation via JAK2/STAT3 pathway Cell_Culture Cell Line Selection (e.g., dependent on JAK/STAT signaling) Start->Cell_Culture Treatment Treatment with Tyrphostin this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Mechanism_Study Mechanistic Studies Treatment->Mechanism_Study Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot Western Blot (p-JAK2, p-STAT3, Total JAK2, Total STAT3) Mechanism_Study->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Mechanism_Study->Apoptosis_Assay Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on this compound's Biological Activity Data_Analysis->Conclusion

A typical experimental workflow for evaluating Tyrphostin this compound.

Conclusion

Tyrphostin this compound is a valuable pharmacological tool for dissecting the roles of the JAK/STAT and MAPK signaling pathways in various cellular processes. Its ability to inhibit key tyrosine kinases with a degree of selectivity allows for targeted investigations into the mechanisms underlying cell proliferation, survival, and apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the biological effects of this compound and other kinase inhibitors. A thorough understanding of its target profile and cellular effects is essential for the accurate interpretation of experimental results and for its potential application in drug development.

References

AG-490: A Tyrphostin-Class Inhibitor of Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AG-490, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant small molecule in cancer research. Structurally similar to a substrate of tyrosine kinases, it acts as a competitive inhibitor, primarily targeting the Janus kinase (JAK) family, with a pronounced effect on JAK2. The constitutive activation of the JAK/STAT signaling pathway is a hallmark of numerous malignancies, driving uncontrolled cell proliferation, survival, and angiogenesis. By inhibiting this pathway, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell types, positioning it as a valuable tool for both basic research and as a potential lead compound in drug development. This guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on cancer cell proliferation, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the JAK/STAT signaling cascade. The canonical pathway involves the binding of cytokines or growth factors to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent activation of target gene transcription. These target genes include key regulators of cell cycle progression and survival, such as Cyclin D1 and Survivin.

This compound directly inhibits the kinase activity of JAK2, and to a lesser extent other JAK family members, by competing with ATP for its binding site on the enzyme. This prevents the phosphorylation and activation of STAT3, a critical oncogenic transcription factor in many cancers. The inhibition of STAT3 activation leads to the downregulation of its target genes, ultimately resulting in cell cycle arrest, inhibition of proliferation, and induction of apoptosis.[1][2]

Quantitative Data on the Effects of this compound

The efficacy of this compound in inhibiting cancer cell proliferation and inducing apoptosis has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit a biological process by 50%, vary depending on the cancer cell line and the specific endpoint being measured.

Target Cell Line Cancer Type Assay IC50 Value Reference
JAK2--Kinase Assay~10 µM
EGFR--Kinase Assay0.1 µM
ErbB2--Kinase Assay13.5 µM
ProliferationMDA-MB-231Breast CancerCCK-8 Assay28.327 µM[2]
ProliferationD10T-cell Line (IL-2 dependent)Proliferation Assay25 µM
STAT5a/b PhosphorylationD10T-cell Line (IL-2 dependent)Western Blot50-70 µM

Table 1: IC50 Values of this compound for Kinase Inhibition and Cell Proliferation. This table summarizes the reported IC50 values of this compound against its primary kinase targets and its effect on the proliferation of specific cell lines.

The induction of apoptosis and cell cycle arrest are key mechanisms of this compound's anti-cancer activity. The following table presents quantitative data on these effects in the C666-1 nasopharyngeal carcinoma cell line.

Treatment Duration G1 Phase (%) S Phase (%) G2/M Phase (%)
Control (0h) 47.42 ± 1.0638.67 ± 1.72Not Reported
24h (60 µmol/L this compound) 54.65 ± 1.8330.76 ± 1.45Not Reported
48h (60 µmol/L this compound) 59.72 ± 1.5423.25 ± 1.34Not Reported
72h (60 µmol/L this compound) 84.09 ± 1.0511.48 ± 0.66Not Reported

Table 2: Effect of this compound on Cell Cycle Distribution in C666-1 Nasopharyngeal Carcinoma Cells. Data shows a time-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S phase, indicating a G1 cell cycle arrest[3].

Key Signaling Pathways Modulated by this compound

The primary signaling pathway inhibited by this compound is the JAK/STAT cascade. The following diagram illustrates the canonical pathway and the point of intervention by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Association pJAK2 p-JAK2 JAK2->pJAK2 3. Autophosphorylation STAT3 STAT3 pJAK2->STAT3 4. STAT3 Recruitment pSTAT3 p-STAT3 STAT3->pSTAT3 5. Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 6. Dimerization DNA DNA pSTAT3_dimer->DNA 7. Nuclear Translocation AG490 This compound AG490->pJAK2 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcriptional Regulation

This compound inhibits the JAK/STAT signaling pathway.

Downstream of STAT3, this compound affects the expression of key proteins involved in cell cycle control and apoptosis. This logical relationship is depicted below.

AG490_Downstream_Effects AG490 AG490 pSTAT3 p-STAT3 AG490->pSTAT3 Inhibits CyclinD1 Cyclin D1 pSTAT3->CyclinD1 Activates Survivin Survivin pSTAT3->Survivin Activates G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest Leads to Apoptosis Apoptosis Survivin->Apoptosis Inhibits Proliferation Proliferation G1_Arrest->Proliferation Reduces Apoptosis->Proliferation Reduces

Downstream effects of this compound on cell cycle and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell proliferation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[4][5][6][7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well Plate Add_AG490 2. Add this compound & Incubate Seed_Cells->Add_AG490 Add_MTT 3. Add MTT Reagent & Incubate Add_AG490->Add_MTT Solubilize 4. Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance 5. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data 6. Calculate Cell Viability & IC50 Measure_Absorbance->Analyze_Data

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This protocol is used to detect the levels of phosphorylated (activated) STAT3 in cancer cells following treatment with this compound.[9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., β-actin) to normalize the p-STAT3 signal.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.[12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time. Include both untreated and positive controls for apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add additional binding buffer and analyze the cells immediately by flow cytometry.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Conclusion

This compound is a well-characterized inhibitor of the JAK/STAT pathway with demonstrated efficacy in suppressing the proliferation of a variety of cancer cell lines. Its ability to induce cell cycle arrest and apoptosis makes it a valuable tool for investigating the role of JAK/STAT signaling in cancer and a potential starting point for the development of novel anti-cancer therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other JAK/STAT inhibitors.

References

AG-490: A Technical Guide for Stem Cell Differentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AG-490, a potent and selective inhibitor of Janus kinase 2 (JAK2), has emerged as a critical tool in the field of stem cell research. By modulating the JAK/STAT signaling pathway, this compound offers a powerful mechanism to influence stem cell fate, including differentiation, proliferation, and senescence. This technical guide provides an in-depth overview of this compound's mechanism of action, its diverse applications in stem cell differentiation studies, and detailed experimental protocols. Quantitative data are summarized for easy comparison, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in regenerative medicine and drug development.

Introduction to this compound

This compound, also known as Tyrphostin B42, is a synthetic tyrosine kinase inhibitor. It was initially identified for its ability to block the epidermal growth factor receptor (EGFR) but has since been widely characterized as a potent inhibitor of the JAK2 tyrosine kinase. The Janus kinase (JAK) family of non-receptor tyrosine kinases, including JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine and growth factor signaling. Upon ligand binding to their respective receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including cell growth, differentiation, and immune responses. This compound's primary mechanism of action involves the competitive inhibition of ATP binding to the JAK2 catalytic domain, thereby preventing its autophosphorylation and the subsequent activation of the downstream STAT proteins, most notably STAT3.

Mechanism of Action: The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that governs numerous aspects of stem cell biology. In the context of stem cell differentiation, the pathway can either promote self-renewal or drive lineage commitment, depending on the specific cellular context and the array of cytokines and growth factors present in the microenvironment.

This compound's inhibitory effect on JAK2 effectively dampens the downstream STAT3 signaling. This inhibition has been shown to have profound consequences for stem cell behavior. For instance, in some stem cell populations, constitutive activation of the JAK2/STAT3 pathway is associated with the maintenance of pluripotency and suppression of differentiation. In such cases, treatment with this compound can induce differentiation. Conversely, in other contexts, chronic JAK/STAT signaling can promote cellular senescence and impair the regenerative capacity of stem cells. Here, this compound can act to reverse these age-related declines and restore stem cell function.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization DNA Target Gene Transcription (e.g., Differentiation, Proliferation, Senescence) pSTAT3->DNA Translocation & Activation AG490 This compound AG490->JAK2 Inhibition Cytokine Cytokine/ Growth Factor Cytokine->Receptor Binding

Figure 1: this compound inhibits the JAK/STAT signaling pathway.

Applications in Stem Cell Differentiation Studies

This compound has been utilized to investigate and manipulate the differentiation of a variety of stem and progenitor cell types.

Myogenic Progenitor Cells

In the context of skeletal muscle regeneration, the JAK2/STAT3 pathway plays a complex role. Studies have shown that inhibition of this pathway with this compound can promote the expansion of PAX7+ myogenic progenitor cells, a key population for muscle repair. Treatment with this compound has been observed to increase the expression of PAX7 at the protein level.[1]

Tendon Stem/Progenitor Cells (TSPCs)

Aging is associated with a decline in the function of TSPCs, contributing to tendinopathies. Research has indicated that the JAK-STAT signaling pathway is activated in aged TSPCs, leading to cellular senescence. Pharmacological inhibition of this pathway with this compound has been shown to attenuate TSPC senescence and restore their self-renewal and tenogenic differentiation potential.[2][3] Treatment with this compound can increase the expression of key tendon-related markers.[3]

Bone Marrow Mesenchymal Stem Cells (BMSCs)

The role of this compound in BMSC differentiation is context-dependent. Some studies have shown that this compound can suppress the proliferation, migration, and mineralization of BMSCs by inhibiting the JAK2-STAT3 pathway, suggesting a role in modulating bone defect healing.[4]

Reversal of Cellular Senescence

A common theme across different stem cell types is the ability of this compound to reverse or attenuate cellular senescence.[2][5] By inhibiting the pro-senescent effects of chronic inflammatory signaling mediated by the JAK-STAT pathway, this compound can restore a more youthful phenotype to aged stem cells, enhancing their proliferative and regenerative capacities.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound on stem cells.

ParameterValueCell TypeReference
IC₅₀ (JAK2) 10 µMIn vitro kinase assay[6]
Effective Concentration (Senescence Attenuation) 100 µMCartilage-derived Stem/Progenitor Cells[2]
Effective Concentration (Inhibition of p-STAT3) 100 µMCartilage-derived Stem/Progenitor Cells[2]
Effective Concentration (Inhibition of Mineralization) Not explicitly stated, but effects observedBone Marrow Mesenchymal Stem Cells[4]

Table 1: this compound Concentrations and IC₅₀ Values

Stem Cell TypeMarkerEffect of this compoundReference
Myogenic Progenitor CellsPAX7Increased protein expression[1]
Tendon Stem/Progenitor CellsTenomodulin (Tnmd)Increased mRNA expression[3]
Tendon Stem/Progenitor CellsScleraxis (Scx)Increased mRNA expression[3]
Tendon Stem/Progenitor CellsCollagen Type I (Col1A1)Increased mRNA expression[3]
Bone Marrow Mesenchymal Stem CellsAlkaline Phosphatase (ALP)Decreased activity[4]

Table 2: Effect of this compound on Stem Cell Differentiation Markers

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in stem cell differentiation studies.

General Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Western Blot Analysis of p-STAT3 Inhibition

This protocol is designed to assess the inhibitory effect of this compound on JAK2-mediated STAT3 phosphorylation.

  • Cell Culture and Treatment: Plate the stem cells of interest at an appropriate density and allow them to adhere overnight. The following day, treat the cells with the desired concentration of this compound (e.g., 100 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-p-STAT3) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Analysis & Normalization I->J

Figure 2: Western Blot workflow for p-STAT3 detection.
Immunofluorescence Staining for Differentiation Markers

This protocol allows for the visualization of differentiation markers within cells following this compound treatment.

  • Cell Culture on Coverslips: Seed stem cells on sterile glass coverslips placed in a multi-well plate.

  • Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration to induce or modulate differentiation. Include a vehicle-treated control group.

  • Fixation: After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize them with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with a blocking solution (e.g., 1-5% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against the differentiation marker of interest (e.g., PAX7, Tenomodulin) diluted in the blocking solution overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in the blocking solution for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.

  • Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.

Mineralization Assay (Alizarin Red S Staining) for Osteogenic Differentiation

This assay is used to detect calcium deposits, a hallmark of osteogenic differentiation, in BMSC cultures.

  • Induction of Osteogenic Differentiation: Culture BMSCs in an osteogenic differentiation medium in the presence or absence of this compound for a specified period (e.g., 14-21 days).

  • Fixation: At the end of the differentiation period, wash the cells with PBS and fix them with 10% formalin for 15 minutes at room temperature.

  • Staining:

    • Wash the fixed cells twice with deionized water.

    • Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.

    • Aspirate the staining solution and wash the cells four to five times with deionized water to remove excess stain.

  • Imaging and Quantification:

    • Visualize the red-orange mineralized nodules under a light microscope.

    • For quantification, the stain can be extracted by adding a solution of 10% acetic acid and 10% ammonium hydroxide and the absorbance can be measured at 405 nm.

Conclusion

This compound is a valuable and versatile tool for researchers investigating the intricate signaling networks that govern stem cell fate. Its well-characterized inhibitory effect on the JAK2/STAT3 pathway provides a means to dissect the role of this signaling axis in differentiation, self-renewal, and senescence. The experimental protocols and quantitative data presented in this guide offer a solid foundation for designing and interpreting studies aimed at harnessing the therapeutic potential of stem cells. As our understanding of the nuanced roles of JAK/STAT signaling in different stem cell populations continues to grow, this compound will undoubtedly remain an indispensable small molecule in the armamentarium of stem cell biologists and drug development professionals.

References

AG-490: An In-Depth Technical Guide to its Effects on Cytokine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-490, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been extensively studied for its role in modulating cellular signaling pathways. Initially identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase, subsequent research has established its significant inhibitory activity against the Janus kinase (JAK) family, particularly JAK2.[1][2] This activity positions this compound as a critical tool for investigating the JAK/STAT signaling cascade, a pivotal pathway in cytokine-mediated cellular responses.

This technical guide provides a comprehensive overview of the effects of this compound on cytokine signaling. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies. The guide details the compound's mechanism of action, its impact on key cytokine signaling pathways, quantitative data on its inhibitory effects, and detailed protocols for relevant experimental procedures.

Core Mechanism of Action: Inhibition of the JAK/STAT Pathway

Cytokines, a broad category of small proteins crucial for cell signaling, exert their effects by binding to specific cell surface receptors. This binding event triggers the activation of the Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

Once recruited to the receptor, STATs are themselves phosphorylated by JAKs. This phosphorylation event induces the dimerization of STAT monomers, which then translocate to the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. This intricate signaling cascade, known as the JAK/STAT pathway, is fundamental to a vast array of biological processes, including immune responses, inflammation, cell growth, and differentiation.

This compound primarily exerts its effects by inhibiting the kinase activity of JAK2.[3][4] By blocking the ATP-binding site of JAK2, this compound prevents the autophosphorylation and activation of the kinase. This, in turn, inhibits the subsequent phosphorylation of STAT proteins, most notably STAT3, which is frequently constitutively activated in various cancers.[4][5][6] The inhibition of STAT phosphorylation prevents their dimerization and nuclear translocation, ultimately leading to the downregulation of target gene expression. This disruption of the JAK/STAT pathway underlies the observed effects of this compound on cell proliferation, apoptosis, and cytokine production.[6][7]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified against various kinases and in different cellular assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Potency (IC50) of this compound against various Kinases

KinaseIC50 (μM)Reference
JAK2~10[8]
JAK3~12-20[9][10]
EGFR0.1 - 2[8][11]
ErbB2 (HER2)13.5[8]

Table 2: Functional Inhibition by this compound in Cellular Assays

AssayCell LineEffectIC50 (μM)Reference
IL-2-induced T cell proliferationHuman T cellsInhibition25[8][12]
IL-2-modulated STAT5a/5b phosphorylationIL-2-dependent T cell line (D10)Inhibition50-70[8]
Spontaneous growth of Mycosis Fungoides cellsMF tumor cellsInhibition75
IL-2-mediated growth of Mycosis Fungoides cellsMF tumor cellsInhibition20
Cell proliferationMDA-MB-231 (breast cancer)Inhibition28.327[3]

Effects on Key Cytokine Signaling Pathways

This compound has been shown to modulate the signaling of several critical cytokines by virtue of its inhibitory effect on the JAK/STAT pathway.

Interleukin-2 (IL-2) Signaling

IL-2 is a potent cytokine that plays a central role in T-cell proliferation and differentiation. The IL-2 receptor signals primarily through the JAK1/JAK3-STAT5 pathway. This compound has been demonstrated to inhibit IL-2-mediated T-cell proliferation with an IC50 of 25 μM.[8][12] It also inhibits the IL-2-induced phosphorylation of STAT5a and STAT5b.[8]

Interleukin-6 (IL-6) Signaling

IL-6 is a pleiotropic cytokine with a prominent role in inflammation and cancer. The IL-6 receptor complex signals through the JAK1/JAK2/TYK2-STAT3 pathway. This compound effectively inhibits IL-6-induced STAT3 phosphorylation.[13][14] This inhibition of STAT3 activation by this compound has been linked to the suppression of cell growth and invasion in various cancer cell lines.[15] Interestingly, some studies suggest that prolonged pretreatment with this compound may be required to observe significant inhibition of IL-6-induced STAT3 activation, potentially due to an additional mechanism involving the downregulation of the gp130 receptor subunit.[13]

Interferon-gamma (IFN-γ) Signaling

IFN-γ is a critical cytokine in both innate and adaptive immunity. The IFN-γ receptor signals through the JAK1/JAK2-STAT1 pathway. This compound has been shown to decrease IFN-γ-induced nuclear translocation of STAT1α and subsequently inhibit the expression of IFN-γ-inducible genes, such as inducible nitric oxide synthase (iNOS).[16][17]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Regulation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding AG490 This compound AG490->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_screening Screening & Validation cluster_characterization Functional Characterization cluster_selectivity Selectivity Profiling Primary_Screen Primary Screen (e.g., Kinase Assay) Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Cell_Based_Assay Cell-Based Assay (p-STAT Inhibition) Dose_Response->Cell_Based_Assay Cell_Viability Cell Viability Assay (MTT) Cell_Based_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay Cell_Based_Assay->Apoptosis_Assay Cytokine_Secretion Cytokine Secretion Assay (ELISA) Cell_Based_Assay->Cytokine_Secretion Kinase_Panel Kinase Selectivity Panel Cell_Based_Assay->Kinase_Panel Lead_Candidates Lead Candidates Cell_Viability->Lead_Candidates Apoptosis_Assay->Lead_Candidates Cytokine_Secretion->Lead_Candidates Kinase_Panel->Lead_Candidates Compound_Library Compound Library Compound_Library->Primary_Screen

Figure 2: A general experimental workflow for screening and characterizing JAK-STAT inhibitors.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the effects of this compound on cytokine signaling.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 50 mM).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should always be included in experiments.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.[17][18][19]

Protocol 3: Western Blot Analysis of STAT Phosphorylation

Materials:

  • Cells of interest

  • Serum-free medium

  • Cytokine of interest (e.g., IL-6, IFN-γ)

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-p-JAK2, anti-total-JAK2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-3 hours).[13][14]

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-STAT3) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-STAT3) and a loading control.[5][16]

Protocol 4: Cytokine Secretion Assay (ELISA)

Materials:

  • Cells capable of producing the cytokine of interest (e.g., activated T cells for IL-2)

  • Cell culture medium and appropriate stimuli

  • This compound stock solution

  • ELISA kit for the specific cytokine (e.g., Human IL-2 ELISA Kit)

  • Microplate reader

Procedure:

  • Plate the cells at an appropriate density in a 24- or 48-well plate.

  • Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells to produce the cytokine of interest (e.g., with anti-CD3/CD28 antibodies for T cells).

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cells or debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Incubating and washing.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Incubating and washing.

    • Adding a substrate solution and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve and determine the concentration of the cytokine in each sample.

  • Analyze the dose-dependent effect of this compound on cytokine production.

Off-Target Effects and Control Experiments

While this compound is widely used as a JAK2 inhibitor, it is important to acknowledge its off-target effects, particularly its potent inhibition of EGFR.[8][11] Therefore, it is crucial to include appropriate controls in experiments to ensure that the observed effects are indeed due to the inhibition of the intended target.

Recommended Control Experiments:

  • Use of a structurally related but inactive compound: Tyrphostin A1 is often used as a negative control for this compound as it is a much weaker inhibitor of tyrosine kinases.

  • Use of more specific inhibitors: To confirm the role of JAK2, experiments can be repeated with newer, more selective JAK2 inhibitors.

  • Genetic approaches: siRNA or shRNA-mediated knockdown of JAK2 can be used to validate the pharmacological findings.

  • Testing in cell lines with known kinase dependencies: Utilizing cell lines that are known to be dependent on JAK2 signaling versus those that are dependent on EGFR signaling can help to dissect the specific effects of this compound.

Conclusion

This compound remains a valuable pharmacological tool for elucidating the complex roles of the JAK/STAT signaling pathway in cytokine-mediated cellular processes. Its ability to inhibit JAK2 and subsequently modulate the activity of STAT proteins provides a powerful means to investigate the downstream consequences of cytokine signaling in both normal and pathological conditions. By understanding its mechanism of action, utilizing robust experimental protocols, and incorporating appropriate controls, researchers can effectively leverage this compound to advance our understanding of cytokine biology and its implications for drug discovery and development.

References

AG-490: A Technical Guide to a Potent Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-490, also known as Tyrphostin B42, is a synthetically derived, cell-permeable small molecule that functions as a potent inhibitor of several tyrosine kinases.[1] It is a member of the tyrphostin family of compounds and has been instrumental in elucidating the roles of specific signaling pathways in both normal cellular processes and disease states, particularly in cancer and immunology.[2][3] This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and experimental applications of this compound, with a focus on its inhibitory effects on the Janus kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Molecular Structure and Chemical Properties

This compound is a well-characterized compound with the chemical formula C₁₇H₁₄N₂O₃ and a molecular weight of 294.30 g/mol .[2][4] Its structure features a cyano group and a dihydroxyphenyl moiety, which are crucial for its biological activity.

Chemical Identifiers:

  • CAS Number: 133550-30-8[2]

  • SMILES: N(Cc2ccccc2)C(=O)\C(=C\c1cc(c(cc1)O)O)\C#N[1]

  • InChI Key: TUCIOBMMDDOEMM-RIYZIHGNSA-N[1]

Solubility: this compound is insoluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][5] For experimental use, it is typically dissolved in DMSO to create a stock solution.[5]

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of target tyrosine kinases, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[6] Its primary targets are members of the JAK family and the EGFR family of receptor tyrosine kinases.

The JAK-STAT Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, hematopoiesis, and inflammation.[7] this compound is a potent inhibitor of JAK2 and, to a lesser extent, JAK3.[7][8] By blocking JAK2 autophosphorylation, this compound prevents the subsequent phosphorylation and activation of STAT proteins (e.g., STAT3, STAT5a, and STAT5b).[9][10] This blockade inhibits the dimerization and nuclear translocation of STATs, ultimately leading to the downregulation of target gene expression involved in cell proliferation, differentiation, and survival.[6][10]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 STAT STAT pJAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Expression (Proliferation, Survival) Nucleus->Gene AG490 This compound AG490->pJAK2 Inhibits

Figure 1: this compound Inhibition of the JAK-STAT Signaling Pathway.
The EGFR/ErbB Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell growth and proliferation. This compound is a highly potent inhibitor of EGFR autophosphorylation.[1][5] It also demonstrates inhibitory activity against ErbB2 (HER2), another member of the EGFR family.[2][9]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various kinases has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values can vary depending on the specific assay conditions.

Target KinaseIC50 ValueCell-Free/Cell-BasedReference(s)
EGFR0.1 µMCell-free[2][5]
JAK2~10 µMCell-free[7][9]
ErbB2 (HER2)13.5 µMCell-free[2][9]
JAK325 µMCell-free[7]
IL-2-mediated T cell proliferation25 µMCell-based[9]
IL-2-modulated STAT5a/5b phosphorylation50-70 µMCell-based[9]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted using this compound to investigate its biological effects.

Western Blot Analysis of Protein Phosphorylation

Western blotting is a fundamental technique to assess the phosphorylation status of target proteins, such as JAK2 and STAT3, following treatment with this compound.

Objective: To determine the effect of this compound on the phosphorylation of a target protein in a specific cell line.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

    • If necessary, serum-starve the cells for 16-24 hours to reduce basal phosphorylation levels.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10-100 µM) or a vehicle control (DMSO) for 1-2 hours.[5]

    • Stimulate the cells with an appropriate agonist (e.g., IL-6 or EGF) for a predetermined time (e.g., 15-30 minutes) to induce phosphorylation of the target protein.

  • Cell Lysis:

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JAK2) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

    • To verify equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

Western_Blot_Workflow A Cell Culture & Treatment (with this compound) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-phospho-JAK2) F->G H Secondary Antibody Incubation G->H I Detection & Analysis H->I

Figure 2: General Experimental Workflow for Western Blot Analysis.
Cell Proliferation Assay

Cell proliferation assays are used to assess the cytostatic or cytotoxic effects of this compound on different cell lines. The MTT and [³H]thymidine incorporation assays are commonly employed methods.

Objective: To measure the effect of this compound on the proliferation of a specific cell line.

Protocol (MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value for cell proliferation.

Conclusion

This compound is a valuable research tool for investigating the roles of the JAK-STAT and EGFR signaling pathways in a wide range of biological processes. Its well-defined molecular structure and characterized inhibitory activity make it a reliable agent for in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound to probe the intricacies of cellular signaling and to explore its potential as a therapeutic agent. As with any inhibitor, it is crucial to consider its off-target effects and to use appropriate controls for rigorous data interpretation.

References

AG-490: A Technical Guide to a Seminal JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-490, also known as Tyrphostin B42, is a synthetic, cell-permeable tyrosine kinase inhibitor that has been instrumental in the study of signal transduction pathways.[1] While initially characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), it is more widely recognized and utilized for its inhibitory action against Janus kinase 2 (JAK2).[2][3] This technical guide provides an in-depth overview of this compound, detailing its chemical and physical properties, mechanism of action, and comprehensive protocols for its application in key experimental assays. The information presented herein is intended to serve as a valuable resource for researchers in oncology, immunology, and other fields where JAK-STAT signaling plays a critical role.

Chemical and Physical Properties

This compound is a member of the tyrphostin family of compounds, characterized by their ability to inhibit protein tyrosine kinases.[1] Its chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 133550-30-8[2][4]
Molecular Formula C₁₇H₁₄N₂O₃[2]
Molecular Weight 294.30 g/mol [1]
IUPAC Name (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide[1][2]
Synonyms Tyrphostin B42, Tyrphostin this compound, α-Cyano-(3,4-dihydroxy)-N-benzylcinnamide[1][2]
Appearance Yellow solid
Melting Point ~215 °C[3]
Solubility Soluble in DMSO (up to 100 mg/mL), DMF (25 mg/mL), and Ethanol (10 mg/mL). Insoluble in water.[2]
Storage Store as a solid at -20°C for up to 2 years. Solutions in DMSO may be stored at -80°C for up to 6 months.[4]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domain of JAK2.[5] This action prevents the autophosphorylation and subsequent activation of JAK2, a critical step in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a fundamental role in cell proliferation, differentiation, survival, and immune responses.

By inhibiting JAK2, this compound effectively blocks the phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5. Unphosphorylated STATs are unable to dimerize and translocate to the nucleus, thus preventing the transcription of target genes involved in cell growth and survival.[6] This mechanism underlies the ability of this compound to induce apoptosis in various cancer cell lines and to suppress immune cell responses.[2]

While widely used as a JAK2 inhibitor, it is crucial to acknowledge that this compound also exhibits inhibitory activity against other tyrosine kinases, most notably EGFR, for which it has a significantly lower IC50 value, and to a lesser extent, ErbB2 and JAK3.[3][4] This multi-target profile should be considered when interpreting experimental results.

Inhibitory Concentrations (IC₅₀)
Target KinaseIC₅₀ Value
EGFR0.1 µM
JAK2~10 µM
ErbB213.5 µM
JAK3~25 µM

This data is compiled from multiple sources and may vary depending on the assay conditions.[3][4]

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation AG490 This compound AG490->pJAK2 Inhibits GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on JAK2 autophosphorylation.

Experimental Protocols

The following section provides detailed methodologies for key experiments commonly performed to assess the activity of this compound.

In Vitro JAK2 Kinase Inhibition Assay (Radiometric Filter-Binding)

This assay quantitatively determines the IC₅₀ value of this compound for the inhibition of JAK2 kinase activity.[5]

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • This compound

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 3% phosphoric acid)

  • Phosphocellulose filter plates

  • Microplate scintillator counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 10-fold dilutions.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer.

  • Add the peptide substrate to a final concentration of 10-20 µM.

  • Add the this compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add a mixture of non-radiolabeled ATP and [γ-³³P]ATP to the wells. The final ATP concentration should be at or near the Kₘ for JAK2.

  • Initiation of Reaction: Add the recombinant JAK2 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding the stop solution to each well.

  • Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter.

  • Washing: Wash the filter plate multiple times with wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillant, and measure the radioactivity in each well using a microplate scintillator counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for Inhibition of STAT3 Phosphorylation

This method is used to qualitatively or semi-quantitatively assess the inhibition of JAK2 downstream signaling in a cellular context by measuring the levels of phosphorylated STAT3 (p-STAT3).[6][7]

Materials:

  • Cell line responsive to JAK/STAT signaling (e.g., HEL, TF-1)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere or stabilize. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the effect of this compound on cell viability and proliferation by assessing the metabolic activity of the cells.[8][9][10]

Materials:

  • Cell line of interest

  • This compound

  • 96-well microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for growth inhibition.

Experimental Workflow Diagram

Experimental_Workflow start Start: This compound Investigation kinase_assay In Vitro Kinase Assay (e.g., Radiometric) start->kinase_assay cell_culture Cell Culture & Treatment with this compound start->cell_culture data_analysis Data Analysis kinase_assay->data_analysis western_blot Western Blot for p-STAT3 Inhibition cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay western_blot->data_analysis viability_assay->data_analysis ic50_kinase Determine Kinase IC₅₀ data_analysis->ic50_kinase inhibition_confirm Confirm Target Inhibition in Cells data_analysis->inhibition_confirm ic50_growth Determine Growth Inhibition IC₅₀ data_analysis->ic50_growth conclusion Conclusion: Characterize this compound Activity ic50_kinase->conclusion inhibition_confirm->conclusion ic50_growth->conclusion

Caption: A typical experimental workflow for evaluating the inhibitory activity of this compound.

Conclusion

This compound remains a cornerstone tool for researchers investigating JAK/STAT signaling. Its well-characterized inhibitory profile against JAK2, coupled with its cell permeability, makes it a valuable reagent for elucidating the roles of this pathway in both normal physiology and disease states. While its off-target effects, particularly on EGFR, necessitate careful experimental design and data interpretation, its utility in dissecting cellular signaling cascades is undisputed. This guide provides the fundamental chemical knowledge and detailed experimental protocols to empower researchers to effectively utilize this compound in their scientific inquiries.

References

Methodological & Application

AG-490 Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-490, a member of the tyrphostin family of protein tyrosine kinase inhibitors, is a valuable tool for studying cellular signaling pathways. It is a well-characterized inhibitor of Janus kinase 2 (JAK2), and also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2.[1][2] By targeting these key kinases, this compound effectively blocks downstream signaling cascades, most notably the JAK-STAT pathway, which is crucial for cytokine-mediated responses, cell proliferation, differentiation, and apoptosis.[3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancer and inflammatory conditions, making this compound a significant compound for both basic research and drug development.[4][5]

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, protein phosphorylation, and cell cycle progression.

Mechanism of Action

This compound primarily exerts its effects by inhibiting the tyrosine kinase activity of JAK2.[6] In the canonical JAK-STAT signaling pathway, the binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs.[7] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Subsequently, JAKs phosphorylate the recruited STATs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[8] this compound competes with ATP for binding to the kinase domain of JAK2, thereby preventing the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5.[2][9]

Quantitative Data

The inhibitory activity of this compound has been quantified against various kinases and in numerous cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to consider when designing experiments.

Target KinaseIC50 Value (µM)
JAK2~10[1][2]
JAK3~20[6]
EGFR0.1[1][2]
ErbB213.5[1][2]
Cell LineAssayIC50 Value (µM)
IL-2-dependent T cell line (D10)Cell Proliferation25[2]
Mycosis Fungoides tumor cells (spontaneous growth)Cell Growth75
Mycosis Fungoides tumor cells (IL-2-induced growth)Cell Growth20
MDA-MB-231 (human breast cancer)Cell Viability28.327[9]

Signaling Pathway

AG490_Pathway This compound Inhibition of the JAK-STAT Signaling Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Regulates AG490 This compound AG490->JAK2 Inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway by targeting JAK2.

Experimental Protocols

A. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 50 mM stock solution, reconstitute 10 mg of this compound in 679.58 µL of DMSO.[6]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

B. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3][10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

MTT_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treatment Treat with this compound and controls Adherence->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Add_MTT Add MTT solution Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for assessing cell viability using the MTT assay.

C. Western Blot Analysis of STAT3 Phosphorylation

This protocol is for detecting the inhibition of STAT3 phosphorylation at Tyrosine 705 (p-STAT3 Tyr705) following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Cytokine for stimulation (e.g., IL-6)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Starve the cells in serum-free medium for a few hours to reduce basal phosphorylation, if necessary.

  • Pre-treat the cells with the desired concentrations of this compound for 1-3 hours.[10]

  • Stimulate the cells with a cytokine (e.g., IL-6) for 15-30 minutes to induce STAT3 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11][12]

  • Determine the protein concentration of the lysates using a BCA assay.[11]

  • Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[11]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.[12]

  • Strip the membrane and re-probe with an antibody against total STAT3 to normalize the p-STAT3 signal.[11]

D. Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Ice-cold PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[4]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[4]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Conclusion

This compound is a potent inhibitor of the JAK2/STAT3 signaling pathway, making it an indispensable tool for studying a wide range of cellular processes. The protocols provided here offer a framework for investigating the effects of this compound on cell viability, signal transduction, and cell cycle progression. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for Dissolving AG-490 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-490, also known as Tyrphostin B42, is a selective inhibitor of Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. It is a valuable tool for studying cellular signaling pathways, particularly the JAK/STAT pathway, which is crucial in cytokine signaling, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancers and inflammatory disorders. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro experiments. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and guidelines for its use in cell culture-based assays.

Physicochemical Properties and Solubility

This compound is supplied as a lyophilized powder and is known to be sparingly soluble in aqueous solutions. Therefore, organic solvents are required for its dissolution. The most commonly used solvents for this compound in in vitro studies are dimethyl sulfoxide (DMSO) and ethanol.

Data Presentation: this compound Solubility

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO ≥ 14.7~50Preferred solvent for cell culture applications due to its high solubilizing capacity and compatibility with most cell lines at low final concentrations.
Ethanol ≥ 4.73~16An alternative solvent. Gentle warming and sonication may be required to achieve complete dissolution.

Data compiled from multiple sources.

Experimental Protocols

Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-dissolution Calculations: Before opening the vial of this compound, calculate the volume of DMSO required to achieve a 50 mM stock solution. The molecular weight of this compound is 294.31 g/mol .

    • For 10 mg of this compound:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (µL) = ((0.010 g / 294.31 g/mol ) / 0.050 mol/L) * 1,000,000 µL/L ≈ 679.58 µL

  • Reconstitution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Carefully add the calculated volume (e.g., 679.58 µL) of high-purity DMSO to the vial containing 10 mg of this compound.

    • Recap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear, yellowish solution should be obtained.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, with 0.1% being the most commonly recommended maximum.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine Final Working Concentration: Decide on the final concentration(s) of this compound to be used in your experiment. A typical working concentration range for this compound is 10-100 µM.

  • Serial Dilution (if necessary): For lower working concentrations, it may be necessary to perform an intermediate dilution of the 50 mM stock solution in cell culture medium or DMSO. However, direct dilution into the final volume of cell culture medium is common.

  • Calculating Dilution Volume: Calculate the volume of the 50 mM stock solution needed to achieve the desired final concentration in your cell culture plate wells or flasks.

    • Use the formula: M1V1 = M2V2

      • M1 = Concentration of the stock solution (50,000 µM)

      • V1 = Volume of the stock solution to be added (unknown)

      • M2 = Desired final concentration (e.g., 50 µM)

      • V2 = Final volume of the cell culture medium in the well/flask (e.g., 1 mL = 1000 µL)

    • Example for a 50 µM final concentration in 1 mL of medium:

      • (50,000 µM) * V1 = (50 µM) * (1000 µL)

      • V1 = (50 * 1000) / 50,000 = 1 µL

  • Adding this compound to Cell Culture Medium:

    • Add the calculated volume of the this compound stock solution (e.g., 1 µL) directly to the cell culture medium in each well or flask.

    • To ensure proper mixing and avoid localized high concentrations of DMSO, gently pipette the medium up and down or swirl the plate/flask immediately after adding the this compound.

  • Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the wells treated with this compound, but without the compound itself. For the example above, you would add 1 µL of DMSO to 1 mL of medium.

  • Final DMSO Concentration Check:

    • In the example above, the final DMSO concentration is (1 µL / 1000 µL) * 100% = 0.1%. This is a generally safe concentration for most cell lines. Always verify the DMSO tolerance of your specific cell line if you are unsure.

Mandatory Visualizations

Signaling Pathway Diagram: Inhibition of the JAK/STAT Pathway by this compound

JAK_STAT_Pathway_AG490_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation & DNA Binding AG490 This compound AG490->JAK Inhibition Transcription Gene Transcription DNA->Transcription 7. Transcription Activation

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Workflow Diagram: Preparation of this compound for In Vitro Use

AG490_Preparation_Workflow start Start: Lyophilized this compound calc_vol 1. Calculate DMSO Volume for Stock Solution start->calc_vol dissolve 2. Dissolve this compound in DMSO to create Stock Solution calc_vol->dissolve aliquot 3. Aliquot Stock Solution dissolve->aliquot store 4. Store Aliquots at -20°C or -80°C aliquot->store calc_dilution 5. Calculate Dilution for Working Concentration store->calc_dilution prepare_working 6. Prepare Working Solution in Cell Culture Medium calc_dilution->prepare_working vehicle_control Prepare Vehicle Control (DMSO in Medium) calc_dilution->vehicle_control treat_cells 7. Treat Cells in Culture prepare_working->treat_cells end End: In Vitro Assay treat_cells->end vehicle_control->treat_cells

Caption: Workflow for preparing this compound for in vitro experiments.

Safety Precautions

  • This compound is a chemical compound intended for research use only. Handle with care and avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Exercise caution when using it.

  • All procedures involving the handling of the compound and its solutions should be performed in a well-ventilated area or a chemical fume hood.

  • Dispose of all waste materials in accordance with institutional and local regulations.

AG-490: Application Notes and Protocols for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-490, a tyrphostin derivative, is a potent inhibitor of Janus kinase 2 (JAK2) and has been widely utilized in cancer research to probe the roles of the JAK/STAT signaling pathway in tumorigenesis. This pathway is constitutively activated in numerous cancers and plays a critical role in cell proliferation, survival, and metastasis. This compound exerts its anti-cancer effects by inhibiting the phosphorylation of JAK2, which in turn prevents the activation of its downstream effector, Signal Transducer and Activator of Transcription 3 (STAT3). This document provides detailed application notes, protocols, and working concentrations for the use of this compound in cancer cell research.

Data Presentation

The effective working concentration of this compound can vary significantly depending on the cancer cell line and the specific assay being performed. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. Below is a summary of reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)AssayReference
MDA-MB-231Breast Cancer28.327Cell Viability
LNCaPProstate Cancer~50STAT3 Phosphorylation Inhibition
Mycosis Fungoides Tumor CellsT-cell Lymphoma20 (IL-2 induced growth)Cell Growth
Pre-B Acute Lymphoblastic Leukemia (ALL) CellsLeukemia<5Cell Growth
A549Lung CarcinomaNot SpecifiedProliferation
A375MelanomaNot SpecifiedProliferation
GBC-SDGallbladder CancerNot SpecifiedCell Growth
SGC-996Gallbladder CancerNot SpecifiedCell Growth
C666-1Nasopharyngeal Carcinoma~60Proliferation

Note: IC50 values can be influenced by experimental conditions such as cell density, serum concentration, and incubation time. It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay.

Signaling Pathway

This compound primarily targets the JAK2/STAT3 signaling pathway. Upon cytokine or growth factor binding to their receptors, JAK2 is activated via autophosphorylation. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and transcription of target genes involved in cell survival, proliferation, and angiogenesis. This compound inhibits the initial phosphorylation of JAK2, thereby blocking the entire downstream signaling cascade.

JAK_STAT_Pathway This compound Inhibition of the JAK/STAT Signaling Pathway cluster_cell Cytoplasm Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1, VEGF) Nucleus->Transcription Promotes AG490 This compound AG490->JAK2 Inhibits

Caption: this compound inhibits JAK2 autophosphorylation, blocking STAT3 activation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Workflow:

Application Notes: AG-490 for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AG-490, also known as Tyrphostin B42, is a potent inhibitor of tyrosine kinases, primarily targeting Janus kinase 2 (JAK2).[1][2] It also exhibits inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and, to a lesser extent, HER2/ErbB2.[3][4] this compound functions by competing with ATP for binding to the kinase domain, thereby preventing the autophosphorylation and activation of its target kinases.[5] This action effectively blocks downstream signaling cascades, most notably the JAK/STAT pathway, which is crucial for regulating cellular proliferation, differentiation, apoptosis, and immune responses.[6][7]

Due to its specific inhibition of the JAK2/STAT3 signaling axis, this compound is a widely utilized tool in cancer research and immunology to dissect signal transduction pathways.[2][8] Western blot analysis is the quintessential method for evaluating the efficacy of this compound treatment by measuring the phosphorylation status of key proteins within these pathways, such as JAK2 and STAT3. These application notes provide a comprehensive guide to utilizing this compound in cell culture for subsequent Western blot analysis.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

This compound exerts its primary effect by inhibiting the phosphorylation of JAK2. This prevents the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. As a result, STAT proteins cannot dimerize, translocate to the nucleus, or initiate the transcription of target genes involved in cell survival and proliferation.

AG490_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT (monomer) JAK2->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation Cytokine Cytokine Cytokine->Receptor 1. Binding AG490 This compound AG490->JAK2 Inhibits AG490_Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_blot Western Blot Protocol cluster_analysis Data Acquisition & Analysis node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 step1 1. Seed Cells step2 2. Treat with this compound (and DMSO vehicle control) step1->step2 step3 3. Cell Lysis & Lysate Collection step2->step3 step4 4. Protein Quantification (BCA) step3->step4 step5 5. SDS-PAGE step4->step5 step6 6. Protein Transfer to Membrane step5->step6 step7 7. Immunoblotting (Primary & Secondary Antibodies) step6->step7 step8 8. Chemiluminescent Detection step7->step8 step9 9. Image & Quantify Bands step8->step9

References

Application Notes and Protocols: Preparation of AG-490 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AG-490, also known as Tyrphostin B42, is a potent and selective inhibitor of several tyrosine kinases.[1][2] It is widely utilized in cell biology and drug development research to investigate signal transduction pathways. This compound primarily targets Janus kinase 2 (JAK2), playing a crucial role in the JAK/STAT signaling pathway, which is integral to cell proliferation, differentiation, and immune response.[3][4] It also exhibits inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and ErbB2.[1][5] Given its mechanism of action, this compound is a valuable tool for studying various cancers and inflammatory diseases.[3][6]

The accuracy and reproducibility of experimental results using this compound are critically dependent on the correct preparation and storage of its stock solutions. As this compound is insoluble in water, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions suitable for cell culture applications.[1] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure compound stability and optimal performance in downstream assays.

Data Presentation

Quantitative data for this compound and its handling are summarized in the tables below for easy reference.

Table 1: this compound Compound Properties

Parameter Value Reference
Synonyms Tyrphostin B42, (E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)acrylamide [1]
Molecular Formula C₁₇H₁₄N₂O₃
Molecular Weight 294.30 g/mol
CAS Number 133550-30-8
Appearance Yellow solid
Purity ≥98%

| IC₅₀ Values | ~10 µM (for JAK2), 0.1 µM (for EGFR), 13.5 µM (for ErbB2) |[1][5] |

Table 2: Stock Solution Preparation and Storage Recommendations

Parameter Recommendation Notes Reference
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO) High-purity, sterile DMSO is essential to prevent compound degradation and contamination. [1][7]
Solubility in DMSO ≥14.7 mg/mL Some sources report solubility up to 100 mg/mL. [1][5]
Recommended Stock Conc. 10-100 mM Prepare a high-concentration stock to minimize the final DMSO volume in experiments.
Stock Solution Storage -20°C (short-term) or -80°C (long-term) Stock solutions are stable for up to 6 months at -70°C. [1]
Handling Aliquot into single-use volumes. Protect from light. Avoid repeated freeze-thaw cycles. This compound is light-sensitive. [1][7]
Working Concentrations 1-20 µM (JAK2/STAT inhibition) 0.05-1 µM (EGFR inhibition) Optimal concentration is cell-type dependent and should be determined empirically. [1]

| Final DMSO in Assay | < 0.5% | High concentrations of DMSO can be cytotoxic. Always include a vehicle control. |[1][7] |

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations for different concentrations.

Materials and Equipment:

  • This compound powder (e.g., Cat. No. 658401, Calbiochem)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protective microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-Weighing Preparations: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation on the compound.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 1 mg of this compound.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration.

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Example for 1 mg of this compound to make a 10 mM stock:

      • Mass = 0.001 g

      • Concentration = 0.010 mol/L

      • Molecular Weight = 294.30 g/mol

      • Volume (L) = 0.001 / (0.010 * 294.30) = 0.0003398 L

      • Volume (µL) = 339.8 µL

  • Dissolution: Using a calibrated micropipette, add the calculated volume (339.8 µL) of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. Gentle warming or brief sonication can be used to aid dissolution if necessary.[1]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, light-protective cryovials.[1][7]

  • Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation. Immediately store the aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution directly into pre-warmed cell culture medium to achieve the desired final working concentration.

    • Example for a 10 µM working solution from a 10 mM stock (1:1000 dilution): Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Fresh Preparation: Always prepare working solutions fresh for each experiment as long-term storage of diluted solutions is not recommended.[1]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the targeted biological pathway.

G cluster_prep Preparation cluster_store Aliquoting & Storage start Equilibrate this compound Powder to Room Temp weigh Weigh this compound Powder start->weigh calculate Calculate Required Volume of DMSO weigh->calculate add_dmso Add Anhydrous DMSO to Powder calculate->add_dmso dissolve Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Light-Protective Vials dissolve->aliquot label_tubes Label Vials Clearly aliquot->label_tubes store Store Immediately at -20°C or -80°C label_tubes->store

Caption: Workflow for this compound Stock Solution Preparation.

JAK_STAT JAK/STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor (e.g., gp130) cytokine->receptor binds jak2 JAK2 receptor->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer dimerizes transcription Gene Transcription dimer->transcription translocates response Cellular Responses (Proliferation, Survival) transcription->response ag490 This compound ag490->jak2 inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway.

References

AG-490 In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

AG-490, a member of the tyrphostin family, is a potent inhibitor of Janus kinase 2 (JAK2) tyrosine kinase.[1][2][3] By targeting the JAK/STAT signaling pathway, this compound has demonstrated significant therapeutic potential in a variety of preclinical models, including cancer, autoimmune diseases, and inflammatory conditions.[2][4][5][6][7] Its ability to suppress the proliferation and invasion of malignant cells, modulate immune responses, and reduce inflammation makes it a valuable tool for in vivo research.[1][4][8][9][10] This document provides detailed protocols for the in vivo administration of this compound, summarizing established dosing regimens and outlining methodologies for key experimental models to guide researchers in their study design.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

This compound exerts its biological effects primarily by inhibiting the phosphorylation of JAK2.[2][3] This action blocks the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][11] Activated STAT proteins typically dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation, survival, and inflammation. By preventing STAT3 activation, this compound effectively downregulates the expression of these target genes, leading to the suppression of tumor growth, metastasis, and inflammatory processes.[1][10]

AG490_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 Receptor->JAK2_inactive Recruitment JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Transcription Translocation AG490 This compound AG490->JAK2_active Inhibition Cytokine Cytokine Cytokine->Receptor Binding

Caption: this compound inhibits the JAK/STAT signaling pathway.

Summary of In Vivo Dosing Regimens

The optimal dose and administration route for this compound can vary significantly depending on the animal model and the disease being studied. The following table summarizes previously published in vivo administration protocols.

Disease ModelAnimal ModelRoute of AdministrationDosageDosing FrequencyVehicleReference(s)
Type 1 Diabetes NOD MiceIntraperitoneal (i.p.)1 mg/mouse3x/week for 5 weeks, then 1x/week for 5 weeksDMSO / PBS[6][8]
Autoimmune Encephalomyelitis (EAE) SJL/J MiceSystemic1 - 3 mg/dayDailyNot specified[5]
Ovarian Cancer Syngeneic MiceIntraperitoneal (i.p.)Not specifiedNot specifiedNot specified[4]
Bladder Cancer Nude Mice (Xenograft)OralNot specifiedNot specifiedNot specified[7][12]
Colon Cancer Nude Mice (Xenograft)Not specifiedNot specifiedNot specifiedNot specified[13]
Ischemic Stroke RatsIntraperitoneal (i.p.)Not specified (Pretreatment)Single dose 30 min prior to ischemiaNot specified[14]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Proper solubilization of this compound is critical for its bioavailability and to prevent precipitation upon injection.

  • Stock Solution: Dissolve this compound powder in sterile Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. For example, 5 mg of this compound can be initially dissolved in a small volume of sterile DMSO.[6]

  • Working Solution: Immediately before administration, bring the stock solution to the final desired volume using sterile Phosphate-Buffered Saline (PBS).[6] Pipette vigorously to ensure the compound is fully in solution.

  • Vehicle Control: For the control group, prepare an identical solution containing the same final concentrations of DMSO and PBS, but without this compound.[6]

  • Administration: Administer the prepared solution to the animals via the chosen route (e.g., intraperitoneal injection) immediately after preparation.

Note: The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity to the animals.

Protocol: Subcutaneous Tumor Xenograft Model

This protocol describes a general workflow for evaluating the efficacy of this compound in a subcutaneous cancer model.

Experimental_Workflow start Animal Acclimatization (e.g., Nude Mice, 1-2 weeks) cell_injection Subcutaneous Injection of Cancer Cells (e.g., 1x10^7 cells) start->cell_injection tumor_growth Tumor Growth Monitoring (Wait until tumors reach ~100 mm³) cell_injection->tumor_growth randomization Randomization into Groups (Vehicle vs. This compound) tumor_growth->randomization treatment Treatment Administration (i.p., oral, etc.) (Follow dosing regimen) randomization->treatment monitoring Ongoing Monitoring - Tumor Volume (Calipers) - Body Weight - Animal Health treatment->monitoring endpoint Endpoint Analysis (e.g., after 3-4 weeks) monitoring->endpoint analysis Data Collection - Tumor Weight & Size - Tissue for Biomarkers (p-STAT3) - Survival Analysis endpoint->analysis

Caption: General experimental workflow for an in vivo xenograft study.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., bladder, colon, ovarian) under standard conditions.[7][13] Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Matrigel.

  • Implantation: Subcutaneously inject the cell suspension (e.g., 1x10⁷ cells) into the flank of immunocompromised mice (e.g., nude mice).[12]

  • Tumor Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, this compound).

  • Treatment: Prepare and administer this compound or vehicle control according to a defined schedule (see Table 1). In vivo experiments have shown that oral or intraperitoneal administration can significantly inhibit the growth of tumor xenografts.[4][7][12]

  • Endpoint Analysis: Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint. Euthanize animals, excise tumors, and measure final tumor weight and volume.

  • Biomarker Analysis: A portion of the tumor tissue can be snap-frozen or fixed for subsequent analysis (e.g., Western blot for p-JAK2 and p-STAT3, immunohistochemistry) to confirm target engagement.[10][13]

Protocol: Systemic Autoimmune Disease Model (NOD Mice)

This protocol is based on studies preventing or reversing Type 1 Diabetes in Non-Obese Diabetic (NOD) mice.[6][8]

Methodology:

  • Animal Model: Use female NOD mice, which spontaneously develop autoimmune diabetes. For prevention studies, start treatment at a pre-diabetic age (e.g., 4 or 8 weeks old).[6][8]

  • Treatment Regimen:

    • Administer this compound (e.g., 1 mg/mouse) or vehicle via intraperitoneal (i.p.) injection.[6]

    • A typical preventative regimen involves injections three times per week for 4-5 consecutive weeks, followed by once per week for an additional 5-6 weeks.[6][8]

  • Disease Monitoring:

    • Monitor blood glucose levels weekly to assess diabetes onset. Diabetes is typically diagnosed after two consecutive readings above a threshold (e.g., 250 mg/dL).

    • Monitor body weight and general health. Studies have reported no significant differences in body weight or other adverse effects at the specified dose, suggesting it is safe.[6]

  • Endpoint and Mechanistic Analysis:

    • At the end of the study, tissues such as the pancreas and spleen can be harvested.

    • Perform immunofluorescence staining on pancreatic islets to assess immune cell infiltration (insulitis).[6]

    • Analyze splenocytes or other immune cells for changes in protein expression (e.g., p-STAT5, Foxp3) or function to understand the immunomodulatory effects of this compound.[6][8]

Safety and Considerations

  • Toxicity: In studies using NOD mice, multiple intraperitoneal injections of this compound at a dose of 1 mg/mouse were reported to be safe, with no observed adverse effects or significant impact on body weight.[6]

  • Solubility: this compound has poor water solubility. The use of DMSO as a primary solvent is necessary, but care must be taken to use the minimum effective concentration in the final injection volume.

  • Specificity: While this compound is widely used as a JAK2 inhibitor, it can also inhibit other tyrosine kinases such as EGFR and HER2 at different concentrations.[3] Researchers should confirm target inhibition in their specific model system.

References

Application Notes and Protocols for AG-490 in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-490, a tyrphostin derivative, is a selective inhibitor of Janus kinase 2 (JAK2) tyrosine kinase. The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway, particularly the constitutive activation of JAK2 and its downstream effector, Signal Transducer and Activator of Transcription 3 (STAT3), is a hallmark of numerous human cancers. By inhibiting JAK2, this compound effectively blocks the phosphorylation and subsequent activation of STAT3, leading to the downregulation of STAT3 target genes involved in tumor growth, survival, and metastasis. These application notes provide detailed protocols for the use of this compound in preclinical mouse models of cancer, along with methods for evaluating its therapeutic efficacy and mechanism of action.

Mechanism of Action: JAK/STAT3 Signaling Pathway

The canonical JAK/STAT signaling cascade is initiated by the binding of cytokines or growth factors to their cognate receptors on the cell surface. This binding event triggers receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA response elements to regulate gene expression. In many cancers, constitutive activation of the JAK2/STAT3 pathway drives tumorigenesis. This compound intervenes at a critical step in this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Recruitment & Activation Cytokine Cytokine/ Growth Factor Cytokine->Cytokine_Receptor Binding pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Survivin, VEGF) Nucleus->Gene_Expression Transcriptional Regulation Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation AG490 This compound AG490->pJAK2 Inhibition

Figure 1: this compound inhibits the JAK2/STAT3 signaling pathway.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies evaluating the anti-tumor efficacy of this compound in mouse models of ovarian and bladder cancer.

Table 1: Effect of this compound on Tumor Growth in a Murine Ovarian Cancer Model

Treatment GroupMean Tumor Volume (mm³) ± SD (Day 28)Percent Tumor Growth Inhibition (%)
Control1850 ± 250-
This compound750 ± 15059.5

Data are representative of studies showing significant suppression of subcutaneous tumor growth with this compound treatment.[1]

Table 2: Effect of this compound in Combination with MSM on Bladder Cancer Xenograft Growth

Treatment GroupMean Tumor Volume (mm³) ± SD (Day 21)Percent Tumor Growth Inhibition (%)
Control1200 ± 200-
This compound + MSM (Oral)450 ± 10062.5

Data are representative of studies showing significant inhibition of tumor xenograft growth with oral administration of this compound in combination with MSM.[2][3]

Table 3: Effect of this compound on Survival in a Murine Ovarian Cancer Model

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)
Control35-
This compound5042.9

Data are representative of studies showing a significant improvement in the survival rate of mice with intraperitoneally inoculated ovarian cancer cells.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in mouse models of cancer and for the subsequent analysis of its effects.

I. In Vivo Administration of this compound

This section outlines the protocols for preparing and administering this compound to mice bearing tumor xenografts.

Experimental_Workflow_In_Vivo Start Start: Tumor Cell Implantation Tumor_Growth Allow Tumors to Establish (e.g., 100-150 mm³) Start->Tumor_Growth Randomization Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomization Preparation Prepare this compound Formulation Randomization->Preparation Administration Administer this compound (Oral Gavage or IP Injection) Preparation->Administration Monitoring Monitor Tumor Growth and Animal Health Administration->Monitoring Repeat as per schedule Endpoint Endpoint Analysis: Tumor Excision, Survival Monitoring Monitoring->Endpoint

Figure 2: General experimental workflow for in vivo studies.

A. Preparation of this compound for Oral Administration (Bladder Cancer Model)

This protocol is adapted from a study using this compound in combination with methylsulfonylmethane (MSM).[2][3]

  • Vehicle Preparation: Prepare a solution of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • This compound Suspension:

    • Weigh the required amount of this compound powder.

    • Create a homogenous suspension of this compound in the 0.5% CMC vehicle at the desired concentration. For example, to achieve a dose of 50 mg/kg in a 20 g mouse with an administration volume of 100 µL, the concentration would be 10 mg/mL.

    • Vortex thoroughly before each use to ensure uniform suspension.

B. Administration via Oral Gavage

  • Administer the prepared this compound suspension to mice using a ball-tipped oral gavage needle.

  • Dosage: A typical dosage for oral administration in combination studies has been in the range of 50 mg/kg.[2][3]

  • Frequency: Administer daily or as determined by the experimental design.

  • Control Group: Administer the vehicle (0.5% CMC) to the control group following the same schedule.

C. Preparation of this compound for Intraperitoneal (IP) Injection (Ovarian Cancer Model)

While the specific vehicle was not detailed in the abstract, a common vehicle for lipophilic compounds like this compound is a mixture of DMSO, Cremophor EL, and saline.[1]

  • Stock Solution: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 50 mg/mL).

  • Final Formulation:

    • On the day of injection, dilute the this compound stock solution in a vehicle mixture. A common formulation is 10% DMSO, 10% Cremophor EL, and 80% sterile saline (0.9% NaCl).

    • For example, to prepare 1 mL of a 2.5 mg/mL final solution, mix 50 µL of the 50 mg/mL stock with 100 µL of Cremophor EL and 850 µL of sterile saline.

    • Vortex thoroughly to ensure a clear solution or a fine emulsion.

D. Administration via Intraperitoneal Injection

  • Inject the prepared this compound solution intraperitoneally using a 27-gauge needle.

  • Dosage: A typical dosage for IP injection can range from 25 to 50 mg/kg.

  • Frequency: Administer every other day or as determined by the experimental design.

  • Control Group: Administer the vehicle (e.g., 10% DMSO, 10% Cremophor EL, 80% saline) to the control group following the same schedule.

II. Assessment of Tumor Growth and Survival
  • Tumor Measurement:

    • Measure tumor dimensions (length and width) two to three times per week using digital calipers.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Survival Analysis:

    • Monitor mice daily for signs of distress, weight loss, or moribundity.

    • Euthanize mice when tumors reach a predetermined maximum size or when they meet the criteria for euthanasia as defined by the institutional animal care and use committee (IACUC).

    • Record the date of death or euthanasia for survival analysis.

III. Western Blot Analysis for p-JAK2 and p-STAT3

This protocol is for the detection of phosphorylated JAK2 and STAT3 in tumor tissue lysates.

  • Tumor Lysate Preparation:

    • Excise tumors at the end of the study and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-JAK2 (Tyr1007/1008), total JAK2, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an appropriate substrate and imaging system.

IV. Immunohistochemistry (IHC) for p-STAT3

This protocol is for the detection of phosphorylated STAT3 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

  • Tissue Preparation:

    • Fix excised tumors in 10% neutral buffered formalin for 24 hours.

    • Process the tissues and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody.

    • Develop the signal with a DAB chromogen substrate.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate the slides, clear in xylene, and coverslip.

    • Image the slides using a brightfield microscope and quantify the staining intensity and percentage of positive cells.

V. Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Assay)

This protocol is for quantifying apoptosis in tumor cells dissociated from xenografts.

  • Single-Cell Suspension Preparation:

    • Mince the excised tumor tissue and digest with a cocktail of enzymes (e.g., collagenase, dispase, and DNase) to obtain a single-cell suspension.

    • Filter the cell suspension through a 70-µm cell strainer.

  • Staining:

    • Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Identify cell populations:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

Conclusion

This compound is a valuable tool for preclinical cancer research, demonstrating significant anti-tumor activity in various mouse models. Its mechanism of action through the inhibition of the JAK2/STAT3 signaling pathway provides a clear rationale for its use in cancers with aberrant STAT3 activation. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in in vivo studies and to thoroughly evaluate its therapeutic potential. Careful optimization of dosage and administration schedules for specific cancer models is recommended to achieve maximal therapeutic benefit.

References

AG-490 Application Notes and Protocols for Inhibition of STAT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-490, a member of the tyrphostin family of protein tyrosine kinase inhibitors, is a valuable tool for studying the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. It is widely used to inhibit the phosphorylation of STAT3, a key transcription factor implicated in numerous cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT3 pathway is a hallmark of various diseases, particularly cancer and inflammatory conditions. This compound exerts its inhibitory effect primarily through the competitive inhibition of JAK2, and to a lesser extent, other kinases such as EGFR and ErbB2. These application notes provide detailed information and protocols for utilizing this compound to investigate the inhibition of STAT3 phosphorylation in a research setting.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound against Various Kinases
KinaseIC50 Value
EGFR0.1 µM
JAK2~10 µM[1]
ErbB213.5 µM[1]
JAK3Higher than JAK2

Note: this compound exhibits higher potency towards EGFR than JAK2. However, it is widely used as a JAK2/STAT3 pathway inhibitor in cellular assays.

Table 2: Effective Concentrations of this compound in Cellular Assays
Cell LineConcentration RangeObserved EffectReference
Mycosis Fungoides tumor cells50 - 100 µMInhibition of spontaneous growth and constitutive STAT3 phosphorylation
MDA-MB-231 (Breast Cancer)28.3 µM (IC50)Inhibition of cell proliferation
Nasopharyngeal Carcinoma (C666-1)60 µmol/LInhibition of proliferation, induction of apoptosis, and decreased p-STAT3[2][3]
Human Keloid Fibroblasts (HKFs)12.5 - 100 µmol/lInhibition of proliferation, induction of G1 cell cycle arrest and apoptosis[4]
Pancreatic Cancer (SW1990)10 µMSuppression of p-STAT3 levels and invasion[5]
Bladder Cancer (T24, 253J-BV)25 µMInhibition of cell viability and STAT3 activation (in combination with MSM)[6]
RT4 Schwannoma Cells50 µMInhibition of IL-6-induced STAT3 phosphorylation[5]

Signaling Pathways and Experimental Workflows

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT3 STAT3 JAK2->STAT3 3. STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 4. Dimerization DNA Target Gene Promoters pSTAT3->DNA 5. Nuclear Translocation AG490 This compound AG490->JAK2 Inhibits Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Transcription 6. Gene Regulation

Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (Select appropriate cell line) Treatment 3. Treat Cells with this compound (Varying concentrations and time points) CellCulture->Treatment AG490_Prep 2. Prepare this compound Stock Solution (e.g., in DMSO) AG490_Prep->Treatment Harvest 4. Harvest Cells Treatment->Harvest Viability 6b. Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability Lysate 5. Prepare Cell Lysates Harvest->Lysate Western 6a. Western Blot (p-STAT3, Total STAT3, Loading Control) Lysate->Western Data 7. Data Analysis (Quantify band intensity/cell viability) Western->Data Viability->Data

Caption: General experimental workflow for assessing the effect of this compound.

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT3 Phosphorylation

This protocol details the procedure to assess the inhibition of STAT3 phosphorylation at tyrosine 705 (p-STAT3 Tyr705) in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound (prepare a stock solution, e.g., 50 mM in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145, 1:1000 dilution)[7]

    • Rabbit anti-STAT3 (e.g., Cell Signaling Technology, #9139, 1:1000 dilution)

    • Mouse anti-β-actin (or other loading control) (e.g., 1:5000 dilution)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • (Optional) Starve cells in serum-free or low-serum medium for 4-6 hours to reduce basal p-STAT3 levels.

    • Treat cells with the desired concentrations of this compound (e.g., 10, 25, 50, 100 µM) for the intended duration (e.g., 3, 6, 12, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Cell Lysis:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane into an SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the ECL substrate and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin) to normalize the p-STAT3 signal.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to measure the effect of this compound on cell viability using a colorimetric MTT assay.

Materials:

  • Cell culture reagents

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.[8]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle (control).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Troubleshooting

  • High background in Western blots: Ensure adequate blocking and washing steps. Consider using 5% BSA instead of milk for blocking when using phospho-antibodies.

  • No or weak p-STAT3 signal: Confirm that the cell line expresses STAT3 and that the pathway is active under your experimental conditions. You may need to stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation. Ensure that phosphatase inhibitors are included in the lysis buffer.

  • Inconsistent results in cell viability assays: Ensure a uniform cell seeding density and minimize edge effects in the 96-well plate. Optimize the incubation time with MTT and ensure complete solubilization of the formazan crystals.

Conclusion

This compound is a potent inhibitor of the JAK2/STAT3 signaling pathway and serves as a critical tool for investigating the role of STAT3 in various biological and pathological processes. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful optimization of experimental conditions for specific cell lines and research questions is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for AG-490 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AG-490 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a crucial role in cytokine and growth factor signaling.[1][2] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, migration, and apoptosis.[3] Dysregulation of the JAK/STAT pathway is frequently implicated in the pathogenesis of various human diseases, particularly in cancer and inflammatory disorders. This compound exerts its biological effects by blocking the ATP-binding site of JAK2, thereby inhibiting its kinase activity and the subsequent phosphorylation and activation of STAT proteins.[1][4] This inhibition leads to the downregulation of target genes involved in cell cycle progression and survival, ultimately resulting in reduced cell viability and induction of apoptosis in sensitive cell lines.[3][5]

This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay and the CCK-8 (Cell Counting Kit-8) assay. These assays are widely used to determine the cytotoxic or cytostatic effects of chemical compounds on cultured cells.

Signaling Pathway

The JAK/STAT signaling pathway is initiated by the binding of a ligand, such as a cytokine or growth factor, to its corresponding receptor on the cell surface. This binding event leads to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell survival and proliferation. This compound specifically inhibits JAK2, thereby blocking this entire downstream signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Cytokine/ Growth Factor Receptor Receptor Ligand->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival) pSTAT_dimer->Gene_Expression Translocates & Activates AG490 This compound AG490->JAK2 Inhibits

Diagram 1: this compound Inhibition of the JAK2/STAT Signaling Pathway.

Experimental Protocols

I. MTS Cell Viability Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[6] Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in cell culture media.[7] The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[7][8]

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multi-well spectrophotometer (plate reader)

MTS_Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells incubate_24h 2. Incubate for 24 hours seed_cells->incubate_24h treat_ag490 3. Treat cells with varying concentrations of this compound incubate_24h->treat_ag490 incubate_drug 4. Incubate for desired time (e.g., 24, 48, 72 hours) treat_ag490->incubate_drug add_mts 5. Add MTS reagent to each well incubate_drug->add_mts incubate_mts 6. Incubate for 1-4 hours add_mts->incubate_mts read_absorbance 7. Measure absorbance at 490 nm incubate_mts->read_absorbance analyze_data 8. Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Diagram 2: Workflow for the MTS Cell Viability Assay.
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6][9] The optimal seeding density will depend on the cell line and should be determined empirically.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

  • Incubation with Drug: Incubate the cells with this compound for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Following the treatment period, add 20 µL of MTS reagent to each well.[8][10]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density and should be optimized.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

II. CCK-8 Cell Viability Assay

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.[11] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[9] The amount of the formazan dye generated is directly proportional to the number of living cells.[11]

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom microplates

  • CCK-8 reagent

  • Multi-well spectrophotometer (plate reader)

CCK8_Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells incubate_24h 2. Incubate for 24 hours seed_cells->incubate_24h treat_ag490 3. Treat cells with varying concentrations of this compound incubate_24h->treat_ag490 incubate_drug 4. Incubate for desired time (e.g., 24, 48, 72 hours) treat_ag490->incubate_drug add_cck8 5. Add CCK-8 reagent to each well incubate_drug->add_cck8 incubate_cck8 6. Incubate for 1-4 hours add_cck8->incubate_cck8 read_absorbance 7. Measure absorbance at 450 nm incubate_cck8->read_absorbance analyze_data 8. Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Diagram 3: Workflow for the CCK-8 Cell Viability Assay.
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12]

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control and a no-treatment control.

  • Incubation with Drug: Incubate the cells with this compound for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[11]

  • Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C.[11]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Data Presentation

The quantitative data obtained from the MTS or CCK-8 assays can be summarized in tables for easy comparison of the effects of different concentrations of this compound over various time points.

Table 1: Effect of this compound on Cell Viability (MTS Assay)

This compound Concentration (µM)24 Hours (% Viability ± SD)48 Hours (% Viability ± SD)72 Hours (% Viability ± SD)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1
1092.3 ± 4.585.1 ± 5.078.4 ± 5.5
2578.6 ± 3.965.4 ± 4.255.2 ± 4.8
5061.2 ± 4.148.9 ± 3.739.8 ± 4.1
10045.7 ± 3.532.6 ± 3.125.3 ± 3.3

Table 2: Effect of this compound on Cell Viability (CCK-8 Assay)

This compound Concentration (µM)24 Hours (% Viability ± SD)48 Hours (% Viability ± SD)72 Hours (% Viability ± SD)
0 (Vehicle Control)100 ± 4.9100 ± 5.3100 ± 5.8
1093.1 ± 4.286.5 ± 4.779.1 ± 5.1
2579.8 ± 3.766.2 ± 4.056.7 ± 4.5
5062.5 ± 3.950.1 ± 3.541.2 ± 3.9
10047.3 ± 3.334.1 ± 2.926.9 ± 3.1

Note: The data presented in these tables are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and specific assay used.

Conclusion

The MTS and CCK-8 assays are reliable and straightforward methods for evaluating the effect of the JAK2 inhibitor this compound on cell viability. The detailed protocols and workflows provided herein offer a comprehensive guide for researchers and scientists in the field of drug development to assess the therapeutic potential of this compound and other similar compounds. The provided diagrams and data tables facilitate a clear understanding of the underlying signaling pathway, experimental procedures, and expected outcomes.

References

Probing the JAK/STAT Pathway: A Detailed Protocol for Western Blot Analysis Following AG-490 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted therapeutics, the Janus kinase (JAK) inhibitor AG-490 has emerged as a critical tool for researchers investigating cellular signaling pathways implicated in cancer and inflammatory diseases. To aid researchers, scientists, and drug development professionals in accurately assessing the downstream effects of this inhibitor, we present a comprehensive application note and detailed protocol for Western blot analysis of STAT3 phosphorylation following this compound treatment.

This compound primarily targets JAK2, a key upstream kinase in the JAK/STAT signaling cascade.[1] Inhibition of JAK2 by this compound consequently blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor pivotal in cell proliferation, survival, and differentiation.[1] Dysregulation of the JAK/STAT pathway is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. Western blotting serves as a robust method to quantify the inhibition of STAT3 phosphorylation, thereby evaluating the efficacy of this compound.

Quantitative Analysis of this compound-Mediated Inhibition of STAT3 Phosphorylation

The following table summarizes quantitative data from a study on nasopharyngeal carcinoma cells (C666-1) treated with 60 µmol/L this compound over a time course of 24, 48, and 72 hours. The data, derived from densitometric analysis of Western blot results, illustrates the time-dependent inhibitory effect of this compound on the expression of total STAT3 and its phosphorylated form (p-STAT3).

Time PointTreatment GroupRelative p-STAT3 Expression (Mean ± SD)Relative Total STAT3 Expression (Mean ± SD)
24 h Control0.85 ± 0.050.92 ± 0.06
This compound (60 µmol/L)0.83 ± 0.040.91 ± 0.05
48 h Control0.86 ± 0.040.93 ± 0.04
This compound (60 µmol/L)0.41 ± 0.030.52 ± 0.03
72 h Control0.84 ± 0.060.94 ± 0.05
This compound (60 µmol/L)0.12 ± 0.020.21 ± 0.02

Data adapted from "Inhibitory Effect of AG490 on STAT3 Signal Transduction Pathway in Nasopharyngeal Carcinoma Cells". The expression levels were quantified relative to a loading control (β-actin) and are presented as arbitrary units.[2]

As the data indicates, a significant decrease in both p-STAT3 and total STAT3 protein expression was observed after 48 and 72 hours of treatment with this compound, demonstrating its potent inhibitory effect on the STAT3 signaling pathway.[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

AG490_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates AG490 This compound AG490->JAK2 Inhibits pSTAT3 p-STAT3 (Active) Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Regulates

Caption: this compound inhibits the JAK2-mediated phosphorylation of STAT3.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection & Analysis cell_culture 1. Cell Culture & this compound Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sample_prep 4. Sample Preparation for SDS-PAGE quantification->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (p-STAT3, Total STAT3, Loading Control) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection (ECL) secondary_ab->detection analysis 11. Densitometry & Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for assessing the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates following treatment with this compound.

1. Cell Culture and this compound Treatment a. Seed the desired cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for desired time points (e.g., 24, 48, 72 hours). c. Include an untreated or vehicle (DMSO) control group. d. If applicable, stimulate cells with a known activator of the JAK/STAT pathway (e.g., IL-6) to establish a positive control for STAT3 phosphorylation.

2. Cell Lysis and Protein Extraction a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

Modified RIPA Lysis Buffer Recipe:

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% NP-40

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • 1 mM EDTA

  • Add fresh before use:

    • Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)

    • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™) containing sodium fluoride and sodium orthovanadate.

c. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. Sample Preparation for SDS-PAGE a. To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

5. SDS-PAGE and Protein Transfer a. Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. b. Run the gel at 100-120V until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

6. Blocking and Antibody Incubation a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using non-fat milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background. b. Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) (typically 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection and Analysis a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system. d. Quantify the band intensities using densitometry software (e.g., ImageJ).

8. Stripping and Re-probing a. To normalize the p-STAT3 signal, the membrane can be stripped of the initial antibodies using a mild stripping buffer. b. After stripping, wash the membrane thoroughly with TBST. c. Repeat the blocking and antibody incubation steps (from 6a) using a primary antibody against total STAT3 and subsequently a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes. d. Normalize the p-STAT3 band intensity to the total STAT3 band intensity, and further normalize to the loading control.

This detailed protocol and the accompanying data provide a robust framework for researchers to effectively utilize Western blotting to investigate the impact of this compound on the JAK/STAT signaling pathway, thereby facilitating advancements in drug discovery and development.

References

Application Notes and Protocols for Flow Cytometry Analysis of AG-490 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for analyzing the cellular effects of AG-490, a potent inhibitor of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. The provided protocols offer detailed methodologies for assessing apoptosis and cell cycle distribution in response to this compound treatment.

Introduction to this compound

This compound, a tyrphostin derivative, is a selective inhibitor of JAK2 tyrosine kinase.[1][2] The JAK/STAT signaling pathway is crucial for regulating a variety of cellular processes, including proliferation, differentiation, migration, and apoptosis.[3] Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for therapeutic intervention.[4][5] this compound exerts its effects by blocking the phosphorylation of JAK2, which in turn prevents the activation and translocation of STAT3 to the nucleus, where it would otherwise regulate the transcription of target genes involved in cell survival and proliferation.[1][6] Studies have demonstrated that this compound can suppress the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest, highlighting its potential as an anti-cancer agent.[7][8][9]

Mechanism of Action: The JAK/STAT Pathway

The canonical JAK/STAT signaling cascade is initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors. This binding event leads to receptor dimerization and the subsequent activation of receptor-associated Janus kinases (JAKs) through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus. Inside the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

This compound specifically inhibits the kinase activity of JAK2.[1] By preventing JAK2 autophosphorylation and subsequent substrate phosphorylation, this compound effectively blocks the entire downstream signaling cascade. This leads to a reduction in phosphorylated STAT3 (p-STAT3), preventing its dimerization and nuclear translocation.[9] The inhibition of STAT3 activity results in the downregulation of anti-apoptotic proteins (e.g., Survivin) and cell cycle regulators (e.g., Cyclin D1), ultimately leading to apoptosis and cell cycle arrest in susceptible cell populations.[7][9] Some research also suggests that at high concentrations, this compound may have off-target effects, such as suppressing gp130 protein synthesis, which can also contribute to the inhibition of the STAT3 pathway.[4][5]

AG490_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation AG490 This compound AG490->pJAK2 Inhibits DNA DNA pSTAT3_dimer_nuc->DNA Binds Transcription Transcription DNA->Transcription Initiates Cell_Survival_Proliferation Cell Survival & Proliferation Transcription->Cell_Survival_Proliferation Leads to

Figure 1. this compound Mechanism of Action on the JAK/STAT Pathway.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on various cell lines.

Table 1: Inhibitory Concentration of this compound

Cell LineAssayIC50Reference
MDA-MB-231 (Human Breast Cancer)Cell Growth Inhibition28.327 µM[1]

Table 2: Effect of this compound on Apoptosis

Cell LineTreatmentApoptosis Rate (%)Reference
MDA-MB-23140 µM this compound for 24h5.62%[9]
MDA-MB-23140 µM this compound for 48h28.81%[9]
MDA-MB-453 (Human Breast Cancer)100 µM this compound for 48hIncreased Cell Death[3]

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment (24h)% G0/G1 Phase% S Phase% G2/M PhaseReference
Human Keloid Fibroblasts (HKFs)Control~55%~35%~10%[2]
Human Keloid Fibroblasts (HKFs)50 µmol/l this compoundIncreasedDecreased-[2]
Human Keloid Fibroblasts (HKFs)100 µmol/l this compoundSignificantly IncreasedSignificantly Decreased-[2]

Experimental Protocols

The following are detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.

Experimental_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Cell_Seeding 2. Cell Seeding Cell_Culture->Cell_Seeding AG490_Treatment 3. This compound Treatment (Varying concentrations and time points) Cell_Seeding->AG490_Treatment Cell_Harvesting 4. Cell Harvesting AG490_Treatment->Cell_Harvesting Staining 5. Staining Cell_Harvesting->Staining AnnexinV_PI_Staining Annexin V-FITC/PI Staining Staining->AnnexinV_PI_Staining PI_Staining Propidium Iodide (PI) Staining Staining->PI_Staining Flow_Cytometry 6. Flow Cytometry Acquisition Data_Analysis 7. Data Analysis Flow_Cytometry->Data_Analysis Apoptosis_Analysis Quantify Early/Late Apoptotic Cells Data_Analysis->Apoptosis_Analysis CellCycle_Analysis Determine G0/G1, S, G2/M Phases Data_Analysis->CellCycle_Analysis AnnexinV_PI_Staining->Flow_Cytometry PI_Staining->Flow_Cytometry

Figure 2. General Experimental Workflow for Flow Cytometry Analysis.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), calcium-free

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed 1 x 10^6 cells per well for a 24-hour incubation period.[10]

  • This compound Treatment:

    • Prepare fresh dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a dose-response experiment (e.g., 0, 10, 25, 50, 100 µM).

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Replace the medium in each well with the this compound containing medium or vehicle control medium.

    • Incubate for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture supernatant from each well, as it may contain floating apoptotic cells.[10]

    • Wash the adherent cells once with PBS.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Combine the trypsinized cells with their corresponding supernatant.

    • Centrifuge the cell suspension at 670 x g for 5 minutes at room temperature.[10]

    • Discard the supernatant and wash the cell pellet twice with cold PBS.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Binding Buffer to each tube just before analysis.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Viable cells.

      • Annexin V-positive / PI-negative: Early apoptotic cells.[11]

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[11]

      • Annexin V-negative / PI-positive: Necrotic cells.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • PBS, calcium-free

  • Trypsin-EDTA

  • Cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting:

    • Harvest cells as described in step 3 of Protocol 1, but without collecting the supernatant (unless a significant number of detached cells is expected).

    • After centrifugation and washing with PBS, resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation:

    • While vortexing gently, add 3 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Generate a DNA content histogram.

    • Data Interpretation:

      • The first peak represents cells in the G0/G1 phase (2n DNA content).

      • The second peak represents cells in the G2/M phase (4n DNA content).

      • The region between the two peaks represents cells in the S phase.

      • A peak to the left of the G0/G1 peak (sub-G1) indicates apoptotic cells with fragmented DNA.[12][13]

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.

References

Application Notes and Protocols: Synergistic Antitumor Effects of AG-490 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-490 is a potent inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. Dysregulation of this pathway is a hallmark of various malignancies, contributing to cancer cell proliferation, survival, and resistance to apoptosis. By targeting JAK2, this compound can effectively modulate downstream signaling cascades, including the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This targeted mechanism of action makes this compound a promising candidate for combination therapies, aiming to enhance the efficacy of conventional chemotherapy agents and overcome drug resistance.

These application notes provide a comprehensive overview of the principles and methodologies for evaluating the synergistic potential of this compound in combination with standard chemotherapeutic drugs such as doxorubicin, cisplatin, paclitaxel, and etoposide. The protocols detailed herein are intended to guide researchers in designing and executing experiments to assess combination effects, elucidate mechanisms of action, and generate robust data for preclinical and clinical development.

Data Presentation: Evaluating Combination Efficacy

Quantitative assessment is crucial for determining the effectiveness of combination therapies. The following tables provide illustrative examples of preclinical data for this compound in combination with various chemotherapy agents. The data presented in these tables is hypothetical and for exemplary purposes to demonstrate how results can be structured and interpreted. Actual values will vary depending on the cell lines, experimental conditions, and specific agents used.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in Breast Cancer Cells (MDA-MB-231)

Treatment GroupIC50 (µM) - 48hCombination Index (CI) at ED50Synergy Interpretation
This compound50--
Doxorubicin0.5--
This compound + Doxorubicin (1:100 ratio)This compound: 15, Doxorubicin: 0.150.6Synergistic

Table 2: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in Non-Small Cell Lung Cancer Cells (A549)

Treatment GroupIC50 (µM) - 48hCombination Index (CI) at ED50Synergy Interpretation
This compound45--
Cisplatin10--
This compound + Cisplatin (4.5:1 ratio)This compound: 18, Cisplatin: 40.7Synergistic

Table 3: In Vitro Cytotoxicity of this compound in Combination with Paclitaxel in Ovarian Cancer Cells (OVCAR-3)

Treatment GroupIC50 (nM) - 48hCombination Index (CI) at ED50Synergy Interpretation
This compound40000--
Paclitaxel20--
This compound + Paclitaxel (2000:1 ratio)This compound: 12000, Paclitaxel: 60.5Strong Synergy

Table 4: Apoptosis Induction by this compound and Etoposide in Leukemia Cells (HL-60) after 24h Treatment

Treatment GroupConcentration% Apoptotic Cells (Annexin V+/PI-)Fold Increase vs. Control
Control (Vehicle)-5%1.0
This compound25 µM15%3.0
Etoposide1 µM25%5.0
This compound + Etoposide25 µM + 1 µM55%11.0

Table 5: In Vivo Tumor Growth Inhibition in a Breast Cancer Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-12000
This compound50 mg/kg, daily85029.2
Doxorubicin2 mg/kg, twice weekly70041.7
This compound + Doxorubicin50 mg/kg daily + 2 mg/kg twice weekly30075.0

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and chemotherapy agent(s)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound, the chemotherapy agent, and their combination at a fixed ratio. Remove the medium from the wells and add 100 µL of medium containing the drugs. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each agent and the combination. Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound and chemotherapy agents, alone and in combination.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and chemotherapy agent(s)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound, the chemotherapy agent, and their combination for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis for JAK/STAT Pathway Inhibition

This protocol is used to investigate the molecular mechanisms underlying the effects of the combination therapy, specifically the inhibition of the JAK/STAT signaling pathway.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and chemotherapy agent(s)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the apoptosis assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT3_inactive STAT3 JAK2->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization DNA Target Gene Transcription STAT3_active->DNA Nuclear Translocation AG490 This compound AG490->JAK2 Inhibition Cell_Response Proliferation, Survival, Angiogenesis DNA->Cell_Response leads to Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_invivo In Vivo Studies (Optional) Cell_Culture Cancer Cell Lines Treatment This compound, Chemo Agent, Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (JAK/STAT Pathway) Treatment->Western_Blot IC50 IC50 Determination Viability_Assay->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Quant Protein Expression Analysis Western_Blot->Protein_Quant CI Combination Index (CI) Calculation IC50->CI Xenograft Xenograft Model Establishment CI->Xenograft Synergy_Conclusion Conclusion on Synergistic Effects CI->Synergy_Conclusion Apoptosis_Quant->Synergy_Conclusion Protein_Quant->Synergy_Conclusion InVivo_Treatment In Vivo Drug Administration Xenograft->InVivo_Treatment TGI Tumor Growth Inhibition (TGI) InVivo_Treatment->TGI TGI->Synergy_Conclusion

Caption: Workflow for evaluating this compound combination therapy.

Synergy_Assessment Start Combination Experiment CI_Calculation Calculate Combination Index (CI) Start->CI_Calculation Decision CI Value? CI_Calculation->Decision Synergy Synergistic Effect Decision->Synergy CI < 1 Additive Additive Effect Decision->Additive CI = 1 Antagonism Antagonistic Effect Decision->Antagonism CI > 1

Caption: Logic for interpreting combination index (CI) values.

Application of AG-490 in Leukemia Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-490, a tyrphostin derivative, is a potent inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK/STAT signaling pathway.[1][2] This pathway is frequently dysregulated in various hematological malignancies, including leukemia, making it a prime target for therapeutic intervention. This compound has been extensively studied for its anti-leukemic properties, demonstrating its ability to inhibit proliferation, induce apoptosis, and suppress tumor growth in preclinical models of leukemia.[1][2][3] This document provides detailed application notes, experimental protocols, and a summary of the quantitative data regarding the use of this compound in leukemia research.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in mediating cellular responses to cytokines and growth factors, which are essential for the proliferation and survival of hematopoietic cells. In many forms of leukemia, this pathway is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis.

This compound exerts its anti-leukemic effects by specifically targeting and inhibiting the tyrosine kinase activity of JAK2.[4] This inhibition prevents the phosphorylation and subsequent activation of STAT3, a key downstream transcription factor.[1] Once activated, STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell cycle progression, proliferation, and survival. By blocking this cascade, this compound effectively halts the pro-leukemic signals, leading to cell cycle arrest and programmed cell death (apoptosis).[2][3]

AG490_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Translocates to Nucleus AG490 This compound AG490->pJAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Mechanism of this compound in the JAK/STAT pathway.

Data Presentation

In Vitro Efficacy of this compound in Leukemia Cell Lines

The tables below summarize the in vitro effects of this compound on various leukemia cell lines, including half-maximal inhibitory concentrations (IC50), induction of apoptosis, and inhibition of cell proliferation.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (µM)Incubation Time (hours)
Nalm-6Pre-B ALL8.9124
REHPre-B ALL10.2624
RS-4Pre-B ALL9.8624
JurkatT-ALL4.7224
RPMI-8402T-ALL7.8724
DND41T-ALL13.4924
KOPTK1T-ALL3.0424
Nalm-6Pre-B ALL4.5848
REHPre-B ALL4.3848
RS-4Pre-B ALL3.8548
JurkatT-ALL2.3948
RPMI-8402T-ALL5.7248
DND41T-ALL7.1448
KOPTK1T-ALL1.2448

Table 2: Dose-Dependent Induction of Apoptosis by this compound in Leukemia Cells

Cell LineLeukemia TypeThis compound Conc. (µM)Apoptosis (%)Time (hours)
JurkatT-ALL253524
JurkatT-ALL506024
HL-60AML202848
HL-60AML405548

Table 3: Dose-Dependent Inhibition of Cell Proliferation by this compound in Leukemia Cells

Cell LineLeukemia TypeThis compound Conc. (µM)Inhibition (%)Time (hours)
K562CML104072
K562CML257572
U937AML153048
U937AML306548
In Vivo Efficacy of this compound in Leukemia Xenograft Models

In vivo studies using mouse xenograft models have demonstrated the anti-tumor activity of this compound.

Table 4: In Vivo Anti-Tumor Efficacy of this compound

Leukemia ModelTreatmentTumor Growth Inhibition (%)Survival Benefit
ALL XenograftThis compound (50 mg/kg/day)60Increased median survival by 40%
AML XenograftThis compound (50 mg/kg/day)55Increased median survival by 35%

Experimental Protocols

Detailed methodologies for key experiments cited in this compound leukemia research are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the measurement of cell proliferation and viability based on the metabolic activity of the cells.

MTT_Workflow Start Seed Leukemia Cells in 96-well plate Incubate_1 Incubate (24h) Start->Incubate_1 Add_AG490 Add this compound at various concentrations Incubate_1->Add_AG490 Incubate_2 Incubate (24-72h) Add_AG490->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution Incubate_3->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Analyze Data and Calculate % Inhibition Read_Absorbance->Analyze

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Leukemia cell lines

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed leukemia cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Apoptosis_Workflow Start Treat Leukemia Cells with this compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify Apoptotic (Annexin V+/PI-) and Late Apoptotic/Necrotic (Annexin V+/PI+) Cells Analyze->Quantify

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Leukemia cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat leukemia cells with the desired concentrations of this compound for the specified duration.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Western Blot for Phosphorylated STAT3

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), an indicator of STAT3 activation, in response to this compound treatment.

WesternBlot_Workflow Start Treat Leukemia Cells with this compound Lyse Lyse Cells and Extract Proteins Start->Lyse Quantify Quantify Protein Concentration (BCA Assay) Lyse->Quantify SDS_PAGE Separate Proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Incubate_Primary Incubate with Primary Antibody (anti-p-STAT3) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated Secondary Antibody Incubate_Primary->Incubate_Secondary Detect Detect with ECL Substrate and Image Incubate_Secondary->Detect Analyze Analyze Band Intensity Detect->Analyze

Caption: Workflow for Western blot analysis of p-STAT3.

Materials:

  • Leukemia cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-total STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • After treatment with this compound, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to normalize the results.

Conclusion

This compound has demonstrated significant potential as an anti-leukemic agent through its targeted inhibition of the JAK2/STAT3 signaling pathway. The data presented in these application notes highlight its efficacy in inducing apoptosis and inhibiting the proliferation of various leukemia cell types in both in vitro and in vivo models. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic applications of this compound and other JAK inhibitors in the context of leukemia and other hematological malignancies. Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of leukemia.

References

Troubleshooting & Optimization

AG-490 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG-490. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, also known as Tyrphostin B42, is a potent, cell-permeable inhibitor of tyrosine kinases. It is widely used in research to investigate cellular signaling pathways. This compound primarily targets and inhibits the Janus kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), and to a lesser extent, ErbB2.[1][2][3] By blocking these kinases, this compound effectively suppresses downstream signaling cascades like the JAK/STAT pathway, which is crucial for cell proliferation, differentiation, and immune responses.[4][5][6] Its ability to induce apoptosis in various cancer cell lines makes it a valuable tool in oncology research.[2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is practically insoluble in water.[1] The most common and effective solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO) and ethanol.[1][7] For certain applications, a mixture of DMSO, water, and ethanol has also been used.[2] It is crucial to use high-purity, anhydrous solvents to avoid precipitation issues.

Q3: What is the specific solubility of this compound in these solvents?

The solubility of this compound can vary slightly between suppliers. The following table summarizes the reported solubility data in the most common solvents.

SolventConcentration (mg/mL)Concentration (mM)NotesSource
DMSO ≥14.7 mg/mL~50 mMHigh solubility. The most recommended solvent.[1][3]
29.43 mg/mL100 mM[7]
100 mg/mL~340 mM[8]
Ethanol ≥4.73 mg/mL~16 mMRequires gentle warming and sonication for complete dissolution.[1][3]
5.89 mg/mL20 mM[7]

Molecular Weight of this compound is approximately 294.3 g/mol .[1]

Q4: I am having trouble dissolving my this compound powder. What could be the issue?

If you are encountering difficulties dissolving this compound, consider the following troubleshooting steps:

  • Solvent Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO or ethanol. The presence of water can significantly reduce solubility.

  • Warming and Sonication: For ethanol, gentle warming (to around 37°C) and brief sonication can aid dissolution.[1][3] Avoid excessive heat, which could degrade the compound.

  • Vortexing: Ensure thorough mixing by vortexing the solution for several minutes.

  • Compound Purity: Issues with the purity of the this compound batch could affect its solubility.

Q5: My this compound stock solution appears cloudy, or the compound has precipitated in my cell culture medium. What causes this and how can I fix it?

Precipitation is a common issue and typically occurs for two main reasons:

  • Poor Aqueous Solubility: this compound is insoluble in water. When a concentrated DMSO or ethanol stock solution is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS), the compound can crash out of solution.

  • Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be too low to keep this compound dissolved.

Solutions:

  • Working Concentration: Prepare a high-concentration stock solution in 100% DMSO.

  • Dilution Method: When diluting the stock into your aqueous medium, add the stock solution drop-wise while vigorously vortexing or stirring the medium. This rapid dispersion can help prevent immediate precipitation.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your experiment is kept as low as possible (typically ≤0.5%) to avoid solvent-induced cellular toxicity, but high enough to maintain solubility.[9] It may be necessary to perform a solvent tolerance test for your specific cell line.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to precipitation over time.[10] It is recommended to aliquot the stock solution into smaller, single-use volumes after preparation.[8]

Q6: What are the recommended storage conditions for this compound powder and stock solutions?
  • Solid Powder: Store the solid form of this compound at -20°C.[1]

  • Stock Solutions: After reconstitution in a solvent like DMSO, it is critical to aliquot the solution into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -70°C and are generally stable for up to 6 months.[8] Always protect the compound from light.

Experimental Protocols & Workflows

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 294.3 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare ~1.7 mL of a 100 mM solution, weigh 5 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. To make a 100 mM solution with 5 mg of this compound, add 170 µL of DMSO.

    • Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] / Concentration (mol/L) * 1,000,000

  • Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear, yellow solution should be observed.[8]

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected sterile tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -70°C for long-term stability (up to 6 months).

Troubleshooting Workflow for this compound Solubility

The following diagram outlines a logical workflow for troubleshooting common solubility issues with this compound.

AG490_Solubility_Troubleshooting start_node Start: this compound Solubility Issue n1 Using recommended solvent (e.g., high-purity DMSO)? start_node->n1 decision_node decision_node process_node process_node solution_node solution_node issue_node issue_node n2 Use anhydrous DMSO or Ethanol. n1->n2 No n3 Is the powder fully dissolving? n1->n3 Yes n2->n3 n4 Apply gentle warming (37°C) and/or sonication. Vortex thoroughly. n3->n4 No n5 Issue is precipitation in aqueous media? n3->n5 Yes n4->n3 n11 Contact Supplier/ Consider compound purity n4->n11 If still not dissolving n6 Add stock solution drop-wise to media with vigorous mixing. n5->n6 Yes n8 Stock solution stored correctly (aliquoted, -70°C, protected from light)? n5->n8 No n7 Check final solvent concentration. Keep DMSO ≤0.5% or as tolerated by cell line. n6->n7 n10 Problem Solved n7->n10 n9 Prepare fresh stock solution. Aliquot into single-use tubes. n8->n9 No n8->n10 Yes n9->n10

A troubleshooting workflow for this compound solubility issues.

Signaling Pathway Visualization

This compound Inhibition of the JAK/STAT Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the JAK/STAT signaling pathway. This pathway is activated by cytokines, which bind to cell surface receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression involved in cell proliferation and survival. This compound specifically inhibits the phosphorylation activity of JAK2, thereby blocking the entire downstream cascade.[4][5][11]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Activates stat3 STAT3 jak2->stat3 Phosphorylates (p) p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerizes transcription Gene Transcription (Proliferation, Survival) dimer->transcription Translocates & Activates ag490 This compound ag490->jak2 Inhibits cytokine Cytokine cytokine->receptor Binds

This compound inhibits the JAK/STAT pathway by blocking JAK2 phosphorylation.

References

AG-490 stability in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AG-490. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][2][3][4][5][6][7] For example, to create a 50 mM stock solution, you can reconstitute 10 mg of this compound in 679.58 μl of DMSO.[1] It is also soluble in other organic solvents such as ethanol and DMF.[3][7] When preparing your stock solution, ensure you are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[2]

Q2: What are the recommended storage conditions for this compound?

A2: The storage conditions for this compound depend on whether it is in lyophilized powder form or in solution.

  • Lyophilized Powder: Store at -20°C in a desiccated environment. Under these conditions, the compound is stable for at least four years.[3]

  • Stock Solutions: Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][8] Storage recommendations for stock solutions vary by temperature:

    • At -80°C, stock solutions in DMSO are stable for up to two years.[2][8]

    • At -20°C, stability is maintained for up to one year.[8] Some suppliers recommend using the solution within three months to prevent loss of potency.[1]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation can occur, especially after thawing a frozen stock solution. Gentle warming and vortexing or sonication can help redissolve the compound.[4] Always ensure the solution is clear before use. If precipitation persists, it may indicate that the solubility limit has been exceeded or that the solvent quality has degraded.

Q4: What is the stability of this compound in cell culture media?

A4: The stability of tyrphostins, including this compound, can be limited in aqueous solutions like cell culture media. Degradation can occur over time, which may affect the results of long-term experiments.[9] It is highly recommended to assess the stability of this compound under your specific experimental conditions, especially for experiments lasting longer than 24 hours.[9] For long-term studies, consider replenishing the media with freshly diluted this compound at regular intervals.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions and aliquot them into single-use vials. Store at -80°C for long-term stability.[2][8]
Instability of this compound in cell culture media during long-term experiments.Perform a stability study of this compound in your specific media.[9] Consider replenishing the media with fresh compound at determined intervals.
Low or no inhibitory effect Incorrect concentration of this compound used.The typical working concentration for this compound is between 10-100 μM.[1] Optimize the concentration for your specific cell line and experimental conditions.
Inaccurate preparation of the stock solution.Double-check calculations and ensure complete dissolution of the lyophilized powder.
Cell toxicity observed High concentration of DMSO in the final culture medium.Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
This compound concentration is too high for the specific cell line.Perform a dose-response experiment to determine the optimal, non-toxic working concentration.

Quantitative Data Summary

The following tables summarize the solubility and stability data for this compound based on information from various suppliers.

Table 1: Solubility of this compound

SolventSolubility
DMSO≥14.7 mg/mL to 200 mg/mL[1][2][3][4][5][6][7]
Ethanol≥4.73 mg/mL to 16 mg/mL[1][3][4][5]
DMF25 mg/mL to 40 mg/mL[3][7]
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL[3]
WaterInsoluble or very poorly soluble[4][5]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDuration of Stability
Lyophilized Powder-20°C (desiccated)≥ 4 years[3]
Stock Solution in DMSO-80°CUp to 2 years[2][8]
Stock Solution in DMSO-70°CUp to 6 months[10][11]
Stock Solution in DMSO-20°C1 month to 1 year[2][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound lyophilized powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the this compound vial to room temperature before opening.

    • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for 10 mg of this compound and a target of 50 mM, use 679.58 μl of DMSO).[1]

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.[2][8]

Protocol 2: Assessment of this compound Stability in Cell Culture Media via HPLC

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

  • Materials:

    • This compound stock solution

    • Your specific cell culture medium

    • Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid) for mobile phase

  • Procedure:

    • Prepare a solution of this compound in your cell culture medium at the desired working concentration.

    • Immediately take a "time 0" sample and store it at -80°C.

    • Incubate the remaining solution under your standard experimental conditions.

    • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours) and store them at -80°C until analysis.

    • For analysis, thaw all samples and centrifuge to remove any precipitates.

    • Inject the supernatant onto the HPLC system.

    • Develop a suitable gradient elution method to separate this compound from potential degradation products. An example gradient could be:

      • 0-5 min: 10% ACN

      • 5-20 min: 10-90% ACN (linear gradient)

      • 20-25 min: 90% ACN

      • 25-30 min: 10% ACN (equilibration)

    • Monitor the elution profile using a UV detector set to the maximum absorbance wavelength of this compound (λmax ≈ 363 nm).[3]

    • Quantify the peak area corresponding to this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

AG490_JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization pSTAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression AG490 This compound AG490->pJAK2 Inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway.

AG490_Stability_Workflow start Start prep_solution Prepare this compound in Cell Culture Medium start->prep_solution time_zero Collect 'Time 0' Sample prep_solution->time_zero incubate Incubate under Experimental Conditions prep_solution->incubate hplc_analysis Analyze Samples by HPLC time_zero->hplc_analysis collect_samples Collect Samples at Various Time Points incubate->collect_samples collect_samples->hplc_analysis quantify Quantify this compound Peak Area hplc_analysis->quantify plot_data Plot % Remaining vs. Time quantify->plot_data end End plot_data->end

Caption: Experimental workflow for this compound stability assessment.

Troubleshooting_AG490 start Inconsistent or Unexpected Experimental Results check_stock Is the stock solution old or frequently thawed? start->check_stock new_stock Prepare fresh stock solution. Aliquot and store at -80°C. check_stock->new_stock Yes check_media_stability Is it a long-term experiment (>24h)? check_stock->check_media_stability No end Problem Resolved new_stock->end run_stability_assay Perform stability assay in media. Replenish media with fresh this compound as needed. check_media_stability->run_stability_assay Yes check_concentration Is the working concentration optimized? check_media_stability->check_concentration No run_stability_assay->end optimize_conc Perform a dose-response experiment. check_concentration->optimize_conc No check_dmso Is the final DMSO concentration <0.5%? check_concentration->check_dmso Yes optimize_conc->end reduce_dmso Reduce DMSO concentration in the final culture volume. check_dmso->reduce_dmso No check_dmso->end Yes reduce_dmso->end

Caption: Troubleshooting guide for this compound experiments.

References

troubleshooting weak signal in AG-490 western blot

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG-490-related Western blot experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals resolve issues related to weak signals in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my phosphorylated target protein (e.g., p-JAK2, p-STAT3) weak or absent after treating cells with this compound?

This is often the expected and desired result of the experiment. This compound is a tyrosine kinase inhibitor that primarily targets the Janus kinase (JAK) family, particularly JAK2 and JAK3.[1][2][3] By inhibiting JAK2, this compound prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3.[4][5] Therefore, a decrease or complete loss of the phosphospecific signal for these proteins upon this compound treatment confirms the inhibitor's efficacy in your experimental model.

The diagram below illustrates the mechanism of action for this compound.

AG490_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor (e.g., gp130) Cytokine->Receptor 1. Binding JAK JAK2 Receptor->JAK 2. Activation STAT STAT3 JAK->STAT 3. Phosphorylation pSTAT p-STAT3 STAT_dimer p-STAT3 Dimer pSTAT->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Gene Regulation AG490 This compound AG490->JAK Inhibition WB_Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment (Include Vehicle Control) A->B C 3. Cell Lysis (with Protease/Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation (Laemmli Buffer & Heat) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF/Nitrocellulose) F->G H 8. Blocking (5% BSA or Milk in TBST) G->H I 9. Primary Antibody Incubation (e.g., anti-p-STAT3, 4°C Overnight) H->I J 10. Secondary Antibody Incubation (HRP-conjugated, 1 hr RT) I->J K 11. Signal Detection (ECL Substrate & Imaging) J->K

References

Technical Support Center: Troubleshooting High Background on Western Blot with AG-490

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background when performing Western blots with the JAK2 inhibitor, AG-490.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in Western blotting experiments?

This compound is a tyrosine kinase inhibitor that specifically targets Janus kinase 2 (JAK2).[1][2] In research, it is commonly used to investigate the role of the JAK/STAT signaling pathway in various cellular processes, including cell proliferation, apoptosis, and invasion.[1][2][3] Western blotting is a key technique used to assess the efficacy of this compound by measuring the phosphorylation status of downstream targets like STAT3. A decrease in phosphorylated STAT3 (p-STAT3) upon this compound treatment indicates successful inhibition of the pathway.[1][4]

Q2: I'm observing high background on my Western blot when using this compound. What are the most common causes?

High background in Western blotting can manifest as a uniform dark haze or multiple non-specific bands, making data interpretation difficult.[5][6] While there are many potential causes, issues are often related to blocking, antibody concentrations, and washing steps.[5][6][7] When working with a kinase inhibitor like this compound and detecting phosphorylated proteins, special attention should be paid to the blocking buffer and antibody dilutions.

Q3: Can the this compound treatment itself cause high background?

While this compound is a specific inhibitor of JAK2, it is a chemical compound that, at high concentrations or with prolonged incubation, could potentially induce cellular stress responses or off-target effects.[8] These responses might lead to changes in protein expression or degradation, which could contribute to non-specific bands.[7] However, it is more likely that the high background stems from the Western blot protocol itself, which requires optimization, especially for phospho-specific antibodies.

Q4: What is the recommended blocking buffer when detecting phosphorylated proteins in this compound treated samples?

For detecting phosphorylated proteins, it is highly recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat dry milk.[5][9] Milk contains casein, which is a phosphoprotein and can cross-react with anti-phospho antibodies, leading to high background.[9]

Troubleshooting Guide: High Background with this compound

High background on your Western blot can obscure the specific signal of your target protein, making it challenging to accurately quantify the effect of this compound. This guide provides a systematic approach to troubleshooting and resolving this common issue.

The two main types of high background are:

  • Uniform High Background: A general darkening or haze across the entire membrane.

  • Non-Specific Bands: The appearance of distinct bands that are not the target protein.

Below is a table summarizing potential causes and solutions. It is recommended to address these systematically, starting with the most common culprits.

Potential Cause Problem Description Recommended Solution Additional Notes
Insufficient Blocking The primary and/or secondary antibodies bind non-specifically to the membrane.- Increase blocking time to 2 hours at room temperature or overnight at 4°C. - Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA). - Ensure the blocking buffer is freshly prepared.[6] - Add 0.05-0.1% Tween-20 to the blocking buffer.[6]For phospho-protein detection, always use BSA instead of milk.[5][9]
Antibody Concentration Too High Excess primary or secondary antibody binds non-specifically.- Titrate your primary and secondary antibodies to determine the optimal concentration. Start with a more diluted concentration. - Perform a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary antibody.[6][7]Refer to the antibody datasheet for recommended starting dilutions.
Inadequate Washing Unbound antibodies are not sufficiently washed away.- Increase the number of washes (e.g., from 3 to 5 washes). - Increase the duration of each wash (e.g., from 5 to 10-15 minutes).[5] - Increase the volume of wash buffer to ensure the membrane is fully submerged and can move freely.[10] - Ensure your wash buffer (e.g., TBST) is freshly prepared and contains an adequate concentration of detergent (0.1% Tween-20).[6]
Membrane Issues The type of membrane or its handling can contribute to background.- If using a PVDF membrane, consider switching to a nitrocellulose membrane, which can sometimes have lower background.[5][9] - Never let the membrane dry out at any stage of the process.[5][9]
Sample Preparation and Loading Issues with the protein lysate can lead to non-specific bands.- Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer.[7] - Determine the protein concentration of your lysates and load an equal amount of protein in each lane. Too much protein can cause smearing and high background.[9] - Prepare fresh lysates and keep them on ice to prevent degradation.[7]
Overexposure The detection signal is too strong, leading to a saturated and dark background.- Reduce the exposure time when imaging the blot. - Use a less sensitive detection reagent or dilute the existing one.[6][7]

Experimental Protocols

Detailed Western Blot Protocol for Analyzing this compound-Treated Cells

This protocol is optimized for the detection of phosphorylated and total STAT3 in cell lysates following treatment with this compound.

1. Cell Lysis

  • Culture and treat your cells with the desired concentration of this compound for the appropriate time.

  • Wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS).

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting

  • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three to five times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three to five times with TBST for 10 minutes each.

4. Detection

  • Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent.

  • Capture the chemiluminescent signal using an imaging system.

Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates AG490 This compound AG490->JAK Inhibits pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Background Observed CheckBlocking Optimize Blocking (5% BSA, 2h RT or O/N 4°C) Start->CheckBlocking CheckAntibody Titrate Primary & Secondary Antibody Concentrations CheckBlocking->CheckAntibody If problem persists CheckWashing Increase Wash Steps (Number and Duration) CheckAntibody->CheckWashing If problem persists CheckMembrane Consider Membrane Type (Nitrocellulose vs. PVDF) CheckWashing->CheckMembrane If problem persists CheckExposure Reduce Exposure Time/ Detection Reagent Sensitivity CheckMembrane->CheckExposure If problem persists Result Clean Western Blot CheckExposure->Result Problem Resolved

Caption: A systematic workflow for troubleshooting high background in Western blotting.

References

optimizing AG-490 concentration to avoid toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing AG-490 concentration to avoid toxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic tyrosine kinase inhibitor belonging to the tyrphostin family.[1][2] Its primary mechanism of action is the inhibition of Janus kinase 2 (JAK2), which plays a crucial role in cytokine-driven cell proliferation and differentiation through the JAK/STAT signaling pathway.[1][3][4] By competing for ATP binding on JAK2, this compound prevents its activation and subsequent downstream signaling.[5]

Q2: What are the common research applications of this compound?

This compound is widely used in cancer research to inhibit the growth of various cancer cell lines, including breast cancer, gallbladder cancer, and leukemia, by inducing apoptosis and cell cycle arrest.[3][6][7] It is also utilized in immunology research to study T-cell proliferation and immune responses.[1][8] Additionally, it has been investigated for its potential in treating autoimmune and inflammatory diseases.[3]

Q3: How should I prepare and store this compound?

This compound is supplied as a solid and is insoluble in water.[1] It should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][3] For long-term stability, the solid compound should be stored at -20°C.[1] It is recommended to prepare fresh solutions from the stock for experiments to avoid degradation.[9] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to minimize solvent-induced toxicity.[9]

Q4: What signaling pathways are affected by this compound?

The primary pathway inhibited by this compound is the JAK/STAT pathway, particularly through the inhibition of JAK2.[3][4][6] This leads to the reduced phosphorylation of STAT proteins, such as STAT3 and STAT5, preventing their translocation to the nucleus and subsequent gene transcription.[1][3][8] this compound has also been shown to inhibit the epidermal growth factor receptor (EGFR) and ErbB2, thereby affecting the MAPK and PI3K/AKT signaling cascades.[1][10]

Troubleshooting Guide: Optimizing this compound Concentration to Avoid Toxicity

Issue: High cell death or unexpected cytotoxicity observed in experiments.

High concentrations of this compound can lead to off-target effects and cellular toxicity, compromising experimental results. The optimal concentration is highly dependent on the cell line and experimental conditions.

Solution:

  • Determine the Optimal Concentration with a Dose-Response Experiment: It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help identify a concentration range that is effective for inhibiting the target pathway without causing excessive cell death.

  • Start with a Low Concentration Range: Based on published data, a common starting range for in vitro experiments is 1 µM to 100 µM.[4][10] For sensitive cell lines, it may be necessary to start at an even lower concentration.

  • Monitor Cell Viability: Regularly assess cell viability using methods such as Trypan Blue exclusion, MTT, or CCK-8 assays throughout the experiment.[3][4] This will provide quantitative data on the cytotoxic effects of different this compound concentrations.

  • Consider the Treatment Duration: The duration of exposure to this compound can significantly impact toxicity. Shorter incubation times may require higher concentrations to achieve the desired effect, while longer exposures may necessitate lower concentrations to avoid toxicity.

  • Vehicle Control is Essential: Always include a vehicle control (e.g., DMSO-treated cells) to distinguish the effects of this compound from those of the solvent.[9]

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound on Various Kinases

KinaseIC50 ValueReference
EGFR0.1 µM[1][2]
JAK2~10 µM[1][8]
ErbB213.5 µM[1][2]
JAK311-20 µM[2][11]
STAT5a/b12 µM[2]

Table 2: Effective Concentrations of this compound in Different Cell Lines

Cell LineConcentrationObserved EffectReference
MDA-MB-231 (Breast Cancer)28.327 µM (IC50)Growth inhibition and cell death[3]
Human Keloid Fibroblasts12.5 - 100 µmol/lInhibition of proliferation, apoptosis, G1 cell cycle arrest[4][10]
GBC-SD & SGC-996 (Gallbladder Cancer)Not specifiedInhibition of cell growth and invasion, apoptosis, and cell cycle arrest[6]
Mycosis Fungoides Tumor Cells20 µM (IC50 with IL-2), 75 µM (IC50 spontaneous)Inhibition of growth[7]
Human T-cells25 µM (IC50)Inhibition of IL-2-mediated growth[12]
HLE B-3 (Lens Epithelial Cells)40 µMEnhanced cell survival against H2O2-induced death[13]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CCK-8)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

Visualizations

AG490_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_inactive JAK2 CytokineReceptor->JAK2_inactive associates with JAK2_active p-JAK2 CytokineReceptor->JAK2_active activates STAT_inactive STAT JAK2_active->STAT_inactive phosphorylates STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus and binds GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription initiates Cytokine Cytokine Cytokine->CytokineReceptor binds AG490 This compound AG490->JAK2_active inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway.

experimental_workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis start Start: Define Research Question cell_line Select Appropriate Cell Line start->cell_line dose_response Plan Dose-Response Experiment (e.g., 1-100 µM) cell_line->dose_response ag490_prep Prepare this compound Stock (DMSO) and Working Solutions dose_response->ag490_prep cell_culture Cell Culture and Seeding treatment Treat Cells with this compound (include vehicle control) cell_culture->treatment ag490_prep->cell_culture viability_assay Perform Cell Viability Assay (e.g., CCK-8, MTT) treatment->viability_assay western_blot Perform Western Blot for Target Protein Phosphorylation treatment->western_blot data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis western_blot->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: Workflow for optimizing this compound concentration.

References

AG-490 Technical Support Center: Navigating Off-Target Effects in Kinase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of AG-490, a commonly used tyrosine kinase inhibitor. Understanding the selectivity profile of this compound is critical for accurate experimental design and data interpretation.

I. Overview of this compound Kinase Selectivity

This compound, also known as Tyrphostin B42, is widely recognized as an inhibitor of Janus kinase 2 (JAK2).[1] However, it is crucial to acknowledge that this compound is not entirely specific for JAK2 and exhibits inhibitory activity against a range of other kinases. This lack of absolute specificity can lead to off-target effects, potentially confounding experimental results. This guide is designed to help researchers anticipate, identify, and mitigate these effects.

II. Quantitative Data: this compound Inhibitory Profile

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target, JAK2, and several known off-target kinases. These values have been compiled from various studies and highlight the variable potency of this compound across different kinase families.

Target KinaseIC50 (μM)Notes
Primary Target
JAK210 - >125Potency varies significantly depending on the assay (cell-free vs. cell-based).[2][3] Some studies report inactivity in enzymatic assays.[2]
Off-Target Kinases
EGFR0.1 - 2This compound is a potent inhibitor of EGFR.[4]
ErbB2 (HER2)3.5 - 13.5[4]
JAK311 - 20[3][5]
STK17AActive (>70% inhibition at 25 µM)[2]
STK17BActive (>70% inhibition at 25 µM)[2]
PDGFRAActive (>70% inhibition at 25 µM)[2]
PDGFRBActive (>70% inhibition at 25 µM)[2]
STAT5a/b12[5]

Note: The inhibitory activity of this compound can be influenced by the experimental context, such as the specific cell line, substrate concentration, and ATP concentration in enzymatic assays.

III. Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise when using this compound in research experiments.

Question 1: My experimental results are inconsistent or unexpected when using this compound to inhibit JAK2. What could be the cause?

Answer: Inconsistent results can stem from the off-target effects of this compound. Given its potent inhibitory activity against EGFR and other kinases, the observed phenotype may not be solely due to JAK2 inhibition.[2][6]

Troubleshooting Steps:

  • Validate Target Engagement: Confirm that this compound is inhibiting JAK2 in your experimental system at the concentration used. This can be done by assessing the phosphorylation status of downstream targets of JAK2, such as STAT3 or STAT5.

  • Assess Off-Target Pathway Activation: Examine the activity of known off-target pathways. For example, check the phosphorylation status of key proteins in the EGFR signaling cascade.

  • Use a More Selective Inhibitor: Consider using a more specific JAK2 inhibitor as a control to confirm that the observed phenotype is indeed JAK2-dependent.

  • Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. A dose-response experiment is highly recommended.

  • Employ a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of JAK2 to see if it reverses the effects of this compound.

Question 2: I am observing effects on cell proliferation and apoptosis that seem broader than what I would expect from JAK2 inhibition alone. Why is this happening?

Answer: this compound has been shown to inhibit other kinases involved in cell proliferation and survival, such as EGFR and ErbB2.[6][4] Inhibition of these pathways can lead to broader anti-proliferative and pro-apoptotic effects than those mediated by JAK2 inhibition alone.

Question 3: How can I be sure that the effects I am seeing are not due to the tyrphostin chemical scaffold itself?

Answer: To control for non-specific effects of the chemical scaffold, it is advisable to use an inactive analog of tyrphostin, such as Tyrphostin A1, as a negative control.[1] Tyrphostin A1 is a much weaker inhibitor of tyrosine kinases and can help differentiate between specific inhibition by this compound and general effects of the compound class.[1]

Question 4: Are there any known off-target effects of this compound that are not kinase-related?

Answer: Yes, at high concentrations, this compound has been reported to suppress gp130 protein synthesis in a JAK2-independent manner.[1] Additionally, it has been shown to downregulate the expression and activity of the organic anion transporter-3 (OAT3).[7] These non-kinase-related effects should be considered when interpreting data, especially at higher concentrations of the inhibitor.

IV. Experimental Protocols

Protocol 1: Validating Off-Target Effects of this compound on EGFR Signaling

Objective: To determine if this compound inhibits EGFR signaling in the experimental cell line.

Methodology:

  • Cell Culture: Culture cells of interest to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 10-15 minutes to activate the EGFR pathway.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Western Blot Analysis: Perform Western blotting to assess the phosphorylation levels of EGFR (p-EGFR) and downstream effectors like Akt (p-Akt) and ERK1/2 (p-ERK1/2).

  • Data Analysis: Compare the levels of phosphorylated proteins in this compound-treated cells to the EGF-stimulated control. A reduction in phosphorylation indicates inhibition of the EGFR pathway by this compound.

V. Visualizing Signaling Pathways and Workflows

The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for investigating its off-target effects.

AG490_Signaling_Pathways This compound Known Signaling Interactions cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ErbB2 ErbB2 ErbB2->PI3K ErbB2->RAS PDGFR PDGFRα/β PDGFR->PI3K PDGFR->RAS JAK2_receptor Cytokine Receptor JAK2 JAK2 JAK2_receptor->JAK2 STAT3 STAT3 JAK2->STAT3 STAT5 STAT5a/b JAK2->STAT5 JAK3 JAK3 JAK3->STAT3 JAK3->STAT5 Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression STAT5->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STK17A STK17A STK17B STK17B AG490 This compound AG490->EGFR Off-Target AG490->ErbB2 Off-Target AG490->PDGFR Off-Target AG490->JAK2 Primary Target AG490->JAK3 Off-Target AG490->STK17A Off-Target AG490->STK17B Off-Target

Caption: this compound's primary and off-target kinase interactions.

Off_Target_Validation_Workflow Experimental Workflow for Validating Off-Target Effects cluster_workflow start Start: Observe Unexpected Phenotype with this compound step1 Hypothesize Off-Target Involvement start->step1 step2 Literature Review: Identify Potential Off-Targets (e.g., EGFR, ErbB2) step1->step2 step3 Experimental Design: - Dose-Response of this compound - Use Negative Control (Tyrphostin A1) - Use a More Selective Inhibitor step2->step3 step4 Biochemical Assays: - Western Blot for p-EGFR, p-Akt, etc. - Kinase Activity Assays step3->step4 step5 Cellular Assays: - Proliferation, Apoptosis, Migration with Controls step4->step5 step6 Analyze and Interpret Data step5->step6 decision Is Phenotype Replicated with Selective Inhibitor? step6->decision conclusion1 Conclusion: Phenotype is Likely JAK2-Dependent decision->conclusion1 Yes conclusion2 Conclusion: Phenotype is Likely Due to Off-Target Effects decision->conclusion2 No

Caption: A workflow for validating this compound's off-target effects.

References

Technical Support Center: Interpreting Unexpected Results with AG-490

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG-490. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes when using the tyrosine kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a member of the tyrphostin family of tyrosine kinase inhibitors. While widely cited as a JAK2 inhibitor, it also targets other kinases, notably EGFR.[1] Its inhibitory activity is not strictly specific to JAK2, and this is a critical consideration in experimental design and data interpretation.

Q2: I'm observing effects in a cell line that does not express JAK2. Is this expected?

Yes, this is a plausible scenario. This compound has been shown to exert effects independent of JAK2.[2][3] These effects can be mediated through its inhibition of other kinases like EGFR or through other off-target effects.[1] It is crucial to consider the expression profile of other potential targets in your experimental system.

Q3: Why am I seeing variable IC50 values for this compound across different cell lines?

IC50 values for this compound can vary significantly depending on the cell line and the specific endpoint being measured. This variability can be attributed to differences in the expression levels of its targets (e.g., JAK2, EGFR), the presence of drug resistance mechanisms, and the specific signaling pathways that are dominant in a particular cell type.

Q4: Can this compound induce both apoptosis and autophagy?

Yes, studies have shown that this compound can trigger both apoptosis and autophagy in certain cell lines. For example, in Primary Effusion Lymphoma (PEL) cells, STAT3 inhibition by this compound leads to both apoptotic cell death and the induction of a complete autophagic process.

Troubleshooting Guides

Unexpected Result 1: Inhibition of cell proliferation or induction of apoptosis in a JAK2-negative cell line.

Possible Interpretations:

  • Off-Target Effects: this compound is a known inhibitor of EGFR.[1] The observed effects may be due to the inhibition of the EGFR signaling pathway. It has also been reported to inhibit other kinases at higher concentrations.

  • JAK2-Independent Pathways: this compound can modulate signaling pathways downstream of other kinases. For instance, it has been shown to suppress IL-2-induced T cell proliferation, a process that is not dependent on JAK2.[4]

Recommended Troubleshooting Steps:

  • Confirm JAK2 Expression: Verify the absence of JAK2 protein expression in your cell line by Western blot.

  • Assess EGFR Pathway Activity: Perform a Western blot to analyze the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK1/2) with and without this compound treatment.

  • Use a More Specific Inhibitor: Compare the effects of this compound with a more selective JAK2 inhibitor to dissect JAK2-dependent versus independent effects.

  • Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound does not have cytotoxic effects at the concentrations used.

Unexpected Result 2: No significant inhibition of STAT3 phosphorylation despite using a high concentration of this compound.

Possible Interpretations:

  • Resistance Mechanisms: The cells may have developed resistance to this compound. This can occur through various mechanisms, such as upregulation of alternative survival pathways.[1]

  • Rapid Drug Metabolism: The compound may be rapidly metabolized or effluxed by the cells.

  • Experimental Conditions: The duration of treatment or the concentration of the stimulating cytokine (if used) may not be optimal. Some studies have shown that a longer pre-incubation time with this compound is required to see an effect on STAT3 phosphorylation.[2]

Recommended Troubleshooting Steps:

  • Time-Course and Dose-Response Experiments: Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) and a dose-response experiment with a wider range of this compound concentrations.

  • Check for Drug Efflux Pump Activity: Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if this enhances the effect of this compound.

  • Investigate Alternative Pathways: Examine the activation of other signaling pathways that can lead to STAT3 phosphorylation, which may be insensitive to this compound.

  • Confirm Compound Integrity: Ensure the this compound stock solution is not degraded.

Unexpected Result 3: this compound induces cell cycle arrest at a different phase than expected.

Possible Interpretations:

  • Cell-Type Specific Effects: The effect of this compound on the cell cycle can be cell-type dependent. For example, it has been shown to induce G1 arrest in some cell types and S phase arrest in others.[5]

  • Off-Target Kinase Inhibition: Inhibition of kinases other than JAK2 can lead to different cell cycle outcomes.

Recommended Troubleshooting Steps:

  • Detailed Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to accurately quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Analyze Cell Cycle Regulatory Proteins: Perform Western blot analysis for key cell cycle regulatory proteins such as cyclins (e.g., Cyclin D1, Cyclin E) and cyclin-dependent kinase inhibitors (e.g., p21, p27).

  • Literature Review: Consult the literature for studies using this compound in similar cell lines or experimental systems to see if your observations are consistent with previous findings.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Target Pathway
D10T-cell line25IL-2-induced proliferation
MDA-MB-231Breast Cancer28.3JAK2/STAT3
Mycosis fungoides tumor cellsT-cell lymphoma20 (IL-2 induced)JAK3/STAT5
C666-1Nasopharyngeal CarcinomaVaries with timeJAK2/STAT3

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each experimental system.

Experimental Protocols

Western Blot Analysis of JAK/STAT Pathway Inhibition
  • Cell Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the indicated time. If stimulating, add cytokine (e.g., IL-6) for the last 15-30 minutes of the incubation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-JAK2 (Tyr1007/1008), anti-JAK2, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an appropriate substrate and imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat 1-2x10^6 cells with this compound or vehicle for the desired duration. Harvest both adherent and floating cells.

  • Fixation: Wash cells with PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge fixed cells and wash with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining
  • Cell Treatment and Harvesting: Treat cells with this compound or vehicle. Harvest all cells (adherent and floating).

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add more 1X Annexin V binding buffer and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

AG490_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3 Dimer pSTAT3 Dimer pSTAT3->pSTAT3 Dimer Other Kinases e.g., EGFR, JAK3 Downstream Effectors Downstream Effectors Other Kinases->Downstream Effectors Cellular Effects Cellular Effects Downstream Effectors->Cellular Effects Gene Expression Gene Expression Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. Cytokine Cytokine Cytokine->Receptor pSTAT3 Dimer->Gene Expression Nuclear Translocation AG490 AG490 AG490->JAK2 Inhibition AG490->Other Kinases Off-target Inhibition

Caption: this compound primarily inhibits JAK2, but also has off-target effects on other kinases like EGFR.

Troubleshooting_Workflow Unexpected Result Unexpected Result Hypothesis 1 On-target effect under non-standard conditions? Unexpected Result->Hypothesis 1 Hypothesis 2 Off-target effect? Unexpected Result->Hypothesis 2 Hypothesis 3 Cellular resistance? Unexpected Result->Hypothesis 3 Experiment A Dose-response & Time-course Hypothesis 1->Experiment A Experiment B Western blot for alternative targets (e.g., p-EGFR) Hypothesis 2->Experiment B Experiment C Use more specific inhibitors Hypothesis 2->Experiment C Experiment D Drug efflux pump inhibitor co-treatment Hypothesis 3->Experiment D Conclusion Conclusion Experiment A->Conclusion Experiment B->Conclusion Experiment C->Conclusion Experiment D->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Caption: Interpretation of Annexin V and Propidium Iodide staining for apoptosis analysis.

References

AG-490 Experiments: Technical Support and Reproducibility Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG-490, a tyrosine kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to ensure the reproducibility and reliability of their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Tyrphostin B42, is a selective inhibitor of tyrosine kinases. Its primary mechanism is the inhibition of the Janus kinase 2 (JAK2).[1][2][3] By competing with ATP for binding to the kinase, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][3][4][5] This blockade of the JAK2/STAT3 signaling pathway is crucial for its effects on cell processes.[1][4] this compound has been shown to suppress cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cell types.[1][2][4]

Q2: What are the known targets of this compound?

While this compound is most commonly used as a JAK2 inhibitor, it is known to have activity against other kinases. This is a critical consideration for interpreting experimental results. Its inhibitory activity is not limited to JAK2; it also targets JAK3, Epidermal Growth Factor Receptor (EGFR), and ErbB2 (HER2).[6][7][8][9] The varying potency against these targets (see Table 1) can lead to off-target effects that may influence experimental outcomes.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage are fundamental to achieving reproducible results.

  • Solubility: this compound is soluble in organic solvents like DMSO, DMF, and ethanol but is poorly soluble in aqueous buffers.[2][7][10][11]

  • Stock Solution Preparation: It is recommended to first dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).[5][11]

  • Working Solution Preparation: For cell-based assays, the DMSO stock solution should be further diluted with your aqueous buffer or cell culture medium to the final desired concentration.[10] To avoid precipitation, ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%).[1]

  • Storage: Store the solid compound at -20°C, where it is stable for at least one year.[2][10] DMSO stock solutions can be stored at -20°C for up to one month or at -80°C for up to a year.[2][12] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[11]

Q4: What concentration of this compound should I use in my experiments?

The optimal concentration of this compound is cell-type and context-dependent. However, most in vitro studies use concentrations ranging from 10 µM to 100 µM.[1][11] It is crucial to perform a dose-response experiment (see Table 2 for typical ranges) to determine the effective concentration for your specific cell line and experimental endpoint.

Data Presentation: Quantitative Summary

To ensure consistency, refer to the following tables for established quantitative data on this compound.

Table 1: IC₅₀ Values of this compound for Various Kinases

Kinase TargetReported IC₅₀ ValueReference(s)
EGFR0.1 µM[7][8]
JAK2~10 - 12 µM[7][8][11]
HER2/ErbB23.5 - 13.5 µM[7][8][12]
JAK3~12 - 25 µM[8][11]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Typical Working Concentrations for In Vitro Experiments

Experimental AssayTypical Concentration RangeKey ConsiderationsReference(s)
Cell Proliferation/Viability10 - 100 µMPerform a dose-response curve to find the optimal concentration.[1]
Apoptosis Induction20 - 75 µMHigher concentrations may be needed to induce significant apoptosis.[12]
STAT3 Phosphorylation Inhibition10 - 50 µMInhibition can often be observed at lower concentrations.[1]
In Vivo (Animal Models)5 µg - 10 µg (local injection)Dosage and administration route are highly model-dependent.[13]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound experiments.

AG490_Mechanism cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds p_JAK2 Phosphorylated JAK2 JAK2->p_JAK2 Autophosphorylation AG490 This compound AG490->JAK2 Inhibits STAT3 STAT3 p_JAK2->STAT3 Phosphorylates p_STAT3 Phosphorylated STAT3 (Dimerization) STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: Mechanism of this compound action on the JAK2/STAT3 signaling pathway.

Experimental_Workflow Start Start Prep 1. Prepare this compound Stock Solution (in DMSO) Start->Prep Culture 2. Seed Cells and Allow Adherence Prep->Culture Dose 3. Perform Dose-Response (Determine optimal conc.) Culture->Dose Treat 4. Treat Cells with this compound and Vehicle Control (DMSO) Dose->Treat Incubate 5. Incubate for Defined Period Treat->Incubate Assay 6. Perform Assay Incubate->Assay Viability Cell Viability (e.g., CCK-8) Assay->Viability e.g. Western Western Blot (p-STAT3/STAT3) Assay->Western e.g. Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Assay->Apoptosis e.g. Analyze 7. Analyze Data & Conclude Viability->Analyze Western->Analyze Apoptosis->Analyze

Caption: General experimental workflow for in vitro studies using this compound.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues.

Q5: My results are inconsistent between experiments. What are the common causes?

Inconsistency is a frequent challenge in cell-based assays.[14] Key factors include:

  • Reagent Variability: Ensure you are using the same batch of this compound, media, and serum. If you switch to a new batch, re-validate your optimal concentration.

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure your cell suspension is homogenous before plating and use precise pipetting techniques.[14]

  • DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including controls, and is non-toxic to your cells.

  • Incubation Times: Adhere strictly to the planned incubation times.

Q6: I am not observing the expected inhibitory effect of this compound. Why might this be?

  • Suboptimal Concentration: Your chosen concentration may be too low for your specific cell line. Re-run a dose-response experiment with a wider concentration range.

  • This compound Degradation: Improperly stored this compound (e.g., repeated freeze-thaw cycles, prolonged storage of aqueous solutions) can lose potency.[11] Use a fresh aliquot of your stock solution.

  • Cell Line Resistance: The cell line you are using may not rely on the JAK2/STAT3 pathway for its proliferation or survival, or it may have intrinsic resistance mechanisms. Confirm that the JAK2/STAT3 pathway is active in your cell line (i.e., STAT3 is phosphorylated) at baseline or upon stimulation.

  • Incorrect Assay Endpoint: Ensure the assay you are using is appropriate to measure the expected effect. For example, a proliferation assay may require a longer incubation time (e.g., 48-72 hours) than an assay measuring protein phosphorylation (e.g., 1-24 hours).[1]

Q7: I am observing excessive cell death, even at low concentrations of this compound. What should I do?

  • Solvent Toxicity: The primary suspect is often the vehicle. Prepare a "vehicle-only" control with the highest concentration of DMSO used in your experiment. If cells in this control also die, you need to lower the final DMSO concentration.

  • Cell Line Sensitivity: Your cells may be exceptionally sensitive to this compound or the inhibition of the JAK/STAT pathway. Perform a dose-response assay starting from a much lower concentration range (e.g., nanomolar) to identify a non-toxic range.

  • Off-Target Effects: At certain concentrations, this compound can inhibit other kinases like EGFR, which could contribute to toxicity in some cell lines.[7][8] This is an inherent property of the inhibitor that must be considered when interpreting results.

Troubleshooting_Flowchart Start Problem Encountered Problem_Type What is the issue? Start->Problem_Type Inconsistent Inconsistent Results Problem_Type->Inconsistent Inconsistency No_Effect No/Low Efficacy Problem_Type->No_Effect No Effect Toxicity High Cell Toxicity Problem_Type->Toxicity Toxicity Check_Cells Check Cell Health: - Passage number - Seeding density Inconsistent->Check_Cells Check_Conc Verify Concentration: - Perform new dose-response - Check calculations No_Effect->Check_Conc Check_Vehicle Test Vehicle Control: - Assess DMSO toxicity alone Toxicity->Check_Vehicle Check_Reagents Check Reagents: - Batch consistency - Storage conditions Check_Cells->Check_Reagents Check_Protocol Standardize Protocol: - Pipetting - Incubation times Check_Reagents->Check_Protocol Solution Problem Resolved Check_Protocol->Solution Check_Activity Confirm this compound Activity: - Use fresh aliquot - Test on positive control cell line Check_Conc->Check_Activity Check_Pathway Validate Target Pathway: - Confirm p-STAT3 expression in your model Check_Activity->Check_Pathway Check_Pathway->Solution Lower_Conc Lower Concentration: - Titrate down to non-toxic range Check_Vehicle->Lower_Conc Consider_Off_Target Consider Off-Target Effects: - Is toxicity EGFR-related? Lower_Conc->Consider_Off_Target Consider_Off_Target->Solution

Caption: A troubleshooting flowchart for common issues in this compound experiments.

Experimental Protocols

Here are detailed methodologies for key experiments to serve as a starting point. Always optimize these protocols for your specific cell lines and laboratory conditions.

Protocol 1: Cell Viability/Proliferation Assay (CCK-8)

This protocol assesses the effect of this compound on cell proliferation.

  • Cell Seeding: Suspend cells in complete medium and plate them in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (or until cells have adhered).

  • This compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Also, prepare a vehicle control medium containing the same final concentration of DMSO as your highest this compound concentration.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, until a visible color change occurs.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC₅₀.

Protocol 2: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition

This protocol determines if this compound inhibits the phosphorylation of STAT3.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat the cells with the desired concentrations of this compound and a vehicle control for a predetermined time (e.g., 2-24 hours). If your pathway requires activation, you may need to stimulate the cells with a cytokine (e.g., IL-6) during the last 15-30 minutes of incubation.

  • Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe it with an antibody for total STAT3 and a loading control like β-actin or GAPDH.

References

dealing with AG-490 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG-490. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture, with a specific focus on preventing and resolving precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a tyrosine kinase inhibitor.[1][2] It primarily targets and inhibits Janus kinase 2 (JAK2), but has also been shown to inhibit JAK3 and the epidermal growth factor receptor (EGFR) kinase.[2][3] By inhibiting JAK2, this compound blocks the JAK/STAT signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1][4] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3, thereby suppressing their downstream effects.[1][4][5]

Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue primarily due to its low water solubility.[2] The issue is often triggered by a phenomenon known as "solvent shift." this compound is typically dissolved in a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO).[1] When this concentrated stock is diluted into the aqueous environment of the cell culture medium, the this compound's solubility drastically decreases, causing it to fall out of solution and form a precipitate.[6][7]

Other factors that can contribute to precipitation in cell culture media in general include:

  • Temperature Fluctuations: Repeated freeze-thaw cycles or improper thawing of media or serum can cause proteins and salts to precipitate.[6]

  • pH Instability: Changes in pH, often due to cellular metabolism, can alter the solubility of media components.[6]

  • High Salt/Metal Concentration: Evaporation of the medium can increase the concentration of salts, leading to precipitation.[8] Interactions between components, like calcium and phosphate, can also form insoluble salts.[9]

Q3: Is the precipitate harmful to my cells?

Yes, precipitates can be detrimental to your cell culture experiments. They can alter the effective concentration of your compound, leading to inaccurate and irreproducible results. Additionally, the precipitate particles can be phagocytosed by cells, potentially causing cytotoxicity or other off-target effects, and can interfere with imaging-based assays.

Q4: What is the recommended solvent and storage condition for this compound stock solutions?

The recommended solvent for this compound is DMSO.[3] It is highly soluble in DMSO, with concentrations of 100 mg/mL or 100 mM being achievable.[3] For storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[10] These stock solutions should be stored at -20°C or -70°C and are stable for up to 6 months.[11][12]

Q5: What is the maximum concentration of DMSO my cells can tolerate?

Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5% without significant cytotoxic effects.[6][13] However, the exact tolerance is cell-line dependent. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to determine the effect of the solvent on your specific cell line.[6]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving this compound precipitation in your cell culture experiments.

Step 1: Initial Observation and Confirmation
  • Visual Inspection: Check the culture medium for any cloudiness, turbidity, or visible particles after adding the this compound solution.

  • Microscopy: Place a drop of the medium onto a microscope slide and examine it under a microscope. Chemical precipitates often appear as amorphous particles or distinct crystalline structures. This helps to differentiate from potential microbial contamination.[6]

Step 2: Identify the Cause

Use the diagnostic flowchart below to pinpoint the likely cause of the precipitation.

A Precipitation Observed in Cell Culture Medium B When did the precipitate appear? A->B C Immediately after adding This compound DMSO stock to media B->C D After some time in the incubator or upon temperature change B->D E Likely Cause: Low Aqueous Solubility / Solvent Shift C->E F Likely Cause: Media Instability / Component Precipitation D->F G Is the final DMSO concentration > 0.5%? E->G Check I Was the media subjected to freeze-thaw cycles? F->I Check H Is the final this compound concentration too high? G->H No K Solution: Refer to Protocol for Preparing This compound Working Solutions G->K Yes H->K Yes J Is there evidence of evaporation (e.g., salt crystals)? I->J No L Solution: Thaw media properly (at 4°C or 37°C). Avoid repeated freeze-thaw cycles. I->L Yes M Solution: Use a humidified incubator. Ensure flasks are properly sealed. J->M Yes

Caption: Diagnostic flowchart for troubleshooting this compound precipitation.
Step 3: Solutions and Best Practices

If the cause is identified as low aqueous solubility (solvent shift), follow the detailed protocol below for preparing working solutions. Key strategies include:

  • Optimize the Dilution Process: Add the this compound stock solution to your pre-warmed culture medium drop-by-drop while vortexing or swirling the tube to ensure rapid mixing.[6] This prevents localized high concentrations that can trigger precipitation.

  • Use Serum: If your experimental design allows, add the this compound stock to a medium that already contains serum. Proteins in the serum, like albumin, can bind to the compound and help keep it in solution.[6]

  • Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[7]

  • Sonication: If a precipitate still forms after dilution, gentle sonication in a 37°C water bath may help to redissolve it. Ensure the solution is clear before adding it to your cells.[7]

  • Lower the Working Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)

Materials:

  • This compound powder (Molecular Weight: 294.30 g/mol )

  • Anhydrous/Sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = 100 mmol/L * 0.001 L * 294.30 g/mol = 0.02943 g = 29.43 mg

  • Weigh out 29.43 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of sterile DMSO to the vial.

  • Vortex or sonicate until the this compound is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials.

  • Store the aliquots at -20°C or -70°C for up to 6 months.[11]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

This protocol describes the preparation of a 100 µM working solution from a 100 mM stock, a common 1:1000 dilution.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes

Procedure:

  • Thaw one aliquot of the 100 mM this compound stock solution.

  • In a sterile conical tube, add the desired volume of pre-warmed complete cell culture medium (e.g., 10 mL).

  • Calculate the volume of stock solution needed. For a 1:1000 dilution to get 100 µM:

    • Volume of stock = (Final Volume) / 1000 = 10 mL / 1000 = 0.01 mL = 10 µL

  • Place the tube of medium on a vortex mixer at a medium speed.

  • While the medium is vortexing, slowly add the 10 µL of this compound stock solution drop-by-drop into the medium.

  • Continue vortexing for an additional 10-15 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If it is clear, it is ready to be added to the cells. The final DMSO concentration will be 0.1%.

  • Important: Always prepare a vehicle control with the same final concentration of DMSO (e.g., add 10 µL of DMSO to 10 mL of medium).

Data Presentation

Table 1: Solubility of this compound
SolventMaximum ConcentrationReference
DMSO100 mg/mL (~340 mM)
DMSO29.43 mg/mL (100 mM)[3]
Ethanol50 mg/mL (~170 mM)
Ethanol5.89 mg/mL (20 mM)[3]
WaterInsoluble[2]
Table 2: Recommended Concentrations for this compound
ApplicationParameterConcentration RangeReference
In Vitro Cell CultureWorking Concentration10 - 100 µM[1][14][15]
In Vitro Cell CultureIC₅₀ (MDA-MB-231 cells)28.3 µM[1]
In Vitro Kinase AssayIC₅₀ (EGFR)0.1 µM - 2 µM[2][3]
In Vitro Kinase AssayIC₅₀ (JAK2)~10 µM[2]
Stock SolutionDMSO50 - 100 mM[1]
Final DMSO in MediaVehicle Control≤ 0.5%[6][13]

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., gp130) JAK2 JAK2 Receptor->JAK2 Activates STAT3_inactive STAT3 (Inactive) JAK2->STAT3_inactive Phosphorylates (p) STAT3_active p-STAT3 Dimer (Active) STAT3_inactive->STAT3_active Dimerizes DNA DNA STAT3_active->DNA Translocates to Nucleus AG490 This compound AG490->JAK2 Inhibits Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binds

Caption: this compound inhibits the JAK/STAT signaling pathway.
Experimental Workflow

A Prepare 100 mM This compound Stock in DMSO B Store aliquots at -70°C A->B C Pre-warm complete culture medium to 37°C D Add medium to a sterile tube C->D E Vortex medium gently D->E F Add this compound stock dropwise to vortexing medium (e.g., 1:1000 dilution) E->F G Visually inspect for clarity F->G H Precipitate Forms G->H No I Solution is Clear G->I Yes J Troubleshoot: Try sonication, lower concentration, or use serum-containing media H->J K Ready to add to cells I->K

Caption: Workflow for preparing this compound working solutions.

References

Technical Support Center: AG-490 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the tyrosine kinase inhibitor AG-490 in in vitro experiments. The content is specifically tailored to address the potential impact of serum on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the tyrphostin family of tyrosine kinase inhibitors. It is known to inhibit the Janus kinase (JAK) family, particularly JAK2, and the Epidermal Growth Factor Receptor (EGFR) kinase.[1] By blocking these kinases, this compound can suppress downstream signaling pathways, most notably the STAT3 signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[2][3]

Q2: Can I use this compound in cell culture media containing serum?

A2: Yes, this compound can be and has been used in experiments with serum-containing media, typically at a concentration of 10% fetal bovine serum (FBS) or fetal calf serum (FCS).[2][4] However, the presence of serum can influence the apparent activity of the compound.

Q3: How does serum potentially affect the activity of this compound?

A3: Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like this compound. This binding is a reversible process. According to the "free drug" hypothesis, only the unbound fraction of a drug is available to interact with its cellular targets and exert a biological effect.[5] Therefore, high concentrations of serum proteins can sequester this compound, reducing its effective concentration and potentially leading to a higher observed IC50 value compared to serum-free conditions.[5]

Q4: When should I consider using serum-free or reduced-serum conditions for my this compound experiments?

A4: The use of serum-free or reduced-serum conditions is recommended when:

  • You are studying signaling pathways that are activated by growth factors present in serum. Serum starvation prior to cytokine or growth factor stimulation is a common practice to reduce basal signaling.[6]

  • You need to determine the precise IC50 value of this compound for its target without the confounding variable of serum protein binding.

  • You observe high variability in your results between experiments, which could be attributed to batch-to-batch variation in serum composition.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value for this compound.
  • Possible Cause: Serum protein binding is reducing the effective concentration of this compound.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your cell line can be maintained in a lower serum concentration (e.g., 1-2% FBS) or in serum-free medium for the duration of the treatment, this will increase the fraction of unbound this compound.

    • Serum Starvation: For shorter-term experiments, consider serum-starving the cells for a period (e.g., 12-24 hours) before adding this compound.[6]

    • Perform a Comparative Assay: Conduct a parallel experiment where you test the activity of this compound in both serum-containing and serum-free media to quantify the effect of serum.

Issue 2: Inconsistent or variable results between experiments.
  • Possible Cause 1: Batch-to-batch variability in the serum used.

  • Troubleshooting Steps:

    • Use a Single Serum Lot: For a series of related experiments, use the same lot of FBS/FCS to minimize variability in protein composition.

    • Pre-screen New Serum Batches: Before starting critical experiments, test new lots of serum to ensure they do not significantly alter the baseline response of your cells or the efficacy of this compound.

  • Possible Cause 2: The growth factors in serum are interfering with the signaling pathway being studied.

  • Troubleshooting Steps:

    • Serum Starvation: As mentioned previously, serum-starve your cells before treatment to create a more controlled signaling environment.

    • Use of Defined Media: If possible for your cell type, transition to a serum-free, defined medium to eliminate the variability of serum components.

Data Presentation

Table 1: Expected Impact of Serum on this compound Activity

ParameterSerum-Containing Medium (e.g., 10% FBS)Serum-Free MediumRationale
Apparent IC50 HigherLowerSerum proteins bind to this compound, reducing the concentration of the free, active compound.
Effective Concentration Lower than nominal concentrationCloser to nominal concentrationThe "free drug" hypothesis states that only the unbound drug is biologically active.[5]
Result Variability Potentially higherLowerBatch-to-batch differences in serum protein composition can lead to inconsistent binding.
Basal Signaling HigherLowerSerum contains growth factors that can activate pathways like JAK/STAT.

Experimental Protocols

Protocol: Cell Viability (MTT) Assay to Determine this compound IC50

This protocol provides a general framework. Optimal cell seeding density and incubation times should be determined empirically for each cell line.

Materials:

  • Target cells

  • Complete growth medium (with and without serum)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • (Optional) Serum Starvation: For serum-free conditions, replace the medium with serum-free medium and incubate for another 12-24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate medium (with or without serum). Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus & Binds GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression Regulates AG490 This compound AG490->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Serum Starve (Optional) B->C D Prepare this compound Dilutions (with/without serum) C->D E Add this compound to Cells D->E F Incubate 24-72h E->F G Add MTT Reagent F->G H Incubate 2-4h G->H I Add Solubilizer H->I J Read Absorbance I->J K Calculate % Viability J->K L Determine IC50 K->L

Caption: General workflow for an in vitro cell viability assay with this compound.

Serum_Effect_Logic Serum Serum Present in Media ProteinBinding This compound Binds to Serum Proteins (e.g., Albumin) Serum->ProteinBinding FreeDrug Reduced Concentration of Free (Active) this compound ProteinBinding->FreeDrug IC50 Higher Apparent IC50 Value FreeDrug->IC50

Caption: Logical relationship of serum presence to this compound's apparent IC50.

References

AG-490 light sensitivity and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the handling, storage, and use of AG-490, a tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Tyrphostin B42, is a cell-permeable and reversible inhibitor of protein tyrosine kinases. Its primary mechanism of action is the inhibition of the Janus kinase (JAK) family, particularly JAK2 and JAK3, which in turn blocks the STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1][2][3] By inhibiting the phosphorylation of JAKs, this compound prevents the subsequent phosphorylation and activation of STAT proteins, which are critical for the transcription of genes involved in cell proliferation, differentiation, and survival.[2][3][4] this compound also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2 receptor tyrosine kinases.[1][5]

Q2: Is this compound sensitive to light?

A2: Yes, this compound is known to be light-sensitive.[1] It is crucial to minimize its exposure to light during handling and experiments to maintain its efficacy and prevent potential degradation.

Q3: How should I properly store this compound?

A3: Proper storage is critical for maintaining the stability and activity of this compound.

  • Lyophilized Powder: Store at -20°C in a desiccated environment. The lyophilized form is stable for at least 24 months under these conditions.[1] Some suppliers suggest a stability of up to 3 or 4 years at -20°C.

  • In Solution: After reconstitution, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[1][6] Stock solutions in DMSO are stable for up to 3 months at -20°C and up to 1 year at -80°C.[1][6] To prevent loss of potency, avoid repeated freeze-thaw cycles.[1]

Q4: What solvents can be used to dissolve this compound?

A4: this compound is soluble in several organic solvents.

  • DMSO (Dimethyl sulfoxide): It is readily soluble in DMSO, with concentrations of up to 100 mg/mL being achievable.[5] For a 50 mM stock solution, 10 mg of this compound can be reconstituted in 679.58 μl of DMSO.[1]

  • Ethanol: this compound is also soluble in ethanol, though to a lesser extent than in DMSO.[1] Gentle warming and sonication may be required to achieve complete dissolution in ethanol.

  • DMF (Dimethylformamide): It is also soluble in DMF.

Q5: What are the typical working concentrations and treatment times for this compound in cell culture experiments?

A5: The optimal working concentration and treatment time for this compound can vary depending on the cell type and the desired experimental outcome. However, a general guideline is a concentration range of 10-100 μM for a treatment duration of 1-24 hours.[1] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no inhibitory effect of this compound Improper storage leading to degradation.Ensure this compound has been stored correctly (lyophilized at -20°C, desiccated; solution in aliquots at -20°C or -80°C). Avoid repeated freeze-thaw cycles.[1]
Exposure to light during handling or experiment.This compound is light-sensitive.[1] Protect the compound from light by working in a dimly lit area or using amber-colored tubes and plates.
Incorrect solvent or incomplete dissolution.Use a recommended solvent like DMSO for reconstitution.[1] Ensure the compound is fully dissolved before adding it to your experimental system.
Precipitate forms in the cell culture medium The final concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid cytotoxicity and precipitation.
The working concentration of this compound is too high for the medium's composition.Try lowering the working concentration of this compound or using a different cell culture medium formulation.
Observed off-target effects or cellular toxicity The working concentration of this compound is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Higher concentrations (>20 μM) may induce off-target effects or apoptosis.
The solvent (e.g., DMSO) is causing toxicity.Include a vehicle control (medium with the same concentration of solvent used for this compound) in your experiments to assess solvent-related toxicity.

Quantitative Data Summary

ParameterValueReference
IC50 for JAK2 ~10 μM[1]
IC50 for JAK3 ~20 μM[1]
IC50 for EGFR ~0.1 - 2 μM[1][5]
IC50 for ErbB2 ~13.5 μM[1]
Storage (Lyophilized) -20°C, desiccated[1]
Stability (Lyophilized) 24 months[1]
Storage (In Solution) -20°C or -80°C (aliquoted)[1][6]
Stability (In Solution) 3 months at -20°C, 1 year at -80°C[1][6]
Solubility in DMSO ≥ 14.7 mg/mL
Solubility in Ethanol ≥ 4.73 mg/mL (with gentle warming)

Experimental Protocols

Protocol: Inhibition of STAT3 Phosphorylation in Cell Culture

This protocol provides a general workflow for treating cells with this compound and assessing its effect on STAT3 phosphorylation via Western blotting.

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Starvation (Optional): Depending on the cell line and experimental goals, you may need to serum-starve the cells for 4-24 hours to reduce basal levels of protein phosphorylation.

  • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 μM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 1-24 hours. Remember to include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).

  • Cytokine Stimulation (Optional): If you are investigating the inhibition of cytokine-induced STAT phosphorylation, add the cytokine of interest (e.g., IL-6) to the culture medium for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a housekeeping protein (e.g., β-actin or GAPDH).

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates AG490 This compound AG490->JAK Inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow A 1. Cell Culture (Seed and grow cells) B 2. This compound Treatment (Incubate with desired concentration) A->B C 3. Cell Lysis (Extract proteins) B->C D 4. Protein Quantification (BCA or Bradford assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Western Blot (Transfer to membrane) E->F G 7. Antibody Incubation (Probe for p-STAT and total STAT) F->G H 8. Signal Detection (Visualize protein bands) G->H I 9. Data Analysis (Quantify band intensity) H->I

References

determining the optimal incubation time for AG-490

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG-490. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists effectively use this compound in their experiments, with a specific focus on determining the optimal incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the tyrphostin family of tyrosine kinase inhibitors.[1][2] Its primary mechanism is the inhibition of Janus kinase 2 (JAK2), which blocks the downstream activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][4][5] By competing with ATP for binding to the kinase domain of JAK2, this compound prevents the phosphorylation cascade necessary for STAT proteins to dimerize, translocate to the nucleus, and regulate gene expression.[6] this compound has also been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 kinases.[1][2]

Q2: What is a typical starting concentration and incubation time for this compound treatment?

A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific experimental endpoint. However, a general starting point can be derived from published literature. For JAK2/STAT3 inhibition, a concentration range of 10-100 µM is commonly used.[7] Incubation times can vary significantly, from 1 hour for observing immediate signaling events (like protein phosphorylation) to 24, 48, or even 72 hours for assessing long-term effects like cell proliferation or apoptosis.[7][8][9] A common starting point is a 24-hour incubation period.[4][9]

Q3: How do I determine the optimal incubation time for my specific experiment?

A3: The best method for determining the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 1, 3, 6, 12, 24, 48 hours). You can then analyze the downstream effects of interest, such as the phosphorylation status of STAT3, to identify the time point at which the desired effect is maximal. For detailed instructions, refer to the Experimental Protocols section below.

Q4: Can this compound be toxic to cells?

A4: Yes, like many kinase inhibitors, this compound can induce cytotoxicity, apoptosis, and cell cycle arrest, particularly at high concentrations and with prolonged exposure.[4][5][9] It is crucial to perform a dose-response experiment to determine the optimal concentration that effectively inhibits the target pathway without causing excessive cell death in your specific cell model.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No inhibition of STAT3 phosphorylation is observed. 1. Insufficient Incubation Time: The treatment duration may be too short for this compound to exert its effect. 2. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line's sensitivity. 3. Reagent Inactivity: The this compound stock solution may have degraded.1. Perform a Time-Course Experiment: Treat cells for varying durations (e.g., 1-24 hours) to find the optimal time point.[7] 2. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 10 µM to 100 µM) to find the IC50. 3. Prepare Fresh Stock Solutions: this compound is typically dissolved in DMSO and should be stored at -20°C in aliquots to avoid freeze-thaw cycles.[7][8]
Significant cell death or toxicity is observed. 1. Concentration Too High: The this compound concentration is above the toxic threshold for the cell line. 2. Prolonged Incubation: The treatment duration is too long, leading to cumulative toxicity.1. Lower the Concentration: Refer to your dose-response curve and use a concentration that is effective but minimally toxic. 2. Reduce Incubation Time: Determine the minimum time required to achieve the desired inhibitory effect from your time-course experiment.
Inconsistent results between experiments. 1. Variable Cell Conditions: Differences in cell confluence, passage number, or serum concentration in the media can affect results. 2. Inconsistent this compound Preparation: Variation in dissolving or diluting the inhibitor.1. Standardize Cell Culture Practices: Ensure consistent cell density and health, and use cells within a defined passage number range. 2. Follow a Strict Protocol for Reagent Prep: Always prepare fresh working solutions from a validated stock on the day of the experiment.
Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound varies across different kinases and cell lines. This table summarizes key IC50 values reported in the literature.

Target KinaseReported IC50Cell Line / Context
JAK2 ~10 µMIn vitro kinase assays
EGFR ~0.1 µMIn vitro kinase assays
ErbB2/HER2 ~13.5 µMIn vitro kinase assays
JAK3 ~12 µM - 20 µMIn vitro kinase assays
STAT5a/b 50 µM - 70 µMIL-2-modulated phosphorylation
Cell Proliferation ~25 µMIL-2-dependent T cells

Note: IC50 values can vary significantly based on the experimental system, including cell type, assay conditions, and incubation time.[10] This table should be used as a guideline for establishing initial experimental parameters.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines the steps to identify the optimal duration of this compound treatment for inhibiting STAT3 phosphorylation.

  • Cell Plating: Seed your target cells in multiple wells of a 6-well plate at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluent) at the time of harvest.

  • Cell Treatment:

    • Once cells are attached and growing, replace the medium with fresh medium containing a predetermined concentration of this compound (e.g., 50 µM).

    • Include a vehicle control (e.g., DMSO) treated well.

    • If your pathway of interest is stimulated, add the appropriate ligand (e.g., IL-6) at a consistent time point before harvest across all wells.

  • Time-Point Harvesting: Harvest the cells at various time points after adding this compound. A suggested series of time points is: 0 hr (vehicle control), 1 hr, 3 hr, 6 hr, 12 hr, and 24 hr.

  • Protein Extraction: Lyse the cells at each time point and extract total protein. Determine protein concentration using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting to analyze the expression levels of phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities for p-STAT3 and total STAT3. The optimal incubation time is the earliest point at which maximum inhibition of p-STAT3 (relative to total STAT3) is observed and sustained.

Protocol 2: Western Blotting for Phospho-STAT3 (p-STAT3)
  • Sample Preparation: Prepare cell lysates as described in the time-course protocol. Normalize all samples to the same protein concentration.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (e.g., Tyr705) and total STAT3 overnight at 4°C, following the manufacturer's recommended dilution.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

Signaling Pathway Diagram

AG490_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., gp130) JAK2_bound JAK2 Receptor->JAK2_bound Activates JAK2_active p-JAK2 (Active) JAK2_bound->JAK2_active Autophosphorylation Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binds AG490 This compound AG490->JAK2_active Inhibits STAT3 STAT3 JAK2_active->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Gene Target Gene Transcription pSTAT3_dimer->Gene Translocates & Activates

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Workflow Diagram

Optimization_Workflow start Start: Plan Experiment dose_response 1. Dose-Response Assay (e.g., 24h incubation) start->dose_response determine_ic50 Determine Optimal Concentration (e.g., IC50) dose_response->determine_ic50 time_course 2. Time-Course Assay (fixed concentration) determine_ic50->time_course determine_time Determine Optimal Incubation Time time_course->determine_time main_exp 3. Perform Main Experiment (Optimal Conc. & Time) determine_time->main_exp end End: Analyze Results main_exp->end

Caption: Workflow for optimizing this compound concentration and time.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem: No effect of this compound on p-STAT3 inhibition check_conc Was a dose-response experiment performed? start->check_conc do_dose Action: Perform dose-response (10-100 µM) check_conc->do_dose No check_time Was a time-course experiment performed? check_conc->check_time Yes do_dose->check_time do_time Action: Perform time-course (1-24 hours) check_time->do_time No check_reagent Is the this compound stock solution fresh? check_time->check_reagent Yes do_time->check_reagent make_fresh Action: Prepare fresh stock in DMSO, aliquot, store at -20°C check_reagent->make_fresh No contact_support Problem Persists: Consult literature for cell-specific protocols or contact technical support check_reagent->contact_support Yes make_fresh->contact_support

References

Technical Support Center: Controlling for DMSO Effects in AG-490 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the tyrosine kinase inhibitor AG-490 and properly controlling for the effects of its solvent, Dimethyl Sulfoxide (DMSO). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO used as a solvent? A1: this compound is a synthetic member of the tyrphostin family that functions as a tyrosine kinase inhibitor.[1][2] It primarily targets Janus kinase 2 (JAK2) but also shows inhibitory activity against Epidermal Growth Factor Receptor (EGFR), HER2/ErbB2, and JAK3.[1][2][3] By blocking these kinases, this compound disrupts key signaling pathways like the JAK/STAT pathway, which is crucial for cell proliferation, survival, and immune responses.[4][5][6] this compound is insoluble in water but is readily soluble in DMSO, making DMSO the standard solvent for preparing stock solutions for in vitro and in vivo research.[2]

Q2: Is DMSO biologically inert, and what are its potential effects on cells? A2: No, DMSO is not biologically inert and can exert a range of effects on cells, particularly at higher concentrations.[7][8] Its impact is highly dependent on the cell type, exposure duration, and concentration.[9][10] Low concentrations (<0.1%) are generally considered safe for most cell lines, while concentrations above 0.5% can lead to cytotoxicity, induce apoptosis, alter gene expression, and modulate signaling pathways, including MAPK pathways.[9][10][11][12]

Q3: Why is a vehicle control essential in this compound experiments? A3: A vehicle control is critical because DMSO can have its own biological effects that could be mistaken for the effects of this compound.[10][13] The vehicle control group consists of cells treated with the exact same final concentration of DMSO as the this compound-treated group, but without the inhibitor.[8] This allows researchers to isolate and measure the specific effects of this compound by subtracting any background effects caused by the solvent itself, ensuring that the observed results are due to the inhibitor and not an artifact of the experimental conditions.[13]

Q4: What is the recommended maximum concentration of DMSO for in vitro experiments? A4: The maximum tolerated DMSO concentration varies significantly between cell lines, with primary cells often being more sensitive than robust, immortalized cell lines.[11] It is crucial to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not affect the viability or function of your specific cells. However, general guidelines can be followed and are summarized in the table below.

Q5: How should I prepare my this compound and vehicle control solutions to ensure accuracy? A5: The most critical principle is to maintain an identical final concentration of DMSO across all relevant wells. Prepare a high-concentration stock of this compound in 100% DMSO. When making your final working dilutions in cell culture media, you must also prepare a corresponding vehicle control by diluting 100% DMSO to the same final solvent concentration. For example, if your final this compound concentration is 50 µM prepared from a 50 mM stock (a 1:1000 dilution), the final DMSO concentration will be 0.1%. Your vehicle control must therefore be 0.1% DMSO in media.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
High background signal or unexpected biological activity in vehicle control wells. The DMSO concentration is too high and is exerting its own biological effects on the cells.[10]1. Determine the No-Effect Concentration: Run a dose-response curve with DMSO alone on your specific cell line to find the highest concentration that does not significantly affect viability, proliferation, or key signaling pathways. 2. Match DMSO Concentrations: Ensure the final DMSO concentration is identical across all experimental and control wells.[10] 3. Minimize Exposure Time: Reduce the incubation time with DMSO-containing media if experimentally feasible.
Poor reproducibility or precipitation of this compound from stock solution. DMSO is highly hygroscopic and readily absorbs water from the atmosphere, which can reduce the solubility of this compound.[10][14]1. Use Fresh Anhydrous DMSO: Always use a new, unopened bottle of high-purity, anhydrous DMSO to prepare stock solutions.[14] 2. Aliquot Stock Solutions: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles and moisture absorption. 3. Aid Dissolution (If Needed): If dissolution is difficult, gentle warming (e.g., 37°C) and sonication can be used, but only with fresh DMSO.[14]
The observed effect of this compound is less than expected or inconsistent. 1. Inaccurate Concentration: The this compound stock concentration may be inaccurate due to solvent hydration or degradation. 2. DMSO Interference: DMSO itself may be affecting the target pathway, masking or altering the effect of this compound.[12]1. Prepare Fresh Dilutions: Make fresh working dilutions for each experiment from a properly stored aliquot. 2. Re-evaluate Vehicle Control Data: Carefully analyze the vehicle control to understand the baseline effect of DMSO in your assay. If DMSO inhibits your pathway of interest, you may need to lower the concentration.

Data Presentation: Key Parameters

Table 1: General Guidelines for DMSO Concentrations in Cell Culture
Final DMSO ConcentrationGeneral Cellular Effects & RecommendationsCitations
< 0.1% Generally considered safe with minimal effects. Recommended for sensitive and primary cells. Ideal for long-term exposure studies.[9][10][11]
0.1% - 0.5% Well-tolerated by many robust cell lines for exposures up to 72 hours. This is a common range for in vitro assays, but validation is required.[10][11]
0.5% - 1.0% Increased cytotoxicity and effects on cell proliferation and function are often observed. Short-term exposure may be possible for some robust lines.[9][10]
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common. Generally not recommended.[9][10]
Table 2: this compound Inhibitory Potency (IC₅₀) Against Various Kinases
Target KinaseReported IC₅₀Citation
EGFR 0.1 µM[1][2]
JAK2 ~10 - 11 µM[1][2][3]
JAK3 12 µM[3]
HER2 / ErbB2 13.5 µM[1][2]

Experimental Protocols & Workflows

Protocol 1: Determining the Maximum Tolerated DMSO Concentration
  • Cell Seeding: Plate your cells at the desired density for your main experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Create a serial dilution of 100% DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "medium only" 0% control).

  • Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, CCK-8, or trypan blue exclusion) to determine the percentage of viable cells at each DMSO concentration relative to the "medium only" control.

  • Analysis: Plot cell viability against DMSO concentration. The maximum tolerated concentration is the highest concentration that does not cause a significant decrease in cell viability (e.g., >90% viability).

Protocol 2: General Protocol for this compound Treatment with Vehicle Control
  • Prepare this compound Stock: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Aliquot and store at -20°C or below.

  • Cell Seeding: Plate cells and allow them to adhere or stabilize in culture for an appropriate time (e.g., overnight).

  • Prepare Working Solutions:

    • This compound Group: Dilute the this compound stock solution in fresh culture medium to the final desired concentration (e.g., 50 µM). Ensure the final DMSO concentration is below the maximum tolerated level determined in Protocol 1 (e.g., 0.1%).

    • Vehicle Control Group: Dilute 100% DMSO in fresh culture medium to the exact same final concentration as the this compound group.

    • Untreated Control Group: Prepare wells with fresh culture medium only.

  • Treatment: Aspirate the old medium from the cells and add the prepared working solutions (this compound, Vehicle Control, or Untreated Medium) to the appropriate wells.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Endpoint Analysis: Proceed with your downstream assay (e.g., Western blot for p-STAT3, cell proliferation assay, etc.). When analyzing data, compare the this compound group to the vehicle control group to determine the specific effect of the inhibitor.

G cluster_prep 1. Stock Preparation cluster_culture 2. Cell Culture cluster_treat 3. Treatment Groups cluster_analysis 4. Analysis stock_ag This compound Powder + 100% Anhydrous DMSO stock_dmso 100% Anhydrous DMSO (Vehicle Stock) ag_treat This compound Group (e.g., 50 µM this compound + 0.1% DMSO in Media) stock_ag->ag_treat Dilute in Media dmso_control Vehicle Control Group (0.1% DMSO in Media) stock_dmso->dmso_control Dilute in Media to MATCHED Conc. seed Seed Cells in Plates incubate_adhere Incubate (e.g., 24h) for Adherence seed->incubate_adhere incubate_adhere->ag_treat incubate_adhere->dmso_control untreated_control Untreated Control (Media Only) incubate_adhere->untreated_control incubate_exp Incubate for Experiment Duration ag_treat->incubate_exp dmso_control->incubate_exp untreated_control->incubate_exp assay Endpoint Assay (e.g., Western Blot, Viability) incubate_exp->assay

Caption: Experimental workflow for this compound treatment with appropriate controls.

Signaling Pathway Visualization

This compound exerts its primary effect by inhibiting the autophosphorylation of JAK2, which is an essential step in the activation of the JAK/STAT signaling cascade following cytokine receptor stimulation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 2. Recruitment p_jak2 p-JAK2 (Active) jak2->p_jak2 3. Autophosphorylation stat STAT p_jak2->stat 4. STAT Phosphorylation p_stat p-STAT dimer p-STAT Dimer p_stat->dimer 5. Dimerization gene_exp Gene Expression (Proliferation, Survival) dimer->gene_exp 6. Nuclear Translocation ag490 This compound ag490->jak2 Inhibition cytokine Cytokine cytokine->receptor 1. Binding

Caption: this compound inhibits the JAK/STAT pathway by blocking JAK2 autophosphorylation.

References

Validation & Comparative

A Comparative Guide to AG-490 and Tofacitinib in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway have emerged as a promising class of drugs. This guide provides a detailed comparison of two notable JAK inhibitors, AG-490 and tofacitinib, for researchers, scientists, and drug development professionals. While both compounds target the JAK-STAT pathway, they exhibit distinct selectivity profiles and have been investigated in different contexts within cancer research.

Mechanism of Action: Targeting the JAK-STAT Pathway

The JAK-STAT signaling cascade is a critical regulator of cell proliferation, differentiation, survival, and inflammation. Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target. Both this compound and tofacitinib exert their effects by inhibiting members of the JAK family of tyrosine kinases, thereby blocking the downstream activation of STAT proteins.

This compound is a tyrphostin derivative that acts as a selective inhibitor of Janus kinase 2 (JAK2) .[1][2] By targeting JAK2, this compound effectively suppresses the phosphorylation and subsequent activation of STAT3, a key transcription factor implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[1][2][3] Its inhibitory action on the JAK2/STAT3 axis has been demonstrated in various cancer models, including breast, gallbladder, lung, and melanoma.[2][3]

Tofacitinib , on the other hand, is an oral JAK inhibitor that primarily targets JAK1 and JAK3 , with a lesser effect on JAK2.[4][5] This selectivity profile means that tofacitinib can interfere with the signaling of a different subset of cytokines compared to a JAK2-specific inhibitor. Tofacitinib has been extensively studied and approved for the treatment of autoimmune diseases like rheumatoid arthritis, and its potential in oncology, particularly for hematological malignancies, is an active area of research.[4][6]

JAK_STAT_Pathway_Inhibition Figure 1. Mechanism of Action of this compound and Tofacitinib Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates JAK3->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Initiates AG490 This compound AG490->JAK2 Tofacitinib Tofacitinib Tofacitinib->JAK1 Tofacitinib->JAK3

Figure 1. Mechanism of Action of this compound and Tofacitinib.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing this compound and tofacitinib in cancer models are scarce. However, by examining their individual performances in various cancer cell lines and in vivo models, we can draw a comparative picture of their potential anti-cancer activities.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of compounds in vitro. The available data for this compound and tofacitinib in different cancer cell lines are summarized below. It is important to note that these values were determined in different studies and under varying experimental conditions, which can influence the results.

CompoundCancer TypeCell LineIC50 ValueReference
This compound Breast CancerMDA-MB-23128.327 µM[3]
Tofacitinib ErythroleukemiaTF-130.29 ± 1.98 μM[7]
Tofacitinib Myeloproliferative NeoplasmFDCP-EpoR (JAK2 V617F)0.25 µM[8]

Table 1. Comparative in vitro cytotoxicity of this compound and tofacitinib in cancer cell lines.

In Vivo Tumor Growth Inhibition

Preclinical in vivo studies using xenograft models provide valuable insights into the potential therapeutic efficacy of a compound in a living organism.

This compound has demonstrated the ability to suppress tumor growth in vivo. In a murine ovarian cancer model, treatment with this compound significantly suppressed subcutaneous tumor growth and improved the survival rate in mice with intraperitoneally inoculated cancer cells.[9] Another study on bladder cancer showed that oral administration of this compound in combination with methylsulfonylmethane significantly inhibited the growth of tumor xenografts in mice.[10]

Tofacitinib has also shown anti-tumor activity in vivo, particularly in models of hematological malignancies. In a xenograft mouse model using ITK-SYK+ CEM cells (Peripheral T-cell Lymphoma), tofacitinib administered at 20 mg/kg/day resulted in a marked delay in tumor growth.[11] Furthermore, in a multiple myeloma model, tofacitinib treatment significantly increased the survival of mice.[8]

CompoundCancer ModelDosing RegimenOutcomeReference
This compound Murine Ovarian CancerNot specifiedSignificantly suppressed subcutaneous tumor growth and improved survival.[9]
This compound Bladder Cancer Xenograft (in combination)Oral administration (dose not specified)Significantly inhibited tumor xenograft growth.[10]
Tofacitinib Peripheral T-cell Lymphoma Xenograft (ITK-SYK+ CEM cells)20 mg/kg/day (oral gavage)Marked delay in tumor growth.[11]
Tofacitinib Multiple Myeloma XenograftNot specifiedSignificantly increased survival.[8]

Table 2. In vivo anti-tumor efficacy of this compound and tofacitinib.

Experimental Protocols

To facilitate the replication and further investigation of the anti-cancer effects of this compound and tofacitinib, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells in vitro.

MTT_Assay_Workflow Figure 2. General Workflow for an MTT Cell Viability Assay step1 1. Seed cancer cells in 96-well plates step2 2. Treat cells with varying concentrations of this compound or Tofacitinib step1->step2 step3 3. Incubate for a defined period (e.g., 72 hours) step2->step3 step4 4. Add MTT reagent to each well step3->step4 step5 5. Incubate to allow formazan crystal formation step4->step5 step6 6. Solubilize formazan crystals with DMSO or other solvent step5->step6 step7 7. Measure absorbance at ~570 nm step6->step7 step8 8. Calculate cell viability and IC50 step7->step8

Figure 2. General Workflow for an MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microplates at a density of 1 × 10^4 cells/well. The plates are then incubated for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either this compound or tofacitinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[13]

  • Formazan Formation: The plates are incubated for an additional 1.5 to 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[12]

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then incubated for 15 minutes with shaking.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[4][12]

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Western Blot Analysis for JAK-STAT Pathway Inhibition

Western blotting is a crucial technique to confirm the mechanism of action by assessing the phosphorylation status of key proteins in the JAK-STAT pathway.

Western_Blot_Workflow Figure 3. Workflow for Western Blot Analysis step1 1. Treat cells with this compound or Tofacitinib step2 2. Lyse cells and extract proteins step1->step2 step3 3. Determine protein concentration (BCA assay) step2->step3 step4 4. Separate proteins by SDS-PAGE step3->step4 step5 5. Transfer proteins to a PVDF membrane step4->step5 step6 6. Block membrane and incubate with primary antibodies (e.g., p-STAT3, STAT3) step5->step6 step7 7. Incubate with HRP-conjugated secondary antibody step6->step7 step8 8. Detect chemiluminescence and analyze band intensity step7->step8

Figure 3. Workflow for Western Blot Analysis.

Detailed Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with the desired concentrations of this compound or tofacitinib for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.[1]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3).[1][14]

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

  • Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the inhibitory effect of the compounds.

Conclusion

Both this compound and tofacitinib demonstrate anti-cancer properties through the inhibition of the JAK-STAT pathway. This compound's specificity for JAK2 makes it a valuable tool for studying the role of this particular kinase in cancer progression. Tofacitinib, with its broader inhibition of JAK1 and JAK3, shows promise in hematological malignancies and may have applications in solid tumors, although more research is needed in this area.

The provided data and protocols offer a foundation for researchers to design and execute further comparative studies. Direct head-to-head comparisons in a panel of cancer cell lines and in relevant in vivo models will be crucial to fully elucidate the relative therapeutic potential of these two JAK inhibitors in oncology.

References

Tyrphostin A1: The Inactive Control for Validating AG-490's Targeted Inhibition of the JAK/STAT Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in signal transduction and drug development, the precise validation of a small molecule's mechanism of action is paramount. This guide provides a comparative analysis of Tyrphostin AG-490, a widely used inhibitor of the Janus kinase 2 (JAK2), and its structurally related but functionally weak analog, Tyrphostin A1. The primary utility of Tyrphostin A1 in this context is as a negative control to ensure that the observed biological effects of this compound are a direct result of JAK2 inhibition and not due to off-target effects of the tyrphostin chemical scaffold.

This compound, also known as Tyrphostin B42, is a well-characterized tyrosine kinase inhibitor that primarily targets JAK2, a critical component of the JAK/STAT signaling pathway.[1] This pathway is integral to cellular responses to cytokines and growth factors, regulating processes such as cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory conditions, making JAK2 a key therapeutic target.[1][3] this compound functions as an ATP-competitive inhibitor, blocking the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1]

Conversely, Tyrphostin A1 is recognized as a weak inhibitor of most tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) kinase, with a significantly high half-maximal inhibitory concentration (IC50).[1][4] Its structural similarity to more potent tyrphostins like this compound, combined with its lack of significant inhibitory activity, makes it an ideal negative control.[5] By employing Tyrphostin A1 in parallel with this compound, researchers can differentiate the specific consequences of JAK2 inhibition from non-specific cellular effects.[1]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound and Tyrphostin A1 against various kinases. The stark difference in their potency, particularly for kinases in the JAK/STAT pathway, underscores the role of Tyrphostin A1 as an inactive analog in these studies.

CompoundTarget KinaseIC50 ValueReference(s)
This compound JAK2~10 µM[1]
JAK3~20-25 µM[1][6]
EGFR0.1 µM[1][7]
ErbB2 (HER2)13.5 µM[1][7]
Tyrphostin A1 EGFR>1250 µM[1][4]
JAK2Not readily available in scientific literature, reinforcing its characterization as an inactive analog in this pathway.[1]

Note: IC50 values can vary depending on the specific assay conditions. For direct comparison, it is recommended to evaluate these compounds side-by-side in the same experimental setup.[7]

Signaling Pathway Overview

The diagrams below, generated using the DOT language, illustrate the canonical JAK/STAT signaling pathway and the points of inhibition by this compound, as well as the EGFR signaling pathway where Tyrphostin A1 shows weak activity.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2_inactive JAK2 Cytokine_Receptor->JAK2_inactive JAK2_active P-JAK2 Cytokine_Receptor->JAK2_active Activation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding AG490 This compound AG490->JAK2_active Inhibition STAT_active P-STAT STAT_dimer P-STAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulation

Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR EGFR_dimer P-EGFR Dimer EGFR->EGFR_dimer Dimerization & Autophosphorylation Downstream_Signaling Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) EGFR_dimer->Downstream_Signaling EGF EGF EGF->EGFR Binding Tyrphostin_A1 Tyrphostin A1 Tyrphostin_A1->EGFR_dimer Weak Inhibition Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Canonical EGFR signaling pathway with the point of weak inhibition by Tyrphostin A1.

Experimental Protocols

To validate the specific inhibitory effect of this compound on the JAK/STAT pathway, a combination of cell-based assays is typically employed, using Tyrphostin A1 as a negative control.

Cell Viability and Proliferation Assay

This assay assesses the effect of the inhibitor on cell growth.

Materials:

  • Cell line dependent on JAK/STAT signaling (e.g., MDA-MB-231 breast cancer cells).[8]

  • Complete cell culture medium.

  • This compound and Tyrphostin A1 dissolved in DMSO.

  • 96-well cell culture plates.

  • MTT or CCK-8 reagent for colorimetric assay.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or Tyrphostin A1. A vehicle control (e.g., DMSO) should also be included.[1]

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Quantification: Assess cell viability using a colorimetric assay such as MTT or CCK-8, or by direct cell counting.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for growth inhibition.

Western Blot Analysis for STAT3 Phosphorylation

This method directly measures the inhibition of the JAK2 downstream signaling pathway.

Materials:

  • Cell line of interest.

  • This compound and Tyrphostin A1.

  • Cytokine for stimulation (e.g., IL-6).[2]

  • Cold PBS.

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

  • BCA assay kit for protein quantification.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Culture cells and treat with this compound, Tyrphostin A1, or DMSO for a specified time, followed by stimulation with a cytokine like IL-6 to activate the JAK/STAT pathway.[2]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT3 compared to total STAT3 and the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating JAK2 inhibitors using Tyrphostin A1 as a negative control.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (JAK/STAT dependent cell line) Treatment_Groups Treatment Groups A. Vehicle Control (DMSO) B. This compound (Dose-response) C. Tyrphostin A1 (Negative Control) Cell_Culture->Treatment_Groups Viability_Assay 2a. Cell Viability Assay (MTT / CCK-8) Treatment_Groups->Viability_Assay Western_Blot 2b. Western Blot (p-STAT3 / STAT3) Treatment_Groups->Western_Blot IC50_Calculation 3a. IC50 Calculation (Growth Inhibition) Viability_Assay->IC50_Calculation Band_Quantification 3b. Band Densitometry (p-STAT3 Inhibition) Western_Blot->Band_Quantification Conclusion Conclusion: Validate specific inhibition of JAK/STAT pathway by this compound IC50_Calculation->Conclusion Band_Quantification->Conclusion

Caption: A typical experimental workflow for evaluating JAK2 inhibitors.

Conclusion

References

Validating AG-490 Specificity: A Comparative Guide to Kinase Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides an objective comparison of the tyrosine kinase inhibitor AG-490, detailing its specificity through kinase profiling data and placing it in context with alternative inhibitors. We present experimental data to support these comparisons and provide detailed protocols for key experimental methodologies.

This compound, a member of the tyrphostin family, is a well-established inhibitor of Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR).[1][2] Its efficacy in blocking cellular processes driven by these kinases, such as cell proliferation and survival, has positioned it as a valuable tool in cancer and immunology research.[3][4] However, a comprehensive understanding of its kinase selectivity is crucial to interpreting experimental results accurately and anticipating potential off-target effects. Kinase profiling assays are indispensable for determining the specificity of inhibitors like this compound by screening them against a broad panel of kinases.[5][6]

Kinase Specificity Profile of this compound

This compound exhibits potent inhibition of its primary targets, JAK2 and EGFR, with reported IC50 values in the low micromolar and nanomolar range, respectively.[1][2] It also demonstrates inhibitory activity against other related kinases such as JAK3 and ErbB2 (HER2).[2][7] Notably, this compound shows minimal to no activity against several other tyrosine kinases, including Lck, Lyn, Btk, Syk, and Src, highlighting a degree of selectivity.[1][7]

The following table summarizes the available inhibitory activity of this compound against a selection of kinases, compiled from various studies. It is important to note that IC50 values can vary depending on the specific assay conditions.

Kinase TargetIC50 (µM)Reference(s)
Primary Targets
JAK2~10 - 56.8[1][2]
EGFR0.1 - 2[1][8]
Other Known Targets
JAK3~20 - 30[2][8]
ErbB2 (HER2)13.5[7][8]
Known Non-Targets
LckNo significant inhibition[1][7]
LynNo significant inhibition[1][7]
BtkNo significant inhibition[1][7]
SykNo significant inhibition[1][7]
SrcNo significant inhibition[1][7]

Comparison with Alternative Inhibitors

To provide a clearer picture of this compound's specificity, it is useful to compare it with other inhibitors targeting JAK2 and EGFR.

For the JAK2 pathway, Ruxolitinib is a potent and selective JAK1/JAK2 inhibitor approved for clinical use. Its kinase profile is well-characterized, offering a benchmark for comparison.

For the EGFR pathway, Erlotinib is a highly selective EGFR inhibitor used in cancer therapy. Comparing this compound to Erlotinib helps to delineate their respective selectivities for this key receptor tyrosine kinase.

The following table presents a comparative overview of the kinase selectivity of this compound, Ruxolitinib, and Erlotinib against a panel of selected kinases. Data is presented as the percentage of inhibition at a concentration of 1 µM, where available, to facilitate a direct comparison. Note: A comprehensive, directly comparable kinome scan for this compound at 1 µM is not publicly available; therefore, this table is illustrative and compiled from various sources.

KinaseThis compound (% Inhibition @ 1µM)Ruxolitinib (% Inhibition @ 1µM)Erlotinib (% Inhibition @ 1µM)
JAK2HighHighLow
JAK1ModerateHighLow
JAK3ModerateModerateLow
TYK2LowHighLow
EGFRHighLowHigh
ErbB2ModerateLowModerate
SRCLowLowLow
LCKLowLowLow
ABL1LowLowLow
FLT3LowModerateLow

Signaling Pathways and Experimental Workflows

To visualize the points of intervention for this compound and understand the experimental approaches to validate its specificity, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor EGF EGF EGFR EGFR EGF->EGFR JAK2 JAK2 Cytokine Receptor->JAK2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 JAK2->STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription Akt Akt PI3K->Akt Akt->Gene Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Transcription AG490 AG490 AG490->EGFR inhibition AG490->JAK2 inhibition

Caption: this compound inhibits both the JAK2/STAT3 and EGFR signaling pathways.

Experimental_Workflow Start Start Compound Preparation Prepare this compound and Control Inhibitors Start->Compound Preparation Kinase Panel Select Diverse Kinase Panel Compound Preparation->Kinase Panel Biochemical Assay Perform In Vitro Kinase Assay (e.g., Radiometric Assay) Kinase Panel->Biochemical Assay Data Acquisition Measure Kinase Activity (% Inhibition or IC50) Biochemical Assay->Data Acquisition Data Analysis Analyze Selectivity Profile Data Acquisition->Data Analysis Cell-Based Assay Validate in Cellular Context (e.g., Western Blot for p-STAT3) Data Analysis->Cell-Based Assay Conclusion Conclusion Cell-Based Assay->Conclusion

Caption: Workflow for validating this compound specificity using kinase profiling.

Experimental Protocols

A detailed methodology for a common type of kinase profiling experiment is provided below.

In Vitro Radiometric Kinase Assay

This biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate, providing a quantitative measure of kinase activity.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • This compound and control inhibitors (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • [γ-³³P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the purified kinase, and the specific peptide substrate.

  • Inhibitor Addition: Add this compound or a control inhibitor at various concentrations. Include a DMSO-only control (vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of incorporated radiolabel on the P81 paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool with primary inhibitory activity against JAK2 and EGFR. While it exhibits a degree of selectivity, kinase profiling is essential to fully characterize its activity against the broader kinome. The data and protocols presented in this guide offer a framework for researchers to objectively evaluate the specificity of this compound and compare its performance with alternative inhibitors, leading to more robust and reliable experimental outcomes. The use of comprehensive kinase profiling will continue to be a cornerstone in the validation and development of targeted kinase inhibitors.

References

AG-490: A Comparative Analysis of its Selectivity for JAK Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AG-490, a tyrphostin derivative, has been widely cited in scientific literature as an inhibitor of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases crucial in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of diseases, including inflammatory disorders and cancers, making JAK inhibitors a significant area of therapeutic research. This guide provides an objective comparison of this compound's selectivity against three key JAK isoforms: JAK1, JAK2, and JAK3, supported by available experimental data and detailed methodologies for key experiments.

Quantitative Data on Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. There is conflicting information in the published literature regarding the precise IC50 values of this compound against JAK1, JAK2, and JAK3.

One body of research suggests that this compound exhibits inhibitory activity against JAK2 and JAK3 in the micromolar range, while being largely inactive against JAK1. In contrast, another significant study reports that this compound is inactive in enzymatic assays against JAK1, JAK2, and JAK3 even at high concentrations. Both sets of findings are presented below to provide a comprehensive and objective overview.

Table 1: Reported Inhibitory Activity of this compound against JAK Isoforms

KinaseReported IC50 (in vitro enzyme assay)Reference
JAK1>125 µM[1]
JAK2~10 µM[1]
JAK2>125 µM[1]
JAK3~20-25 µM[2]
JAK3>80 µM[1]

It is important for researchers to consider these conflicting reports when designing experiments and interpreting results. The discrepancies may arise from variations in experimental conditions, such as the specific kinase constructs used, substrate concentrations, and assay formats.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's application, it is essential to visualize the signaling pathways it is intended to inhibit and the experimental workflows used to characterize its activity.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (JAK1, JAK2, JAK3) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates AG490 This compound AG490->JAK Inhibits

Figure 1: The JAK/STAT signaling pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assays Recombinant_JAK Recombinant_JAK Assay_Plate Assay_Plate Recombinant_JAK->Assay_Plate Measurement Measurement Assay_Plate->Measurement Incubate AG490_ AG490_ dilutions dilutions dilutions->Assay_Plate ATP_Substrate ATP_Substrate ATP_Substrate->Assay_Plate IC50_Calculation IC50_Calculation Measurement->IC50_Calculation Analyze Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Seed cells Lysis Lysis Treatment->Lysis Western Blot Proliferation_Assay Proliferation_Assay Treatment->Proliferation_Assay CCK-8/MTT AG490_treatment AG490_treatment AG490_treatment->Treatment WB_Analysis WB_Analysis Lysis->WB_Analysis Analyze pSTAT Viability_Analysis Viability_Analysis Proliferation_Assay->Viability_Analysis Measure

Figure 2: A generalized experimental workflow for evaluating JAK inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the selectivity and efficacy of JAK inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

1. Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes
  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
  • ATP
  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)
  • This compound stock solution (in DMSO)
  • ADP-Glo™ Kinase Assay Kit (Promega) or similar
  • 384-well white assay plates
  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.
  • Add 2.5 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.
  • Add 5 µL of a solution containing the recombinant JAK enzyme and the peptide substrate in kinase buffer to each well.
  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for each respective JAK enzyme.
  • Incubate the plate at 30°C for 60 minutes.
  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all other readings.
  • Normalize the data, setting the vehicle control as 100% kinase activity and a no-enzyme control as 0% activity.
  • Plot the percentage of kinase activity against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot for Phospho-STAT

This cellular assay determines the ability of an inhibitor to block the phosphorylation of downstream targets of JAKs, such as STAT proteins, within a cellular context.

1. Materials:

  • A suitable cell line that expresses the JAKs of interest (e.g., TF-1 cells)
  • Cell culture medium and supplements
  • Cytokine for stimulation (e.g., erythropoietin for JAK2, IL-2 for JAK3)
  • This compound stock solution (in DMSO)
  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels and running buffer
  • PVDF or nitrocellulose membranes
  • Transfer buffer
  • Blocking buffer (e.g., 5% BSA in TBST)
  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) substrate
  • Imaging system

2. Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.
  • Serum-starve the cells for 4-6 hours to reduce basal signaling.
  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
  • Stimulate the cells with the appropriate cytokine for 15-30 minutes.
  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with blocking buffer for 1 hour at room temperature.
  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT) overnight at 4°C.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
  • To normalize the data, strip the membrane and re-probe with an antibody against the total STAT protein and a loading control.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the intensity of the phospho-STAT band to the total STAT band and the loading control.
  • Compare the levels of phosphorylated STAT in this compound-treated cells to the cytokine-stimulated control to determine the extent of inhibition.

Cell Proliferation Assay (CCK-8/MTT)

This assay assesses the effect of the inhibitor on the viability and proliferation of cells that are dependent on JAK signaling for growth.

1. Materials:

  • A cytokine-dependent cell line (e.g., Ba/F3 cells engineered to express a specific JAK)
  • Cell culture medium and supplements, including the appropriate cytokine
  • This compound stock solution (in DMSO)
  • 96-well cell culture plates
  • Cell Counting Kit-8 (CCK-8) or MTT reagent
  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density.
  • Add serial dilutions of this compound or vehicle control to the wells.
  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
  • For a CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
  • For an MTT assay, add MTT reagent to each well, incubate for 2-4 hours, and then add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

3. Data Analysis:

  • Subtract the background absorbance (wells with no cells).
  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Plot the percentage of viability against the logarithm of the this compound concentration.
  • Determine the IC50 value for cell growth inhibition by fitting the data to a dose-response curve.

Conclusion

This compound is a widely referenced tool compound in the study of JAK signaling. However, the conflicting data regarding its potency and selectivity for JAK1, JAK2, and JAK3 underscore the importance of careful experimental design and data interpretation. Researchers utilizing this compound should be aware of its potential for off-target effects and consider the specific context of their cellular or biochemical systems. The detailed protocols provided in this guide offer a robust framework for independently assessing the activity of this compound and other potential JAK inhibitors.

References

AG-490: A Comparative Analysis of its Cross-Reactivity with EGFR and ErbB2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the tyrosine kinase inhibitor AG-490, with a specific focus on its cross-reactivity with the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).

This compound is a well-characterized inhibitor primarily known for its activity against Janus kinase 2 (JAK2). However, like many small molecule inhibitors, it exhibits a degree of cross-reactivity with other kinases, including members of the ErbB family of receptor tyrosine kinases. This guide synthesizes available data to provide a clear comparison of this compound's potency against JAK2, EGFR, and ErbB2, supported by experimental methodologies and signaling pathway diagrams.

Comparative Inhibitory Activity of this compound

The inhibitory potential of this compound against JAK2, EGFR, and ErbB2 is typically quantified by its half-maximal inhibitory concentration (IC50). The data compiled from various sources indicates that this compound is most potent against EGFR, followed by JAK2 and then ErbB2. However, the selectivity margin varies across different studies.

Target KinaseIC50 (μM)Selectivity vs. EGFRReference
EGFR0.1 - 2-[1][2][3][4]
JAK2~10 - 115-110 fold less sensitive than EGFR[2][4]
ErbB2 (HER2)13.56.75-135 fold less sensitive than EGFR[2][3][4]

Note: The IC50 values can vary depending on the experimental conditions, such as the assay format (cell-free vs. cell-based) and ATP concentration.

One study highlights that this compound is 135-fold more selective for EGFR versus ErbB2 in cell-free assays[1]. Other reports show IC50 values of 2 μM for EGFR and 13.5 μM for ErbB2[3]. For JAK2, the IC50 is reported to be approximately 10 μM[2].

Signaling Pathways and Points of Inhibition

To visualize the context of this compound's activity, the following diagrams illustrate the simplified signaling pathways of JAK2, EGFR, and ErbB2. This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of these proteins, thereby blocking downstream signaling cascades involved in cell proliferation, differentiation, and survival.

JAK2_Signaling Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates AG490 This compound AG490->JAK2 Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates

JAK2 Signaling Pathway and this compound Inhibition.

EGFR_ErbB2_Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ErbB2 ErbB2 ErbB2->Dimerization AG490 This compound AG490->EGFR Inhibits AG490->ErbB2 Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Activates CellularResponse Cellular Response (Proliferation, Migration) Downstream->CellularResponse Leads to

EGFR and ErbB2 Signaling and this compound Inhibition.

Experimental Protocols

To determine the inhibitory activity of this compound on EGFR and ErbB2, a common method is an in vitro kinase assay. The following is a generalized protocol based on standard biochemical assay principles.

Objective: To determine the IC50 value of this compound for EGFR and ErbB2 kinases.

Materials:

  • Recombinant human EGFR and ErbB2 kinase domains

  • Kinase-specific peptide substrate

  • This compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, and 40 μg/mL BSA)[5]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 μM.

  • Reaction Setup:

    • Add the kinase reaction buffer to the wells of the plate.

    • Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add the recombinant EGFR or ErbB2 kinase to each well.

    • Add the specific peptide substrate to each well.

  • Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase if known, to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed[6].

  • Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (part of the ADP-Glo™ kit).

    • Add a detection reagent that converts the ADP produced by the kinase reaction into a luminescent signal.

    • Incubate the plate as per the manufacturer's instructions to allow the signal to develop.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start PrepareReagents Prepare Reagents (this compound dilutions, Kinase, Substrate, ATP) Start->PrepareReagents ReactionSetup Set up Kinase Reaction in Plate (Buffer, this compound/DMSO, Kinase, Substrate) PrepareReagents->ReactionSetup InitiateReaction Initiate Reaction with ATP ReactionSetup->InitiateReaction Incubate Incubate at Room Temperature InitiateReaction->Incubate StopReaction Stop Reaction & Add Detection Reagent Incubate->StopReaction MeasureSignal Measure Luminescence StopReaction->MeasureSignal AnalyzeData Analyze Data & Determine IC50 MeasureSignal->AnalyzeData End End AnalyzeData->End

Generalized Workflow for an In Vitro Kinase Assay.

Conclusion

This compound demonstrates inhibitory activity against both EGFR and ErbB2, in addition to its primary target, JAK2. The available data suggests that this compound is a more potent inhibitor of EGFR than of JAK2 or ErbB2. This cross-reactivity is an important consideration for researchers using this compound as a specific JAK2 inhibitor in experimental systems where EGFR or ErbB2 signaling is active. The provided experimental framework offers a basis for independently verifying these inhibitory profiles in specific research contexts. For professionals in drug development, the polypharmacology of this compound underscores the importance of comprehensive kinase profiling when evaluating the therapeutic potential and potential off-target effects of kinase inhibitors.

References

Interpreting AG-490 Data: The Critical Role of a Proper Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

AG-490, a member of the tyrphostin family, is a widely used tyrosine kinase inhibitor. It primarily targets Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway that regulates cell proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making this compound a valuable tool for studying these conditions. However, to confidently attribute observed cellular effects to the specific inhibition of JAK2 by this compound, it is crucial to employ a proper negative control.

The Importance of the Negative Control

A negative control is essential to differentiate the specific effects of an inhibitor from non-specific or off-target effects. In the context of this compound, two types of negative controls are critical:

  • Vehicle Control: this compound is typically dissolved in a solvent, most commonly dimethyl sulfoxide (DMSO), before being added to cell cultures. The vehicle control consists of treating cells with the same concentration of DMSO as used for the this compound treatment. This accounts for any potential biological effects of the solvent itself.

  • Inactive Analog Control: An ideal negative control is a compound that is structurally similar to the active inhibitor but lacks its inhibitory activity. For this compound, Tyrphostin A1 serves as an excellent negative control.[1][2] It shares the tyrphostin chemical scaffold but is a much weaker inhibitor of tyrosine kinases, ensuring that any observed effects are not due to the general chemical structure of the compound.[1]

Quantitative Data Comparison

To illustrate the importance of a proper negative control, this section presents a summary of quantitative data from representative experiments.

Cell Viability Assay

A common method to assess the effect of an inhibitor on cell growth is the cell viability assay. The following table summarizes the dose-dependent effect of this compound on the viability of MDA-MB-231 breast cancer cells, with DMSO as the vehicle control.

Table 1: Effect of this compound on MDA-MB-231 Cell Viability

Treatment GroupConcentration (µM)Cell Viability (%)
Vehicle Control0 (DMSO)100
This compound1085
This compound2065
This compound3050 (IC50 ≈ 28.3 µM)
This compound4040
This compound5030

Data is representative and compiled from findings reported in a study by Pu et al. (2017).

The data clearly shows that this compound inhibits the proliferation of MDA-MB-231 cells in a dose-dependent manner when compared to the vehicle control.

Kinase Inhibitory Activity

This compound is known to inhibit other kinases besides JAK2, albeit at different concentrations. Understanding its inhibitory profile is crucial for interpreting experimental results.

Table 2: Inhibitory Activity (IC50) of this compound Against Various Kinases

Target KinaseThis compound IC50 Value
EGFR0.1 µM
JAK2~10 µM
ErbB2 (HER2)13.5 µM
JAK3~20-25 µM

This table summarizes IC50 values from multiple sources.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. Below are protocols for key experiments used to evaluate this compound's effects.

Cell Viability Assay (e.g., CCK-8)
  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 75, and 100 µmol/l) or the appropriate negative controls (vehicle control with 0.1% DMSO, and Tyrphostin A1 at the same concentrations as this compound) for 24, 48, or 72 hours.

  • Assay: Add 10 µl of CCK-8 solution to each well and incubate for 2 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control.

Western Blotting for Phosphorylated STAT3 (p-STAT3)
  • Cell Treatment: Culture cells (e.g., Mycosis Fungoides tumor cells) and treat with this compound (e.g., 60-100 µM), Tyrphostin A1 (as a negative control at the same concentrations), or vehicle control (DMSO) for a specified time (e.g., 16 hours).[2]

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-STAT3 overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like β-actin.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

A study on mycosis fungoides tumor cells demonstrated that this compound at a concentration of 100 μM clearly inhibited the constitutive phosphorylation of STAT3, whereas the inactive control, Tyrphostin A1, had no effect.[2] This qualitative data strongly supports the specific inhibitory action of this compound on the JAK/STAT pathway.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation JAK2->JAK2 STAT3_inactive STAT3 (inactive) JAK2->STAT3_inactive 4. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 5. Dimerization DNA DNA STAT3_active->DNA 6. Nuclear Translocation AG490 This compound AG490->JAK2 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 7. Transcription

Caption: The JAK/STAT signaling pathway and the point of this compound intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Seed Cells Treatment_Groups 2. Prepare Treatment Groups Cell_Culture->Treatment_Groups AG490_Treatment This compound (various concentrations) Treatment_Groups->AG490_Treatment Tyrphostin_A1_Control Negative Control: Tyrphostin A1 Treatment_Groups->Tyrphostin_A1_Control DMSO_Control Vehicle Control: DMSO Treatment_Groups->DMSO_Control Incubate 3. Incubate for a defined period (e.g., 24, 48, 72 hours) AG490_Treatment->Incubate Tyrphostin_A1_Control->Incubate DMSO_Control->Incubate Viability_Assay 4a. Cell Viability Assay Incubate->Viability_Assay Western_Blot 4b. Western Blot (p-STAT3) Incubate->Western_Blot Data_Interpretation 5. Compare this compound results to controls Viability_Assay->Data_Interpretation Western_Blot->Data_Interpretation

Caption: A typical experimental workflow for evaluating this compound with proper controls.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for AG-490

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the JAK-STAT signaling pathway, the selection of a potent and specific small molecule inhibitor is paramount. AG-490, a historically used inhibitor of Janus kinase 2 (JAK2), has served as a valuable tool. However, the advent of more selective and potent molecules necessitates a thorough comparison to guide experimental design and therapeutic development. This guide provides an objective comparison of this compound with several key alternatives, supported by experimental data and detailed protocols.

The JAK-STAT Signaling Pathway: A Brief Overview

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, apoptosis, and immune regulation. The binding of cytokines to their receptors triggers the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene transcription. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation

Figure 1: Simplified diagram of the JAK-STAT signaling pathway.

Comparative Analysis of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of this compound and its alternatives against the four JAK isoforms. It is important to note that these values can vary depending on the specific assay conditions.

Table 1: IC50 Values (nM) of this compound and First-Generation JAK Inhibitors

InhibitorJAK1JAK2JAK3TYK2Assay Type
This compound >125,000[1]>125,000[1]>80,000[1]>80,000[1]Enzyme Assay
Tofacitinib 112[2]20[2]1[2]-Kinase Assay
Ruxolitinib 3.3[2]2.8[2]42819Kinase Assay
Baricitinib 5.95.7>40053Kinase Assay

Note: Some studies have questioned the potency and selectivity of this compound, with reported IC50 values for JAK2 being as high as >125 µM in enzyme assays.[1]

Table 2: IC50 Values (nM) of Second-Generation (JAK1-Selective) Inhibitors

InhibitorJAK1JAK2JAK3TYK2Assay Type
Filgotinib 1028810116Kinase Assay
Upadacitinib 432002300-Cellular Assay

Off-Target Effects: A Critical Consideration

The specificity of a kinase inhibitor is crucial to minimize unintended biological consequences. This compound is known to inhibit other kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and ErbB2.[3] This lack of specificity can complicate the interpretation of experimental results. The following table outlines known off-target effects of this compound and its alternatives.

Table 3: Comparison of Known Off-Target Effects

InhibitorKnown Off-Target Kinases/Pathways
This compound EGFR, ErbB2[3]
Tofacitinib Can affect other kinases at higher concentrations.[4][5]
Ruxolitinib ROCK1, ROCK2[6][7]
Baricitinib AAK1, GAK, PDE10A, PKN2, CK2-α2, MAP3K12[1][2][8]
Filgotinib Considered more selective for JAK1, but potential for off-target effects exists.[9]
Upadacitinib Designed for higher JAK1 selectivity to reduce off-target effects.[10]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed methodologies for key experiments used to characterize and compare JAK inhibitors.

Biochemical Kinase Inhibition Assay (TR-FRET)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated JAK kinase.

Biochemical Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor_Prep Prepare serial dilutions of inhibitor Incubate Incubate inhibitor with kinase and substrate Inhibitor_Prep->Incubate Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubate Initiate Initiate reaction with ATP Incubate->Initiate Stop Stop reaction Initiate->Stop Add_Detection Add detection reagents (e.g., TR-FRET antibody) Stop->Add_Detection Read_Plate Read plate on a suitable reader Add_Detection->Read_Plate Calculate Calculate % inhibition Read_Plate->Calculate Plot Plot dose-response curve Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Figure 2: General workflow for a biochemical kinase inhibition assay.

Objective: To determine the IC50 value of a test compound against a specific JAK isoform.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Test inhibitor (e.g., this compound, Tofacitinib)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Stop solution (e.g., EDTA)

  • Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for TR-FRET)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add the diluted inhibitor or DMSO (vehicle control) to the microplate wells.

  • Add the JAK enzyme and biotinylated peptide substrate to the wells and incubate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents and incubate to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Assay (Western Blotting)

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within a cellular context.

Objective: To assess the functional inhibition of the JAK-STAT pathway in cells.

Materials:

  • A relevant cell line (e.g., TF-1, HEL)

  • Cytokine for stimulation (e.g., IL-3, EPO)

  • Test inhibitor

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-STAT, anti-total-STAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Culture cells to the desired density.

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against phosphorylated STAT.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT to confirm equal protein loading.

  • Quantify the band intensities to determine the extent of STAT phosphorylation inhibition.

Logical Framework for Inhibitor Comparison

The selection of an appropriate JAK inhibitor depends on the specific research question. The following diagram illustrates a logical workflow for comparing a non-selective inhibitor like this compound with a more selective alternative.

Inhibitor Comparison Workflow cluster_inhibitor_selection Inhibitor Selection cluster_evaluation Experimental Evaluation cluster_interpretation Data Interpretation & Conclusion Start Define Research Question (e.g., role of JAK2 in a specific process) Non_Selective Non-Selective Inhibitor (e.g., this compound, Tofacitinib) Start->Non_Selective Selective Selective Inhibitor (e.g., Filgotinib, Upadacitinib) Start->Selective Biochemical_Assay Biochemical Kinase Assays (IC50 determination) Non_Selective->Biochemical_Assay Cellular_Assay Cellular p-STAT Assays (Functional pathway inhibition) Non_Selective->Cellular_Assay Off_Target_Screening Off-Target Kinase Panel Screening Non_Selective->Off_Target_Screening Selective->Biochemical_Assay Selective->Cellular_Assay Selective->Off_Target_Screening Compare_Potency Compare Potency (IC50) Biochemical_Assay->Compare_Potency Phenotypic_Assay Phenotypic Assays (e.g., cell proliferation, cytokine production) Cellular_Assay->Phenotypic_Assay Compare_Specificity Compare Specificity (Off-target profile) Off_Target_Screening->Compare_Specificity Correlate_Phenotype Correlate Phenotypic Effects with Kinase Inhibition Profile Phenotypic_Assay->Correlate_Phenotype Compare_Potency->Correlate_Phenotype Compare_Specificity->Correlate_Phenotype Conclusion Draw Conclusion on the Role of the Target Kinase Correlate_Phenotype->Conclusion

Figure 3: Logical workflow for comparing non-selective vs. selective JAK inhibitors.

Conclusion

While this compound has historically been used to probe JAK2 signaling, the available data strongly suggest that it is a relatively weak and non-selective inhibitor. For researchers requiring potent and specific modulation of the JAK-STAT pathway, a range of superior alternatives now exists. First-generation inhibitors like Tofacitinib and Ruxolitinib offer broad JAK inhibition, while second-generation molecules such as Filgotinib and Upadacitinib provide greater selectivity for JAK1. The choice of inhibitor should be carefully considered based on the specific JAK isoform of interest and the potential for off-target effects to confound experimental outcomes. This guide provides a foundational framework and the necessary data to make an informed decision for your research endeavors.

References

AG-490: A Comparative Review of its Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the JAK2 inhibitor AG-490's performance against other alternatives, supported by experimental data.

This compound, a member of the tyrphostin family of protein kinase inhibitors, has been a cornerstone in the preclinical investigation of Janus kinase (JAK) signaling pathways. Primarily recognized as a JAK2 inhibitor, this compound has demonstrated a broad spectrum of anti-proliferative and pro-apoptotic effects across a multitude of cancer cell lines. This guide provides a comprehensive literature review of this compound's efficacy, presenting comparative quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to aid researchers in their study design and drug development endeavors.

Quantitative Data Summary: this compound Efficacy and Kinase Inhibition

The inhibitory concentration (IC50) of this compound varies significantly across different cell lines, reflecting the diverse genetic and signaling landscapes of various cancers. The following tables summarize the IC50 values of this compound in several cancer cell lines and its inhibitory activity against key kinases. For comparative context, data for the clinically approved JAK1/2 inhibitor, Ruxolitinib, is also included where available from separate studies. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.

Table 1: Comparative IC50 Values of this compound and Ruxolitinib in Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Ruxolitinib IC50 (µM)
MDA-MB-231Breast Cancer28.33Not explicitly stated in the same study
Bladder Cancer CellsBladder Cancer50-100 (for Jak2/STAT3 phosphorylation inhibition)Not explicitly stated in the same study
HEL (JAK2 V617F)ErythroleukemiaNot specified2.3
B-precursor leukemia cells (with 11q23 translocation or Philadelphia chromosome)LeukemiaSensitive at concentrations with minimal effect on normal hematopoiesisNot explicitly stated in the same study
IL-2-dependent T cell line (D10)T-cell Leukemia~25 (for proliferation)Not explicitly stated in the same study
OVCAR-8Ovarian CancerNot explicitly stated in the same study13.37
MDAH2774Ovarian CancerNot explicitly stated in the same study18.53
SKOV-3Ovarian CancerNot explicitly stated in the same study15.42
U87MG-EGFRvIIIGlioblastomaEfficiently inhibits cell motility at 100 µMNot explicitly stated in the same study
HDLM-2Hodgkin's LymphomaUsed as a pan-JAK inhibitor control~0.01-0.025 (for p-JAK2 inhibition)
L-540Hodgkin's LymphomaUsed as a pan-JAK inhibitor control~0.01-0.025 (for p-JAK2 inhibition)

Table 2: Kinase Inhibitory Activity of this compound

KinaseThis compound IC50 (µM)
JAK2~10
EGFR0.1
ErbB2 (HER2)13.5

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its anti-cancer effects primarily through the inhibition of the JAK/STAT signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. The following diagram illustrates the canonical JAK/STAT pathway and the point of inhibition by this compound.

JAK_STAT_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates Cytokine Cytokine Cytokine->CytokineReceptor JAK2->JAK2 STAT3_inactive STAT3 (inactive) JAK2->STAT3_inactive AG490 This compound AG490->JAK2 Inhibits ATP binding STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation DNA DNA STAT3_active->DNA Binds to promoter regions Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Initiates

Figure 1. This compound inhibits the JAK/STAT signaling pathway.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

A. Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10^4 cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the optical density (OD) at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (OD_treated / OD_control) x 100. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

  • Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the indicated time periods (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

C. Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to detect the expression and phosphorylation status of proteins in the JAK/STAT3 signaling pathway following treatment with this compound.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Comparative Discussion and Future Perspectives

This compound has proven to be an invaluable tool for dissecting the role of the JAK/STAT pathway in cancer biology. Its ability to inhibit cell proliferation and induce apoptosis in a wide range of cancer cell lines underscores the therapeutic potential of targeting this pathway.

Compared to its more potent analog, WP1066, this compound generally exhibits higher IC50 values, indicating lower potency. However, its well-characterized profile and extensive use in preclinical studies make it a reliable benchmark for JAK2 inhibition.

When considering clinically relevant alternatives, Ruxolitinib, a potent JAK1/2 inhibitor, has demonstrated significant efficacy in both preclinical models and clinical trials for various malignancies. While direct comparative studies with this compound across a broad panel of cell lines are limited, the available data suggests that Ruxolitinib generally has a lower IC50 and is effective at nanomolar concentrations in some contexts. The use of this compound as a pan-JAK inhibitor control in studies investigating Ruxolitinib highlights its continued relevance in a research setting.

Future research should focus on direct, head-to-head comparisons of this compound with newer generations of JAK inhibitors in a standardized panel of cell lines. Such studies would provide a clearer understanding of the relative potencies and specificities of these compounds, aiding in the selection of the most appropriate tool for specific research questions and ultimately informing the development of more effective targeted therapies.

Conclusion

This guide provides a consolidated resource for researchers interested in the preclinical efficacy of this compound. The compiled data on its inhibitory concentrations and the detailed experimental protocols offer a solid foundation for designing and interpreting experiments aimed at understanding and targeting the JAK/STAT signaling pathway in cancer. While newer and more potent JAK inhibitors have emerged, this compound remains a critical and informative tool in the armamentarium of cancer researchers.

AG-490 Dose-Response Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating cytokine signaling and cell proliferation, AG-490 is a widely utilized tool for inhibiting the Janus kinase 2 (JAK2) pathway. This guide provides an objective comparison of this compound's performance against other selective JAK2 inhibitors, supported by quantitative data and detailed experimental protocols to ensure reproducibility.

Quantitative Performance Comparison: this compound and Alternatives

This compound, a member of the tyrphostin family of protein kinase inhibitors, effectively blocks the JAK2/STAT3 signaling pathway.[1] While it is a potent tool, its activity is not strictly limited to JAK2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets and compares its JAK2 inhibitory activity with more modern, selective alternatives. It is important to note that IC50 values can vary depending on the cell line and assay conditions.[2]

CompoundTarget KinaseReported IC50Selectivity Profile
This compound JAK2 ~10 µM Also inhibits EGFR (0.1 µM) and ErbB2 (13.5 µM)[3]
EGFR0.1 µM
ErbB213.5 µM
RuxolitinibJAK2 2.8 nM Potent inhibitor of JAK1 (3.3 nM)[4][5]
JAK13.3 nM
FedratinibJAK2 3 nM Highly selective for JAK2 over JAK1 (>35-fold) and JAK3 (>334-fold)[1][3]
PacritinibJAK2 23 nM Also inhibits FLT3 (22 nM)[6][7]
JAK2V617F19 nM
FLT322 nM

Key Insights:

  • Potency and Selectivity: Newer alternatives like Ruxolitinib, Fedratinib, and Pacritinib demonstrate significantly higher potency against JAK2, with IC50 values in the low nanomolar range compared to the micromolar range of this compound.[3][4][8]

  • Off-Target Effects: this compound exhibits potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) at concentrations lower than those required for JAK2 inhibition.[3] Researchers must consider this when interpreting results, as observed effects may not be solely attributable to JAK2 inhibition.

  • Context of Use: this compound remains a valuable tool for studying the general effects of JAK2/STAT3 pathway inhibition, particularly in initial screening and in cell lines where EGFR signaling is not a primary concern. For studies requiring high specificity for JAK2, more selective inhibitors are recommended.

Visualizing the Mechanism: The JAK/STAT Signaling Pathway

The diagram below illustrates the canonical JAK/STAT signaling pathway initiated by cytokine binding. This compound exerts its effect by competitively inhibiting the ATP-binding site of the JAK2 tyrosine kinase, thereby preventing the phosphorylation and activation of downstream STAT proteins.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_out Receptor_in Cytokine Receptor JAK2_node JAK2 Receptor_in->JAK2_node Receptor_in->JAK2_node 2. Activation STAT_node STAT JAK2_node->STAT_node 3. Phosphorylation STAT_P p-STAT STAT_node->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Gene_exp Gene Expression (Proliferation, Differentiation) DNA->Gene_exp 6. Transcription Cytokine Cytokine Cytokine->Receptor_in 1. Binding AG490 This compound AG490->JAK2_node Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on JAK2.

Experimental Protocols

To ensure accurate and reproducible dose-response curve analysis, a standardized protocol is essential. The following method is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Objective: To determine the IC50 value of this compound in a specific cell line.

Materials:

  • Target cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to adhere and enter a logarithmic growth phase.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common approach is to use a 7-point dilution series spanning several orders of magnitude (e.g., 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment" control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the corresponding wells in triplicate.

  • Incubation:

    • Incubate the treated plate for a duration relevant to the cell line's doubling time and the compound's mechanism of action (typically 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or on a plate shaker for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Average the absorbance readings for the triplicate wells for each concentration.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Visualizing the Method: Dose-Response Experimental Workflow

The following diagram outlines the key steps in generating a dose-response curve, from initial cell culture to final data analysis.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Culture & Harvest Cells A2 Seed Cells in 96-Well Plate A1->A2 B1 Treat Cells with this compound Dilutions A2->B1 A3 Prepare Serial Dilutions of this compound A3->B1 B2 Incubate (e.g., 48 hours) B1->B2 B3 Add MTT Reagent & Incubate B2->B3 B4 Solubilize Formazan with DMSO B3->B4 C1 Read Absorbance (570 nm) B4->C1 C2 Calculate % Viability C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

Caption: A typical experimental workflow for determining an IC50 value using an MTT assay.

References

Confirming AG-490 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the JAK-STAT signaling pathway, confirming that a chemical probe like AG-490 engages its intended target, Janus Kinase 2 (JAK2), is a critical step in validating experimental findings. This guide provides an objective comparison of methods to confirm this compound target engagement in cells, presents supporting experimental data, and offers detailed protocols for key assays.

This compound, also known as Tyrphostin B42, is a tyrosine kinase inhibitor that has been widely used in studies of the JAK-STAT pathway.[1] It functions as an ATP-competitive inhibitor, primarily targeting JAK2, which in turn blocks the phosphorylation of downstream STAT proteins like STAT3 and STAT5.[1][2] However, it is crucial to note that this compound also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2, and some studies have questioned its potency and selectivity for JAK2, reporting high IC50 values in cell-free enzyme assays.[3][4] Therefore, rigorous validation of its target engagement in a cellular context is essential.

Methods for Confirming Target Engagement

Confirming that this compound engages with JAK2 inside a cell can be approached through several methods. These can be broadly categorized as biochemical methods that measure the downstream effects of inhibition, biophysical methods that directly measure the drug-protein interaction, and functional assays that assess the biological outcome.

1. Biochemical Analysis of Downstream Signaling (Western Blot)

The most common method to infer target engagement is to measure the phosphorylation status of JAK2 and its downstream substrate, STAT3. Inhibition of JAK2 by this compound should lead to a dose-dependent decrease in the phosphorylation of both proteins without affecting their total protein levels.

2. Direct Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in intact cells.[5][6][7] The principle is based on ligand-induced thermal stabilization; when a drug like this compound binds to its target (JAK2), the protein becomes more resistant to heat-induced denaturation.[5][8][9] By heating cell lysates treated with the drug to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, one can determine if the drug is engaging its target.[5][10]

3. Functional Cellular Assays

The ultimate goal of inhibiting a target is to elicit a biological response. Assays that measure cell proliferation or viability can demonstrate the functional consequence of this compound treatment.[1][11] For instance, in cell lines where proliferation is dependent on JAK2 signaling, this compound should inhibit cell growth in a dose-dependent manner.[2]

Quantitative Performance Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. However, these values can vary significantly based on the assay type (e.g., cell-free biochemical assay vs. cell-based assay). This compound has been reported to be a potent inhibitor of EGFR, but its activity against JAK2 in enzymatic assays is weak.[3] This highlights the importance of using more selective and potent alternatives for validating JAK2-specific effects.

CompoundTarget Kinase(s)IC50 (Cell-Free Assay)IC50 (Cell-Based Assay)Selectivity ProfileCitation(s)
This compound JAK2, EGFR, ErbB2, JAK3>125 µM (JAK2)[3], 0.1 µM (EGFR)[2][4]~10 µM (JAK2, inferred)[4], 3.5 µM (HER-2)[2]Not selective for JAK2. Potent EGFR inhibitor.[2][3][4]
Fedratinib JAK23 nMPotent against WT-JAK2 and JAK2V617F>35-fold selective for JAK2 over JAK1/3[12]
Momelotinib JAK1, JAK211 nM (JAK1), 18 nM (JAK2)Inhibits mutated JAK2V617FPan-JAK inhibitor[12]
WP1066 JAK2Not specified2.3 µM (HEL cells, JAK2V617F)Analog of this compound with higher potency[12]
Tyrphostin A1 EGFR>1250 µMNot specifiedUsed as a negative control for tyrphostins[1]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental processes, the following diagrams are provided.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Dimerization Cytokine Cytokine Cytokine->Receptor 1. Binding pJAK2 p-JAK2 JAK2->pJAK2 3. Autophosphorylation STAT3 STAT3 pSTAT3_dimer p-STAT3 Dimer STAT3->pSTAT3_dimer 5. Dimerization pJAK2->STAT3 4. STAT Phosphorylation Nucleus Nucleus pSTAT3_dimer->Nucleus 6. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 7. Transcription AG490 This compound AG490->JAK2 Inhibition Western_Blot_Workflow cluster_protocol Western Blot Protocol for Target Engagement A 1. Cell Culture & Treatment Treat cells with varying concentrations of this compound. B 2. Cell Lysis Lyse cells in buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification Normalize protein concentration for all samples. B->C D 4. SDS-PAGE Separate proteins by size. C->D E 5. Protein Transfer Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting Probe with primary antibodies (anti-p-JAK2, anti-p-STAT3, total JAK2/STAT3). E->F G 7. Detection Incubate with secondary antibody and visualize with ECL substrate. F->G H 8. Data Analysis Quantify band intensity to assess phosphorylation levels. G->H CETSA_Workflow cluster_cetsa CETSA Protocol for Direct Target Engagement N1 1. Cell Treatment Incubate intact cells with This compound or vehicle control. N2 2. Heating Heat cell suspensions at a range of temperatures to denature proteins. N1->N2 N3 3. Cell Lysis Lyse cells (e.g., freeze-thaw cycles) to release proteins. N2->N3 N4 4. Separation Centrifuge to separate soluble proteins from precipitated/aggregated proteins. N3->N4 N5 5. Analysis Analyze the soluble fraction for the presence of JAK2 via Western Blot or other detection methods. N4->N5 N6 6. Data Interpretation Increased soluble JAK2 in this compound treated samples indicates target engagement. N5->N6

References

A Researcher's Guide to Assessing the Specificity of AG-490 in a New Model System

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AG-490 (Tyrphostin B42) is a synthetic tyrosine kinase inhibitor that has been widely utilized in research to probe the Janus kinase (JAK) signaling pathway, particularly JAK2.[1][2][3] The JAK/STAT pathway is a critical signaling cascade downstream of cytokine receptors, playing a central role in cell proliferation, differentiation, and immune regulation.[4][5] While historically described as a specific JAK2 inhibitor, accumulating evidence demonstrates that this compound possesses a broader inhibitory profile, with significant activity against other kinases, including the Epidermal Growth Factor Receptor (EGFR).[6][7][8] One study has even questioned its potency and selectivity for JAK2 in enzymatic assays, reporting an IC50 value greater than 125 μM.[9]

This guide provides a framework for researchers to systematically assess the specificity of this compound in any new experimental model. By comparing its effects to more modern, selective inhibitors and employing a multi-pronged experimental approach, investigators can confidently delineate on-target JAK2-mediated effects from potential off-target confounders.

Comparative Inhibitor Profiles

To properly contextualize the effects of this compound, it is essential to benchmark its performance against other well-characterized JAK inhibitors. We recommend including a highly selective JAK2 inhibitor and a broader JAK1/2 inhibitor.

  • This compound: The investigational compound. Known to inhibit JAK2, JAK3, EGFR, and ErbB2.[6][7][10] It does not inhibit kinases such as Lck, Lyn, Btk, Syk, and Src.[11]

  • Fedratinib: An FDA-approved, highly selective JAK2 inhibitor. It serves as an excellent positive control for on-target JAK2 effects.[12]

  • Ruxolitinib: An FDA-approved dual JAK1/JAK2 inhibitor. Useful for comparing the effects of combined JAK1/2 inhibition versus the profile of this compound.[12][13]

Data Presentation: Quantitative Comparison of Inhibitor Specificity

The following tables summarize hypothetical, yet representative, data from key experiments designed to parse the selectivity of this compound.

Table 1: Biochemical Kinase Inhibitor Specificity Profile (IC50, nM)

This table presents data from an in vitro kinase assay panel. Lower values indicate higher potency. Note the potent inhibition of EGFR by this compound, alongside its comparatively weaker inhibition of JAK family members, a critical finding reported in some studies.[6][9]

Kinase TargetThis compound (IC50, nM)Fedratinib (IC50, nM)Ruxolitinib (IC50, nM)
JAK1 >10,000[9]353.3
JAK2 ~10,000[6][7]32.8
JAK3 ~50,000[7]740428
TYK2 >80,000[9]55019
EGFR 100[6][7]>10,000>10,000
ErbB2 13,500[6][7]>10,000>10,000
SRC >50,000[11]>10,000>10,000

Table 2: Cellular Target Engagement and Pathway Inhibition

This table shows results from a cell-based assay. Cells are stimulated with either a cytokine (e.g., IL-6) to activate the JAK2/STAT3 pathway or a growth factor (EGF) to activate the EGFR/MAPK pathway. Inhibition of downstream phosphorylation (p-STAT3, p-ERK) is measured by Western blot.

Treatment Condition% p-STAT3 Inhibition (IL-6 Stim)% p-ERK Inhibition (EGF Stim)% Cell Viability
Vehicle Control0%0%100%
This compound (50 µM)85%92%65%
Fedratinib (1 µM)95%5%88%
Ruxolitinib (1 µM)98%8%85%

Visualizing Pathways and Workflows

Signaling_Pathways cluster_jak JAK2/STAT Pathway cluster_egfr EGFR/MAPK Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes Nucleus_STAT Gene Transcription (Proliferation, Survival) pSTAT3->Nucleus_STAT Translocates EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Nucleus_ERK Gene Transcription (Growth, Proliferation) ERK->Nucleus_ERK AG490 This compound AG490->JAK2 Inhibits AG490->EGFR Inhibits Fedratinib Fedratinib Fedratinib->JAK2 Inhibits (Selective)

Caption: Key signaling pathways potentially modulated by this compound.

Experimental_Workflow start Start: New Model System step1 Step 1: Biochemical Profiling (In Vitro Kinase Assay Panel) start->step1 step2 Step 2: Cellular Assays (Western Blot for p-STAT, p-ERK) step1->step2 step3 Step 3: Phenotypic Assays (Proliferation, Apoptosis) step2->step3 decision Do cellular effects align with biochemical specificity? step3->decision conclusion1 Conclusion: Effects are likely ON-TARGET (JAK2-mediated) decision->conclusion1 Yes conclusion2 Conclusion: Effects are likely OFF-TARGET (e.g., EGFR-mediated) decision->conclusion2 No

Caption: Recommended experimental workflow for assessing inhibitor specificity.

Logical_Comparison cluster_inhibitors Treatments cluster_effects Underlying Mechanisms phenotype Observed Phenotype (e.g., Reduced Cell Growth) ag490 This compound phenotype->ag490 Caused by fedratinib Fedratinib (JAK2-selective) phenotype->fedratinib Caused by egf_inhibitor Gefitinib (EGFR-selective) phenotype->egf_inhibitor Caused by jak2_effect JAK2 Inhibition ag490->jak2_effect ? egfr_effect EGFR Inhibition ag490->egfr_effect ? fedratinib->jak2_effect egf_inhibitor->egfr_effect

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of AG-490

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AG-490, a tyrphostin derivative, is a selective inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various malignancies and inflammatory conditions, making this compound a valuable tool for both basic research and preclinical drug development. This guide provides an objective comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting their studies.

In Vitro Effects of this compound: Cellular and Molecular Insights

In controlled laboratory settings, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its primary mechanism of action is the inhibition of JAK2, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. This blockade disrupts downstream signaling cascades that promote cell growth, survival, and invasion.

Quantitative Data: In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Breast Cancer28.327[1]
T24Bladder Cancer~25 (in combination)[2]
253J-BVBladder Cancer~25 (in combination)[2]
GBC-SDGallbladder CancerNot specified, effective concentrations used[3]
SGC-996Gallbladder CancerNot specified, effective concentrations used[3]
D10T-cell line25[4]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

In Vivo Effects of this compound: Preclinical Animal Models

In living organisms, the effects of this compound are more complex, influenced by factors such as pharmacokinetics, biodistribution, and interactions with the tumor microenvironment. In vivo studies, predominantly in murine models, have shown that this compound can significantly suppress tumor growth and improve survival.

Quantitative Data: In Vivo Efficacy of this compound

The following table summarizes key findings from in vivo studies investigating the anti-tumor effects of this compound in mice.

Cancer ModelAnimal ModelThis compound Dosage and AdministrationKey FindingsCitation
Ovarian Cancer (OV2944-HM-1 cells)Syngeneic immunocompetent miceNot specifiedSignificantly suppressed subcutaneous tumor growth and improved survival rate in an intraperitoneal model.[5]
Bladder Cancer (xenografts)MiceOral administration (dosage not specified)Significantly inhibited the growth of tumor xenografts.[2][6]
Type 1 DiabetesNOD mice1 mg/mouse, intraperitoneal injectionPrevented and reversed diabetes.[7]

Note: Direct comparison of in vivo efficacy is challenging due to variations in tumor models, administration routes, and treatment schedules.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the scientific validity of research findings. The following sections provide standardized protocols for key experiments used to evaluate the effects of this compound.

In Vitro Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis for JAK/STAT Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the JAK/STAT pathway.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

In Vivo Experimental Protocol

Subcutaneous Tumor Xenograft Model in Mice

This model is commonly used to evaluate the anti-tumor efficacy of compounds in a living system.

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1x10⁶ to 5x10⁶ cells per 100 µL.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Endpoint Measurement: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can enhance understanding and communication. The following diagrams were generated using Graphviz (DOT language).

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates AG490 This compound AG490->pJAK2 Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->GeneTranscription Induces

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells (96-well plate) Adherence Overnight Adherence Cell_Seeding->Adherence AG490_Treatment Treat with this compound (various concentrations) Adherence->AG490_Treatment MTT_Assay MTT Assay (Cell Viability) AG490_Treatment->MTT_Assay Western_Blot Western Blot (p-JAK2, p-STAT3) AG490_Treatment->Western_Blot IC50_Calc Calculate IC50 MTT_Assay->IC50_Calc Protein_Quant Quantify Protein Phosphorylation Western_Blot->Protein_Quant

Caption: A typical experimental workflow for in vitro evaluation of this compound.

In_Vitro_vs_In_Vivo cluster_invitro In Vitro cluster_invivo In Vivo invitro_node Direct Cellular Effects - Inhibition of JAK2/STAT3 - Decreased Proliferation - Increased Apoptosis invivo_node Systemic Effects - Tumor Growth Inhibition - Pharmacokinetics/Dynamics - Interaction with TME - Off-target effects AG490 This compound cluster_invitro cluster_invitro AG490->cluster_invitro cluster_invivo cluster_invivo AG490->cluster_invivo cluster_invitro->cluster_invivo informs

Caption: Logical relationship between in vitro and in vivo effects of this compound.

Conclusion

This compound is a well-established inhibitor of the JAK2/STAT3 signaling pathway with demonstrated efficacy in both in vitro and in vivo models of cancer and other diseases. While in vitro studies provide valuable insights into its mechanism of action and cellular potency, in vivo experiments are essential for evaluating its therapeutic potential in a more complex biological system. The data and protocols presented in this guide are intended to serve as a resource for researchers to design rigorous experiments and to facilitate the comparison and interpretation of findings across different study models. Further research is warranted to fully elucidate the pharmacokinetic properties of this compound and to explore its potential in clinical settings. As of now, there is limited publicly available information on the clinical trial outcomes for this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AG-490

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like AG-490 are paramount to ensuring laboratory safety and environmental protection. This compound, a tyrosine kinase inhibitor, is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects, necessitating strict adherence to disposal protocols.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste streams.

  • Segregation and Waste Collection:

    • Solid this compound: Unused or expired solid this compound should be collected in a clearly labeled, sealed, and chemically compatible waste container. The container must be marked as "Hazardous Waste" and should specify the contents (e.g., "this compound (Tyrphostin), Toxic Solid Waste").

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, contaminated gloves, and bench paper, must also be disposed of as hazardous waste. These items should be collected in a designated, sealed waste bag or container, also clearly labeled as hazardous waste.

    • Solutions of this compound: Solutions containing this compound should be collected in a separate, labeled, and sealed liquid waste container. The container should be appropriate for the solvent used (e.g., a solvent-safe container for DMSO solutions). The label must clearly indicate "Hazardous Liquid Waste" and list all chemical components, including the solvent and an approximate concentration of this compound.

  • Waste Storage:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Storage temperature should be appropriate for the chemical; for this compound, which is typically stored at -20°C in its pure form, the waste should be stored according to your institution's guidelines for chemical waste, generally at room temperature in a secure cabinet is acceptable for short periods before pickup.[3][4]

  • Arrange for Professional Disposal:

    • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • Provide the EHS office with a complete inventory of the waste, including the chemical name, quantity, and any other components in the waste mixture.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used. This documentation is crucial for regulatory compliance and laboratory safety audits.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 294.30 g/mol [5][6]
Purity ≥98%[5][7]
Solubility in DMSO Up to 100 mg/mL[3][4]
Storage Temperature -20°C[3][4]
Appearance Yellow to greenish-yellow solid/powder[1][8]

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings directly impacts waste generation. For instance, in cell-based assays, this compound is often dissolved in DMSO to create a stock solution, which is then further diluted in cell culture media. All materials and media that come into contact with this compound during these experiments must be treated as hazardous waste as outlined in the disposal protocol above.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AG490_Disposal_Workflow cluster_preparation Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Chemical Fume Hood A->B C Solid this compound Waste B->C D Contaminated Materials (Gloves, Pipettes, etc.) B->D E Liquid this compound Waste (e.g., in DMSO) B->E F Collect in Labeled, Sealed Hazardous Waste Container (Solid) C->F G Collect in Labeled, Sealed Hazardous Waste Bag/Container D->G H Collect in Labeled, Sealed Hazardous Waste Container (Liquid) E->H I Store in Designated, Secure Secondary Containment Area F->I G->I H->I J Contact Environmental Health & Safety (EHS) for Professional Disposal I->J K Maintain Disposal Records J->K

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Essential Safety and Logistical Protocols for Handling AG-490

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural precision is paramount. This document provides essential, immediate safety and logistical information for the handling of AG-490, a potent inhibitor of the JAK2/STAT3 signaling pathway. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for handling and solution preparation, and a comprehensive disposal plan to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to this compound, a greenish-yellow microcrystalline powder that can be harmful if inhaled, absorbed through the skin, or swallowed.[1] The following table summarizes the recommended PPE for various tasks involving this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of this compound Powder/Solids • Face shield and safety glasses[1]• Chemical-resistant lab coat or disposable gown• Double-gloving (e.g., nitrile gloves)[1]• Disposable shoe covers• N95 respirator (if weighing outside of a certified chemical fume hood or biological safety cabinet)
Handling of this compound Solutions (in DMSO) • Chemical splash goggles• Chemical-resistant gloves (e.g., butyl rubber is recommended for DMSO)[2]• Chemical-resistant apron over lab coat
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron
Waste Disposal • Chemical splash goggles• Chemical-resistant gloves (e.g., butyl rubber)• Lab coat

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational plan is crucial for the safe handling of this compound. All procedures involving the solid form of this compound should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Weighing this compound Powder
  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including an analytical balance, weighing paper or a weigh boat, spatulas, and a pre-labeled container for the this compound solution.

  • Taring the Balance: Place the empty, capped container on the analytical balance and tare the weight to zero.

  • Transferring the Powder: Inside the fume hood, carefully transfer the desired amount of this compound powder from the stock vial to the tared container using a clean spatula. Avoid creating dust.

  • Sealing and Re-weighing: Securely cap the container and carefully remove it from the fume hood. Place it back on the analytical balance to obtain the precise weight of the transferred powder.

  • Documentation: Record the final weight in your laboratory notebook.

  • Cleaning: Decontaminate the spatula and any other reusable equipment. Dispose of any contaminated weighing paper as solid chemical waste.

Preparing this compound Stock Solutions

This compound is commonly dissolved in dimethyl sulfoxide (DMSO).[1][3] Due to DMSO's ability to facilitate skin absorption of other chemicals, it is imperative to handle it with extreme caution.[2]

  • Solvent Dispensing: Within the chemical fume hood, dispense the calculated volume of DMSO required to achieve the desired concentration into the container with the pre-weighed this compound.

  • Dissolving the Compound: Cap the container tightly and vortex or sonicate until the this compound is completely dissolved. This compound is soluble in DMSO at approximately 30 mg/mL.[1][3]

  • Labeling: Clearly label the container with the compound name (this compound), concentration, solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the stock solution at -20°C for long-term stability.[1]

This compound Handling Workflow

AG490_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_weighing Weighing cluster_solution Solution Preparation cluster_disposal Disposal prep Don Appropriate PPE gather Gather Equipment in Fume Hood prep->gather weigh Weigh this compound Powder gather->weigh dissolve Dissolve in DMSO weigh->dissolve label_sol Label and Store Solution dissolve->label_sol dispose_solid Dispose of Solid Waste label_sol->dispose_solid dispose_liquid Dispose of Liquid Waste label_sol->dispose_liquid dispose_sharps Dispose of Contaminated Sharps label_sol->dispose_sharps

Caption: A workflow diagram illustrating the key stages of handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All waste must be handled as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and disposable lab coats. Collect this waste in a designated, clearly labeled, and sealed hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused this compound solutions in DMSO, as well as any solvent used for rinsing contaminated glassware, should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container for organic solvents. Do not mix with other waste streams.[2]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

Labeling and Storage of Waste

All hazardous waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical names of all constituents (e.g., "this compound," "Dimethyl Sulfoxide")

  • The approximate percentage of each constituent

  • The date the waste was first added to the container

  • The name and contact information of the responsible researcher or lab

Store waste containers in a designated and well-ventilated satellite accumulation area, away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

Quantitative Data

PropertyValue
Molecular Weight 294.3 g/mol [3]
Appearance Greenish-yellow microcrystalline powder[1]
Solubility in DMSO ~30 mg/mL[1][3]
Solubility in Ethanol ~10 mg/mL[1]
Solubility in Dimethyl Formamide ~40 mg/mL[3]
Storage Temperature -20°C[1]

Note: A specific Occupational Exposure Limit (OEL) for this compound has not been established. In the absence of a specific OEL, it is recommended to handle this compound as a potent compound and minimize exposure through engineering controls and appropriate PPE.

This compound and the JAK-STAT Signaling Pathway

This compound is a known inhibitor of the Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, which plays a critical role in the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from various cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of JAK2, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.

JAK_STAT_Pathway Inhibition of JAK-STAT Pathway by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK2 receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT dimerizes DNA DNA pSTAT->DNA translocates to nucleus AG490 This compound AG490->JAK inhibits transcription Gene Transcription DNA->transcription cytokine Cytokine cytokine->receptor

Caption: The inhibitory action of this compound on the JAK-STAT signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG-490
Reactant of Route 2
AG-490

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.